molecular formula C11H14O5 B1584764 Methyl 2,4,6-trimethoxybenzoate CAS No. 29723-28-2

Methyl 2,4,6-trimethoxybenzoate

Cat. No.: B1584764
CAS No.: 29723-28-2
M. Wt: 226.23 g/mol
InChI Key: CEARZEQLIHOYSV-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethoxybenzoate (CAS 29723-28-2) is a high-purity benzoate ester compound serving as a vital chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 11 H 14 O 5 with a molecular weight of 226.23 g/mol . This compound is particularly significant in the design and synthesis of novel chalcone derivatives, a class of molecules with broad biological activities . Research indicates that these derivatives exhibit potent in vitro inhibitory effects on tumor cell lines. For instance, one study highlights a hybrid compound derived from 1-(2,4,6-trimethoxyphenyl)butan-1-one and chalcone that demonstrated over 10-fold greater potency than 5-fluorouracil against Hela and MCF-7 cancer cells, suggesting Methyl 2,4,6-trimethoxybenzoate is a valuable scaffold in developing promising anticancer candidates . As a fine chemical, it is essential to store the product sealed in a dry environment at room temperature or refrigerated (2-8°C), as recommended by suppliers . This product is intended for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,6-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARZEQLIHOYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302583
Record name methyl 2,4,6-trimethoxybenzoate
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29723-28-2
Record name 29723-28-2
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Record name methyl 2,4,6-trimethoxybenzoate
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Record name METHYL 2,4,6-TRIMETHOXYBENZOATE
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Foundational & Exploratory

Introduction: The Significance of a Polysubstituted Aromatic Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate is a highly functionalized aromatic compound featuring a benzene ring substituted with three methoxy groups and a methyl ester.[1] The strategic placement of the electron-donating methoxy groups at the ortho- and para-positions relative to the ester functionality profoundly influences the molecule's electronic properties, reactivity, and steric profile. This unique architecture makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental physical and structural characteristics. These properties dictate its behavior in different solvents, its analytical signatures, and its potential interactions with other molecules.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

Property Value Source
IUPAC Name methyl 2,4,6-trimethoxybenzoate PubChem[2]
Molecular Formula C₁₁H₁₄O₅ PubChem[2]
Molecular Weight 226.23 g/mol PubChem[2]
CAS Number 29723-28-2 PubChem[2]
Appearance Colorless to pale yellow liquid or solid CymitQuimica[1]
Solubility Soluble in organic solvents like acetone, chloroform, ether, and benzene Biosynth[3]

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | PubChem[2] |

Synthesis Pathway: Overcoming Steric Hindrance

The synthesis of Methyl 2,4,6-trimethoxybenzoate is most commonly achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethoxybenzoic acid. The primary challenge in this transformation is the significant steric hindrance posed by the two methoxy groups at the ortho positions (C2 and C6). These groups physically obstruct the approach of the nucleophile (methanol) to the electrophilic carbonyl carbon of the carboxylic acid.

Causality Behind Experimental Choice: Fischer-Speier Esterification

The Fischer-Speier esterification is the chosen method due to its simplicity and cost-effectiveness. It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

  • Excess Alcohol: Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.

  • Strong Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. This activation is crucial to overcome the steric barrier presented by the ortho-substituents.

  • Heat: The reaction requires elevated temperatures to provide the necessary activation energy to surmount the sterically hindered transition state.

Synthesis_Workflow Start 2,4,6-Trimethoxybenzoic Acid Reagents Methanol (Excess) Concentrated H₂SO₄ (catalyst) Start->Reagents Mix Reaction Reflux (e.g., 65°C) Reagents->Reaction Heat Workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., MgSO₄) Reaction->Workup Cool & Quench Purification Column Chromatography or Recrystallization Workup->Purification Isolate Crude Product Methyl 2,4,6-trimethoxybenzoate Purification->Product Pure Product Spectroscopy_Logic Molecule Methyl 2,4,6-trimethoxybenzoate H_NMR ¹H NMR Molecule->H_NMR IR IR Spectroscopy Molecule->IR MS Mass Spec Molecule->MS H_NMR_Data Aromatic H (~6.1 ppm) Methoxy/Ester H (~3.8 ppm) H_NMR->H_NMR_Data reveals IR_Data C=O stretch (~1730 cm⁻¹) C-O stretch (~1200 cm⁻¹) IR->IR_Data reveals MS_Data Molecular Ion Peak (m/z = 226) MS->MS_Data reveals

Sources

An In-Depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2,4,6-trimethoxybenzoate (CAS No. 29723-28-2), a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, and critical applications, grounding all information in established scientific principles and methodologies.

Introduction and Molecular Profile

Methyl 2,4,6-trimethoxybenzoate is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring functionalized with three methoxy groups at positions 2, 4, and 6, and a methyl ester group at position 1. This high degree of substitution, particularly the ortho-methoxy groups flanking the ester, imparts significant steric hindrance and unique electronic properties that define its reactivity and utility. The electron-donating nature of the methoxy groups makes the aromatic ring highly activated towards electrophilic substitution, while the steric bulk influences the regioselectivity of such reactions and the accessibility of the ester carbonyl group.

Primarily utilized as a versatile building block, this compound serves as a precursor for a variety of more complex molecules, including pharmacologically active agents and materials with specific electronic properties.[1][2] Its CAS number is 29723-28-2.[3][4][5]

Physicochemical and Spectroscopic Data

Accurate identification and quality assessment are paramount in a research setting. The fundamental properties of Methyl 2,4,6-trimethoxybenzoate are summarized below.

PropertyValueSource
CAS Number 29723-28-2[3]
Molecular Formula C₁₁H₁₄O₅[3]
Molecular Weight 226.23 g/mol [3]
Appearance Yellow crystalline solid[6]
Solubility Soluble in acetone, chloroform, ether, and benzene[6]
Storage Sealed in dry, room temperature conditions[4]

Spectroscopic data is essential for structural verification. While specific spectra are proprietary, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy are well-established based on its structure. For instance, in ¹H NMR, one would anticipate distinct signals for the aromatic protons and the three methoxy groups, with chemical shifts influenced by their positions on the ring.[7][8]

Synthesis and Purification: A Protocol with Mechanistic Insight

The synthesis of Methyl 2,4,6-trimethoxybenzoate is most commonly achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethoxybenzoic acid. However, the steric hindrance posed by the two ortho-methoxy groups makes standard Fischer-Speier esterification challenging, often resulting in low yields.[9] A more robust approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with methanol.

Workflow for Synthesis

The following diagram outlines a reliable two-step synthetic pathway.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 2,4,6-Trimethoxybenzoic Acid C Acyl Chloride Intermediate A->C Reflux in inert solvent (e.g., Toluene) Catalytic DMF B Thionyl Chloride (SOCl₂) or Oxalyl Chloride D Methanol (CH₃OH) E Methyl 2,4,6-trimethoxybenzoate (Product) C->E Reaction in presence of a non-nucleophilic base (e.g., Pyridine) Room Temperature

Caption: Two-step synthesis of Methyl 2,4,6-trimethoxybenzoate.

Detailed Experimental Protocol

Objective: To synthesize Methyl 2,4,6-trimethoxybenzoate from 2,4,6-trimethoxybenzoic acid.

Step 1: Formation of 2,4,6-Trimethoxybenzoyl Chloride

  • System Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,4,6-trimethoxybenzoic acid (10.0 g, 47.1 mmol).

  • Solvent and Reagent Addition: Anhydrous toluene (100 mL) is added, followed by the slow, dropwise addition of thionyl chloride (8.0 mL, 110 mmol) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added.

    • Causality: Thionyl chloride is the chlorinating agent. Toluene is an inert solvent with a suitable boiling point for reflux. Catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

  • Reaction: The mixture is heated to reflux (approx. 110°C) and maintained for 2-3 hours. Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap acidic gases).

  • Work-up: After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid and is used in the next step without further purification.

Step 2: Esterification with Methanol

  • System Setup: The flask containing the crude acyl chloride is cooled in an ice bath.

  • Reagent Addition: Anhydrous methanol (50 mL, 1.24 mol) is added slowly with stirring. This is followed by the cautious, dropwise addition of pyridine (5.0 mL, 62 mmol).

    • Causality: Methanol acts as the nucleophile. Pyridine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Purification: The mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[10] The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Applications

The reactivity of Methyl 2,4,6-trimethoxybenzoate is dominated by its electron-rich aromatic system, making it a valuable precursor in the synthesis of various complex molecules, particularly in the pharmaceutical field.

Role in Drug Discovery and Synthesis

The 2,4,6-trimethoxyphenyl moiety is a recognized pharmacophore found in several classes of biologically active compounds. This structural unit is often incorporated into larger molecules to enhance their binding affinity to biological targets or to modulate their pharmacokinetic properties.

A prominent application is in the synthesis of chalcone derivatives. Chalcones, characterized by an open-chain flavonoid structure, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The 2,4,6-trimethoxybenzene ring serves as a key component in designing novel chalcones with potent antitumor effects.[1]

Illustrative Synthetic Pathway in Drug Development

G A Methyl 2,4,6- trimethoxybenzoate B Grignard Reaction or other C-C bond formation A->B C 1-(2,4,6-trimethoxyphenyl)ethan-1-one B->C D Aldol Condensation with Aryl Aldehyde C->D E Chalcone Derivative (Anticancer Candidate) D->E

Caption: Role as a precursor in the synthesis of bioactive chalcones.

This pathway highlights how Methyl 2,4,6-trimethoxybenzoate can be transformed into a key ketone intermediate, which then undergoes condensation to form the target chalcone scaffold. This modular approach allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, proper handling of Methyl 2,4,6-trimethoxybenzoate is essential.

  • Hazard Identification: The compound is classified as causing serious eye irritation (H319).[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.

The following diagram summarizes the essential safety workflow.

G start Start Handling ppe {Personal Protective Equipment (PPE)|- Safety Goggles - Lab Coat - Gloves} start->ppe Assess Risks handling Handling - Use in Fume Hood - Avoid Dust Inhalation - Weigh Carefully ppe->handling Don PPE storage Storage - Tightly Sealed Container - Cool, Dry Place handling->storage After Use end Procedure Complete storage->end

Caption: Standard safety workflow for handling laboratory chemicals.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is more than a simple aromatic ester; it is a strategically designed building block whose unique electronic and steric properties are leveraged in modern organic synthesis. Its role as a precursor to pharmacologically active molecules, such as anticancer chalcones, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to exploit its full potential in creating novel and complex chemical entities.

References

  • Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740. PubChem, National Institutes of Health. [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. [Link]

  • 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982. PubChem, National Institutes of Health. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate. [Link]

  • Synthesis of 4-Methylbenzoate(2',4',6' - trimethoxyphenyl) iodonium Tosylate. PDXScholar. [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.
  • Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. ResearchGate. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Supporting information. Royal Society of Chemistry. [Link]

  • CAS No : 29723-28-2 | Product Name : Methyl 2,4,6-trimethoxybenzoate. Pharmaffiliates. [Link]

  • Gattermann Reaction Mechanism (Gattermann aldehyde synthesis Reaction). YouTube. [Link]

  • Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. [Link]

  • Gattermann reaction examples. BYJU'S. [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. [Link]

Sources

Methyl 2,4,6-trimethoxybenzoate molecular formula C11H14O5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate (C₁₁H₁₄O₅)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2,4,6-trimethoxybenzoate (M246TMB), a key chemical intermediate in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, and robust analytical techniques for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Strategic Value of M246TMB

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester characterized by a benzene ring symmetrically substituted with three electron-donating methoxy groups and a methyl ester functional group.[1] This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules. The electron-rich nature of the aromatic ring, coupled with the steric shielding provided by the ortho-methoxy groups, governs its reactivity and makes it a precursor for targeted chemical transformations.

In the realm of drug discovery, the 2,4,6-trimethoxyphenyl moiety is a recurring motif in various biologically active compounds, including chalcone derivatives investigated for their anticancer properties.[2][3] Understanding the synthesis, characterization, and reactivity of M246TMB is therefore fundamental for scientists aiming to leverage this scaffold in the design of novel therapeutics and functional materials.

Core Molecular Identity and Physicochemical Profile

Accurate identification is the cornerstone of any chemical workflow. The essential identifiers and properties of M246TMB are summarized below.

Table 1: Chemical Identity of Methyl 2,4,6-trimethoxybenzoate
IdentifierValue
IUPAC Name methyl 2,4,6-trimethoxybenzoate[4]
Synonyms 2,4,6-Trimethoxybenzoic acid methyl ester[4]
CAS Number 29723-28-2[4]
Molecular Formula C₁₁H₁₄O₅[4]
Molecular Weight 226.23 g/mol [4]
InChI InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3[4]
InChIKey CEARZEQLIHOYSV-UHFFFAOYSA-N[4]
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)OC)OC[4]
Table 2: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate
PropertyValueSource
Appearance Solid (Typical)N/A
Melting Point 92.5 °C[5]
Boiling Point 340.5 ± 37.0 °C (Predicted)[5]
Density 1.134 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate).General Chemical Knowledge

Synthesis and Mechanistic Considerations

The most direct and common method for preparing M246TMB is the Fischer esterification of 2,4,6-trimethoxybenzoic acid. This approach is favored for its operational simplicity and use of readily available, inexpensive reagents.

Primary Synthetic Route: Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side.

Causality of Experimental Design:

  • Catalyst: A strong protic acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Solvent & Reagent: Methanol serves as both a reactant and the solvent. Using a large excess of methanol leverages Le Chatelier's principle, driving the equilibrium towards the formation of the methyl ester product.

  • Temperature: The reaction is typically performed at the reflux temperature of methanol. This provides the necessary activation energy for the reaction to proceed at a reasonable rate without requiring high-pressure equipment.

  • Work-up: The post-reaction work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and excess methanol. A weak base (e.g., sodium bicarbonate solution) is used to neutralize the sulfuric acid and deprotonate any remaining 2,4,6-trimethoxybenzoic acid, rendering it water-soluble as its sodium salt. The organic product can then be easily separated via extraction.

Experimental Protocol: Synthesis of Methyl 2,4,6-trimethoxybenzoate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-40 eq) to the flask to serve as both reactant and solvent.

  • Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise. The addition is exothermic and should be done with caution.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and any unreacted starting material.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure Methyl 2,4,6-trimethoxybenzoate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process TMB_Acid 2,4,6-Trimethoxybenzoic Acid Reflux Heat to Reflux (4-6 hours) TMB_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux Workup Quench (NaHCO3) & Extract (EtOAc) Reflux->Workup Reaction Mixture Purify Dry, Concentrate & Recrystallize Workup->Purify Crude Product Product Pure Methyl 2,4,6-trimethoxybenzoate Purify->Product

Caption: Fischer Esterification workflow for M246TMB synthesis.

Analytical & Spectroscopic Characterization

To ensure the identity and purity of the synthesized M246TMB, a combination of spectroscopic methods is employed. The symmetrical nature of the molecule leads to a distinct and easily interpretable spectral signature.

Structural Verification Diagram

Caption: Chemical Structure of Methyl 2,4,6-trimethoxybenzoate.

Table 3: Expected Spectroscopic Data for M246TMB
TechniqueExpected SignatureInterpretation
¹H NMR ~6.1-6.2 ppm (s, 2H)~3.85 ppm (s, 6H)~3.80 ppm (s, 3H)~3.75 ppm (s, 3H)Aromatic protons (H-3, H-5)Ortho-methoxy groups (C2-OCH₃, C6-OCH₃)Para-methoxy group (C4-OCH₃)Ester methyl group (COOCH₃)
¹³C NMR ~168 ppm~161 ppm~158 ppm~105 ppm~90 ppm~55-56 ppm~52 ppmEster Carbonyl (C=O)C4 (Aromatic)C2, C6 (Aromatic)C1 (Aromatic)C3, C5 (Aromatic)Methoxy carbons (-OCH₃)Ester methyl carbon (-COOCH₃)
IR (cm⁻¹) ~2950-2850~1730-1715~1600, 1580~1250-1000C-H (sp³) StretchC=O (Ester) Stretch (Strong, Diagnostic) C=C (Aromatic) StretchC-O (Ether & Ester) Stretch
Mass Spec. m/z = 226 (M⁺)m/z = 195 (M⁺ - OCH₃)m/z = 167 (M⁺ - COOCH₃)Molecular Ion PeakLoss of a methoxy radicalLoss of the carbomethoxy radical

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Applications in Research and Drug Development

The utility of M246TMB extends beyond its identity as a stable chemical compound; it is a strategic precursor for synthesizing high-value molecules.

  • Synthesis of Bioactive Chalcones: M246TMB can be hydrolyzed to its corresponding carboxylic acid, which is then converted to 2,4,6-trimethoxyacetophenone. This ketone is a crucial starting material for the Claisen-Schmidt condensation to produce a wide array of 2,4,6-trimethoxy-substituted chalcones. These chalcones are being actively investigated for their potential as anticancer, anti-inflammatory, and antioxidant agents.[2][3]

  • Fragment-Based Drug Discovery (FBDD): The trimethoxyphenyl group is a privileged scaffold in medicinal chemistry. It can engage in favorable hydrogen bonding and hydrophobic interactions within the binding pockets of various protein targets. M246TMB and its derivatives can be used in FBDD screening libraries to identify initial hit compounds for optimization into potent drug candidates.

  • Precursor for Natural Product Synthesis: Many complex natural products contain highly oxygenated and symmetrically substituted aromatic rings. M246TMB serves as a readily available starting material for the elaboration of these intricate molecular architectures.

Safety and Handling

As a laboratory chemical, M246TMB requires adherence to standard safety protocols.

  • Hazard Identification: It may cause serious eye irritation.[4] Handling should be performed in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the compound.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is a compound of significant synthetic utility. Its straightforward, high-yield synthesis via Fischer esterification and its clean, symmetrical spectroscopic profile make it an accessible and reliable intermediate. For researchers in organic synthesis and drug development, M246TMB offers a robust starting point for the creation of diverse and complex molecular entities, particularly in the exploration of novel chalcone-based therapeutics and other bioactive agents. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is essential for its effective and safe application in a research environment.

References

  • Mahapatra, D. K., et al. (2017). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740. National Center for Biotechnology Information. [Link]

  • ChemBK. methyl 2,4,5-trimethoxybenzoate.[Link]

  • ResearchGate. 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation.[Link]

Sources

Methyl 2,4,6-Trimethoxybenzoate: Structure, Synthesis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

A Whitepaper for Drug Development and Synthetic Chemistry Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive and practical understanding of methyl 2,4,6-trimethoxybenzoate. We move beyond simple data recitation to explore the causal relationships in its synthesis and the rationale behind its structural characteristics, offering field-proven insights for its application in research and development.

Core Compound Profile: Significance and Structural Attributes

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester that serves as a pivotal intermediate in the synthesis of various high-value organic molecules and pharmaceutical agents.[1] Its utility is derived from the specific arrangement of its functional groups: a methyl ester and three methoxy substituents on the benzene ring.[1] The methoxy groups at positions 2, 4, and 6 create a unique electronic and steric environment. Electronically, they are powerful activating groups, donating electron density into the aromatic ring. Sterically, the two ortho methoxy groups flank the ester, influencing its reactivity and conformational properties.

Caption: Molecular structure of methyl 2,4,6-trimethoxybenzoate.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and purification.

PropertyDataSource(s)
Molecular Formula C₁₁H₁₄O₅[2]
Molar Mass 226.23 g/mol [2]
IUPAC Name methyl 2,4,6-trimethoxybenzoate[2]
Appearance Colorless to pale yellow solid[1]
CAS Number 29723-28-2[2]

Synthesis Protocol: Fischer-Speier Esterification

The most reliable and widely adopted method for preparing methyl 2,4,6-trimethoxybenzoate is the acid-catalyzed esterification of 2,4,6-trimethoxybenzoic acid with methanol.[3][4] This reaction, a classic example of Fischer-Speier esterification, is an equilibrium process.[3]

Mechanistic Rationale: Driving the Equilibrium

Understanding the mechanism is key to optimizing the reaction for high yield. The entire process is reversible, making control of the equilibrium essential.

  • Carbonyl Activation: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[4]

  • Nucleophilic Attack: A molecule of methanol, the alcohol, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[4]

  • Proton Transfer: A rapid intramolecular proton transfer occurs, converting one of the hydroxyl groups into a much better leaving group: water.

  • Water Elimination: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which now belongs to the protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester by a weak base (like another molecule of methanol), regenerating the acid catalyst and yielding the final ester product.

Causality Behind Experimental Choices:

  • Excess Alcohol: The use of methanol as the solvent provides a large molar excess. According to Le Châtelier's principle, this drives the equilibrium towards the products (ester and water) to counteract the high concentration of one of the reactants.[3]

  • Strong Acid Catalyst: A catalyst like sulfuric acid is necessary to make the carboxylic acid a sufficiently strong electrophile to react with a weak nucleophile like methanol.[3][4]

  • Removal of Water: While not always necessary when using a large excess of alcohol, in some esterifications, water is actively removed (e.g., with a Dean-Stark apparatus) to further shift the equilibrium to the right.[3]

Caption: A validated workflow for the synthesis of methyl 2,4,6-trimethoxybenzoate.

Self-Validating Experimental Protocol

This protocol is designed for robustness and purity, incorporating checks and purification steps that validate the outcome.

Materials & Reagents:

  • 2,4,6-Trimethoxybenzoic Acid (1.0 eq)

  • Anhydrous Methanol (MeOH, ~20-30 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask containing 2,4,6-trimethoxybenzoic acid, add anhydrous methanol. Stir until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add the concentrated sulfuric acid dropwise to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. Progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Cooling & Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Aqueous Workup: Dilute the residue with ethyl acetate (or DCM) and transfer it to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution. Trustworthiness Check: Perform this wash in portions until CO₂ evolution (effervescence) ceases, which confirms the neutralization of all acidic components.

  • Washing: Wash the organic layer once with water, followed by a wash with brine to facilitate the removal of dissolved water.

  • Drying & Filtration: Drain the organic layer into a clean flask and add anhydrous Na₂SO₄. Stir for 10-15 minutes. The drying agent should appear free-flowing, not clumped, indicating sufficient drying. Filter the solution to remove the drying agent.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. Purify this crude solid by recrystallization from a minimal amount of hot methanol to obtain pure, crystalline methyl 2,4,6-trimethoxybenzoate.

Safety and Hazard Management

Scientific integrity demands a commitment to safety. The described protocol involves several hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Always handle it inside a chemical fume hood while wearing gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Ensure no ignition sources are near the experimental setup and conduct all transfers in a fume hood.

  • GHS Hazard Profile: Methyl 2,4,6-trimethoxybenzoate itself is classified as causing serious eye irritation (H319).[2] Appropriate eye protection is mandatory during handling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519982, 2,4,6-Trimethylbenzoic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289740, Methyl 2,4,6-trimethoxybenzoate.
  • ChemicalBook. (2022, December 30). 2,4,6-TRIMETHOXY-BENZOIC ACID METHYL ESTER | 29723-28-2.
  • Biosynth. (n.d.). 2,4,6-Trimethoxybenzoic acid methyl ester | 29723-28-2 | FT67477.
  • Reusch, W. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 29723-28-2: Methyl 2,4,6-trimethoxybenzoate.
  • European Patent Office. (n.d.). Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid.
  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Sastry, B. V. R., & Lasslo, A. (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4,6-trimethoxybenzoate (C₁₁H₁₄O₅), a key aromatic ester with applications in organic synthesis and medicinal chemistry. This document delves into the principles and experimental methodologies for acquiring and interpreting its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data. Through detailed analysis and correlation of its spectral features with its molecular structure, this guide serves as an essential resource for researchers and professionals engaged in the characterization of complex organic molecules.

Compound Profile: Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate is a derivative of benzoic acid characterized by the presence of three methoxy groups at positions 2, 4, and 6 of the benzene ring, and a methyl ester group. This substitution pattern significantly influences its chemical and physical properties, as well as its spectroscopic behavior.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate [1]

PropertyValue
IUPAC Name methyl 2,4,6-trimethoxybenzoate
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
SMILES COC1=CC(=C(C(=C1)OC)C(=O)OC)OC
InChIKey CEARZEQLIHOYSV-UHFFFAOYSA-N

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

Due to the high degree of symmetry in the Methyl 2,4,6-trimethoxybenzoate molecule, a relatively simple ¹H NMR spectrum is anticipated.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.1-6.3s2HAromatic H (H-3, H-5)
~ 3.8-3.9s9HMethoxy H (-OCH₃ at C2, C4, C6)
~ 3.7-3.8s3HEster methyl H (-COOCH₃)
Interpretation of the ¹H NMR Spectrum

The aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet in the downfield region of the spectrum, typically between 6.1 and 6.3 ppm. The significant upfield shift compared to benzene (7.34 ppm) is due to the strong electron-donating effect of the three methoxy groups.

The protons of the three methoxy groups are also key indicators. The two methoxy groups at the ortho positions (C2 and C6) are equivalent, and the one at the para position (C4) is unique. However, due to the free rotation around the C-O bonds, all nine methoxy protons may appear as a single sharp singlet around 3.8-3.9 ppm. The three protons of the methyl ester group are expected to resonate as a singlet at a slightly different chemical shift, typically around 3.7-3.8 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic compound is as follows:

  • Sample Preparation : Accurately weigh 5-20 mg of the Methyl 2,4,6-trimethoxybenzoate sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup : Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition : Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Processing : After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the resulting Free Induction Decay (FID) to obtain the final spectrum.

  • Analysis : Integrate the peaks and determine the chemical shifts relative to an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (ppm)Assignment
~ 167-170Carbonyl C (C=O)
~ 160-165Aromatic C-O (C2, C4, C6)
~ 105-110Aromatic C-H (C3, C5)
~ 90-95Aromatic C-COOCH₃ (C1)
~ 55-60Methoxy C (-OCH₃)
~ 50-55Ester methyl C (-COOCH₃)
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 167-170 ppm. The aromatic carbons attached to the electron-donating methoxy groups (C2, C4, C6) will be significantly shielded and appear upfield compared to unsubstituted benzene (128.5 ppm). Conversely, the aromatic carbons bearing hydrogen atoms (C3, C5) will also be shielded. The carbon directly attached to the ester group (C1) is also expected to be in the aromatic region. The carbons of the methoxy groups and the ester methyl group will appear in the upfield region of the spectrum. Due to the symmetry, fewer than 11 signals may be observed.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2950-2850C-H stretchAliphatic (methoxy, methyl)
~ 1720-1740C=O stretchEster
~ 1600, ~1480C=C stretchAromatic ring
1250-1000C-O stretchEster, Ether
Below 900C-H bendAromatic (out-of-plane)
Interpretation of the FT-IR Spectrum

The FT-IR spectrum of Methyl 2,4,6-trimethoxybenzoate will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1720-1740 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The C-H stretching vibrations of the methoxy and methyl groups will be observed in the 2950-2850 cm⁻¹ range. Strong C-O stretching bands from the ester and ether functionalities will be prominent in the 1250-1000 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan : Record a background spectrum of the empty sample compartment.

  • Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

Methyl 2,4,6-trimethoxybenzoate NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4,6-trimethoxybenzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 2,4,6-trimethoxybenzoate is an organic compound with the chemical formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .[1] As a derivative of benzoic acid, this molecule is of significant interest in synthetic organic chemistry and serves as a valuable building block in the development of more complex molecular architectures, including pharmaceuticals and natural products. Its highly substituted aromatic ring, featuring three methoxy groups and a methyl ester, presents a unique and illustrative case for structural elucidation using modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 2,4,6-trimethoxybenzoate. The content herein is curated for researchers, scientists, and drug development professionals, offering not just raw data but also a field-proven interpretation of the spectra. We will explore the causality behind the observed signals and fragmentation patterns, grounding our analysis in the fundamental principles of spectroscopy and the specific structural features of the molecule.

Molecular Structure and Symmetry

Understanding the molecule's structure is paramount to interpreting its spectra. Methyl 2,4,6-trimethoxybenzoate possesses a C₂ᵥ symmetry axis passing through the C1-C4 carbons and the ester group. This symmetry renders certain atoms chemically equivalent, a key factor that simplifies the resulting NMR spectra.

Caption: Molecular structure of methyl 2,4,6-trimethoxybenzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, we can precisely map the atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a quantitative count of the different types of protons in a molecule and their neighboring environments. Due to the molecule's symmetry, the two aromatic protons at the C3 and C5 positions are chemically and magnetically equivalent. Likewise, the methoxy groups at C2 and C6 are equivalent. This leads to a simplified spectrum with four distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentInferred Environment
~6.15Singlet2HAr-H Aromatic protons shielded by three electron-donating methoxy groups.
~3.88Singlet6HC2, C6 -OCHTwo equivalent methoxy groups ortho to the ester, deshielded by oxygen.
~3.82Singlet3HC4 -OCHMethoxy group para to the ester, in a slightly different electronic environment.
~3.75Singlet3HEster -OCHMethyl group attached to the electron-withdrawing carboxyl group.

Expertise & Experience: The strong shielding of the aromatic protons (δ ~6.15 ppm) is a classic indicator of multiple electron-donating groups on a benzene ring. In contrast, unsubstituted benzene resonates at δ 7.34 ppm. The three methoxy groups push significant electron density into the ring, increasing the shielding experienced by the C3 and C5 protons. The absence of splitting (singlet) for this signal confirms that there are no adjacent protons, which is consistent with the substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of methyl 2,4,6-trimethoxybenzoate reduces the number of expected aromatic signals from six to four and the methoxy carbon signals from three to two. In total, eight distinct signals are anticipated.

Chemical Shift (δ) ppmAssignmentInferred Environment
~168.0C =OCarbonyl carbon of the ester group, highly deshielded.
~161.5C 4Aromatic carbon bonded to the C4-methoxy group.
~158.8C 2, C 6Equivalent aromatic carbons bonded to C2/C6-methoxy.
~105.5C 1Quaternary aromatic carbon bonded to the ester group.
~90.6C 3, C 5Equivalent aromatic carbons bonded to hydrogen.
~55.9C2, C6 -OC H₃Equivalent carbons of the ortho-methoxy groups.
~55.5C4 -OC H₃Carbon of the para-methoxy group.
~51.8Ester -OC H₃Carbon of the ester methyl group.

Trustworthiness: The chemical shifts are self-validating. For instance, the downfield shifts (> 158 ppm) for C2, C4, and C6 are characteristic of aromatic carbons directly attached to oxygen. Conversely, the highly shielded signal at ~90.6 ppm is indicative of aromatic carbons (C3, C5) flanked by two strongly electron-donating methoxy groups. This data corroborates the proton NMR analysis perfectly.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of methyl 2,4,6-trimethoxybenzoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (Example: 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, ensuring sharp, well-resolved peaks. This is validated by observing the shape of the TMS or solvent peak.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal to obtain the final spectrum. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint and offers clues about the molecule's structure.

EI-MS Fragmentation Analysis

The mass spectrum of methyl 2,4,6-trimethoxybenzoate is characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of its ester and methoxy groups.

M [M]⁺˙ m/z = 226 M_minus_15 [M - CH₃]⁺ m/z = 211 M->M_minus_15 - •CH₃ M_minus_31 [M - OCH₃]⁺ m/z = 195 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 167 M->M_minus_59 - •COOCH₃ ion_180 [m/z = 180] M_minus_15->ion_180 - OCH• M_minus_31->ion_180 - CH₃•

Caption: Key fragmentation pathways of methyl 2,4,6-trimethoxybenzoate in EI-MS.

Summary of Key Mass Spectrometry Data
m/zRelative IntensityProposed Fragment IonRationale for Fragmentation
226Moderate[C₁₁H₁₄O₅]⁺˙ (Molecular Ion) The intact molecule after losing one electron. Its presence confirms the molecular weight.[1]
211High[M - •CH₃]⁺ Loss of a methyl radical, likely from one of the methoxy groups, is a common fragmentation pathway.
195High[M - •OCH₃]⁺ Loss of a methoxy radical. This is a very common and favorable fragmentation for methoxy-substituted aromatics and methyl esters.[2][3]
180Moderate[M - CH₃ - OCH]⁺ or [M - OCH₃ - CH₃]⁺ Subsequent loss of a radical from the m/z 211 or m/z 195 ions.
167Moderate[M - •COOCH₃]⁺ Cleavage of the ester group from the aromatic ring.
152Moderate[167 - CH₃]⁺ Loss of a methyl radical from the m/z 167 ion.

Authoritative Grounding: The fragmentation patterns observed are consistent with established principles of mass spectrometry for aromatic esters and ethers.[2][3] The initial ionization typically removes an electron from one of the oxygen lone pairs, creating a radical cation. The subsequent fragmentation favors pathways that lead to the formation of stable carbocations or neutral molecules. The loss of a methoxy radical (•OCH₃) to form the ion at m/z 195 is a particularly stable pathway, often resulting in a prominent peak.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure good chromatographic separation and compatibility with the GC column.

  • GC Method:

    • Injector: Set to a temperature of 250°C to ensure rapid volatilization of the sample.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Use Helium with a constant flow rate of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. This temperature gradient ensures the separation of any potential impurities from the main compound.

  • MS Method:

    • Interface Temperature: Set the GC-MS transfer line temperature to ~280°C to prevent condensation of the analyte.

    • Ion Source: Use Electron Ionization (EI) at the standard energy of 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns for library matching.

    • Ion Source Temperature: Maintain at ~230°C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of methyl 2,4,6-trimethoxybenzoate. The inherent symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra, while the fragmentation pattern in the mass spectrum provides corroborating evidence of its functional groups. The protocols and interpretations detailed in this guide represent a robust framework for the characterization of this and similar substituted aromatic compounds, underscoring the power of these analytical techniques in modern chemical research.

References

  • PubChem. (n.d.). Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate: Physicochemical Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts specific electronic and steric properties that influence its reactivity and the characteristics of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,4,6-trimethoxybenzoate, detailed synthetic and analytical protocols, and an exploration of its applications in contemporary research and development.

Physicochemical Properties

Methyl 2,4,6-trimethoxybenzoate is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
CAS Number 29723-28-2
Boiling Point 343.8 °C at 760 mmHgSafety Data Sheet
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in organic solvents

Structure:

The chemical structure of Methyl 2,4,6-trimethoxybenzoate consists of a central benzene ring substituted with a methyl ester group and three methoxy groups at positions 2, 4, and 6.

Caption: Chemical structure of Methyl 2,4,6-trimethoxybenzoate.

Spectroscopic Characteristics

While publicly available, comprehensive spectral data with assigned peaks is limited, the expected spectroscopic characteristics can be inferred from the structure and data for similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and methyl ester protons. The two aromatic protons at the 3 and 5 positions should appear as a singlet due to their chemical equivalence. The three methoxy groups and the methyl ester group will each give rise to a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbons of the benzene ring (including the one attached to the ester group and those attached to the methoxy groups), the two equivalent aromatic CH carbons, the carbonyl carbon of the ester, and the four methyl carbons of the methoxy and ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations of the ester and ether linkages, and C-H stretching and bending vibrations of the aromatic ring and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 226.23). Fragmentation patterns would likely involve the loss of the methoxy and methyl ester groups.

Synthesis and Purification

A common and effective method for the synthesis of Methyl 2,4,6-trimethoxybenzoate is the exhaustive methylation of 2,4,6-trihydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 2,4,6-trimethoxybenzoate

This protocol is adapted from a literature procedure.[2]

Materials:

  • 2,4,6-trihydroxybenzoic acid

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of 2,4,6-trihydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (6 equivalents) in anhydrous acetone, add dimethyl sulfate (6 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 2,4,6-trimethoxybenzoate.

G start Start: 2,4,6-Trihydroxybenzoic Acid step1 Methylation (Dimethyl sulfate, K2CO3, Acetone) start->step1 step2 Workup (Filtration, Extraction) step1->step2 step3 Purification (Column Chromatography) step2->step3 end_node End: Methyl 2,4,6-trimethoxybenzoate step3->end_node

Caption: Synthetic workflow for Methyl 2,4,6-trimethoxybenzoate.

Chemical Reactivity

The chemical reactivity of Methyl 2,4,6-trimethoxybenzoate is primarily governed by the ester functional group and the electron-rich aromatic ring.

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,4,6-trimethoxybenzoic acid, under either acidic or basic conditions. Due to the steric hindrance from the ortho-methoxy groups, the rate of hydrolysis may be slower compared to less substituted benzoates.

  • Electrophilic Aromatic Substitution: The three electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The substitution is expected to occur at the 3 and 5 positions, which are ortho and para to the activating groups.

  • Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (2,4,6-trimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride.

Applications in Drug Development and Research

The highly functionalized nature of Methyl 2,4,6-trimethoxybenzoate makes it a versatile intermediate in the synthesis of various biologically active molecules.

Precursor for Chalcone Synthesis:

One notable application is its use as a precursor in the synthesis of 2,4,6-trimethoxychalcone derivatives. Chalcones are a class of compounds known for their wide range of biological activities, including anticancer properties. In a typical synthesis, 2,4,6-trimethoxyacetophenone, which can be derived from Methyl 2,4,6-trimethoxybenzoate, is condensed with various aromatic aldehydes to yield the target chalcones. A study on the design and synthesis of such derivatives has demonstrated their potential as anticancer agents.

Intermediate for Bioactive Molecules:

The 2,4,6-trimethoxybenzoyl moiety is found in a number of natural products and synthetic compounds with interesting biological profiles. Methyl 2,4,6-trimethoxybenzoate can serve as a key starting material for the introduction of this structural motif.

Safety and Handling

Methyl 2,4,6-trimethoxybenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is a valuable and versatile chemical compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable from commercially available starting materials, and its reactivity allows for a range of chemical transformations. The utility of this compound as a building block in the synthesis of biologically active molecules, particularly in the development of novel anticancer agents, underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of this key chemical entity to aid researchers and scientists in their synthetic and medicinal chemistry endeavors.

References

  • PubChem. Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]

  • The Royal Society of Chemistry. Supporting Information - A mild and efficient copper-catalysed Chan–Lam–Evans reaction of carboxylic acids with boronic acids at room temperature. [Link]

  • ResearchGate. Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule. [Link]

  • PubMed Central. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. [Link]

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An In-depth Technical Guide to Methyl 2,4,6-trimethoxybenzoate: From Historical Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,4,6-trimethoxybenzoate is a highly substituted aromatic ester with significant utility as a building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its history, tracing its origins from the early investigations of phloroglucinol chemistry to the development of sophisticated synthetic protocols. We will explore the evolution of its synthesis, detail key experimental methodologies, and present its physicochemical properties. Furthermore, this guide will illuminate its contemporary applications, particularly in the development of novel therapeutic agents, underscoring its enduring relevance in the chemical and pharmaceutical sciences.

Introduction: The Structural Significance of Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate, with the chemical formula C₁₁H₁₄O₅, is an organic compound featuring a benzene ring symmetrically substituted with three methoxy groups and a methyl ester functional group.[1][2] This specific substitution pattern, derived from the 1,3,5-trihydroxybenzene (phloroglucinol) scaffold, imparts unique electronic properties and steric hindrance, making it a valuable synthon. The electron-donating nature of the three methoxy groups highly activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and providing a core structure for more complex molecular architectures. Its role as a chemical intermediate is critical in various fields, from pharmaceutical research to materials science.[3]

Historical Lineage: From Phloroglucinol to a Key Synthetic Intermediate

The history of Methyl 2,4,6-trimethoxybenzoate is not one of a singular, celebrated discovery but rather a logical progression rooted in the rich chemistry of its precursors, phloroglucinol and 2,4,6-trimethoxybenzoic acid.

The Phloroglucinol Foundation

Phloroglucinol, a key starting material, was first isolated in the 19th century from the breakdown of plant-derived flavonoids. Its unusual symmetrical tri-hydroxy substitution pattern fascinated early organic chemists, leading to extensive studies of its reactivity. The journey towards Methyl 2,4,6-trimethoxybenzoate began with two fundamental transformations of the phloroglucinol core: etherification and carboxylation.

The Emergence of 2,4,6-Trimethoxybenzoic Acid

The first critical step was the exhaustive methylation of phloroglucinol's three hydroxyl groups to form 1,3,5-trimethoxybenzene. Following this, the introduction of a carboxyl group onto the highly activated ring became the next synthetic challenge. Early methods for carboxylating activated aromatic rings, such as the Gattermann reaction , provided a viable, albeit historically significant, pathway.[4] This reaction uses hydrogen cyanide and a Lewis acid to formylate the ring, which can then be oxidized to the corresponding carboxylic acid, 2,4,6-trimethoxybenzoic acid.[4] The crystal structure of this parent acid reveals molecules linked by hydrogen-bonded chains, a testament to its fundamental chemical nature.[5]

The diagram below illustrates the conceptual historical progression from the natural product precursor to the carboxylated intermediate.

Historical_Synthesis_Pathway Phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) TMB 1,3,5-Trimethoxybenzene Phloroglucinol->TMB Exhaustive Methylation (e.g., with Dimethyl Sulfate) Acid 2,4,6-Trimethoxybenzoic Acid TMB->Acid Carboxylation (e.g., Gattermann Reaction Precursor)

Caption: Conceptual historical pathway from Phloroglucinol to 2,4,6-Trimethoxybenzoic Acid.

Final Step: Esterification

The final, straightforward step in the historical synthesis is the esterification of 2,4,6-trimethoxybenzoic acid with methanol, typically under acidic conditions (e.g., Fischer esterification), to yield the target compound, Methyl 2,4,6-trimethoxybenzoate. This reaction is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.

Physicochemical and Spectroscopic Profile

The precise characterization of Methyl 2,4,6-trimethoxybenzoate is essential for its application in research and development. Key properties are summarized below.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

Property Value Source
IUPAC Name methyl 2,4,6-trimethoxybenzoate PubChem[2]
Molecular Formula C₁₁H₁₄O₅ PubChem[2]
Molecular Weight 226.23 g/mol PubChem[2]
CAS Number 29723-28-2 PubChem[2]
Appearance Colorless to pale yellow liquid or solid CymitQuimica[1]

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | PubChem[2] |

Spectroscopic analysis confirms the structure of the molecule. Mass spectrometry data is available, providing fragmentation patterns crucial for its identification in complex reaction mixtures.[2]

Modern Synthetic Methodologies

While the historical routes established the foundation, modern organic synthesis demands efficiency, safety, and higher yields. Contemporary methods often streamline the process, sometimes combining multiple steps into a single pot.

General Synthetic Workflow

A common modern approach involves the direct carboxylation and esterification of a suitable precursor. The workflow diagram below outlines a generalized, efficient synthetic route.

Modern_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Functionalization & Esterification Start Phloroglucinol Methylated 1,3,5-Trimethoxybenzene Start->Methylated Methylation (e.g., DMC, K₂CO₃) Carboxylated 2,4,6-Trimethoxybenzoic Acid Methylated->Carboxylated Carboxylation (e.g., n-BuLi, CO₂) FinalProduct Methyl 2,4,6-trimethoxybenzoate Carboxylated->FinalProduct Esterification (MeOH, H⁺ catalyst)

Caption: A generalized modern workflow for the synthesis of Methyl 2,4,6-trimethoxybenzoate.

Detailed Experimental Protocol: Synthesis from 1,3,5-Trimethoxybenzene

This protocol describes a two-step synthesis starting from commercially available 1,3,5-trimethoxybenzene, employing organolithium chemistry for carboxylation followed by standard esterification.

Step 1: Carboxylation to form 2,4,6-Trimethoxybenzoic Acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3,5-trimethoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to 0°C in an ice bath. n-Butyllithium (1.1 eq, typically as a 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours.

  • Carboxylation: The flask is then cooled to -78°C (dry ice/acetone bath). A stream of dry carbon dioxide gas (from a cylinder or sublimed dry ice) is bubbled through the solution for 1 hour. Alternatively, the solution can be slowly transferred via cannula into a separate flask containing an excess of crushed dry ice and THF.

  • Workup: The reaction is allowed to warm to room temperature. The mixture is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

  • Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2,4,6-trimethoxybenzoic acid is purified by recrystallization from an ethanol/water mixture.

Step 2: Fischer Esterification to form Methyl 2,4,6-trimethoxybenzoate

  • Reaction Setup: The purified 2,4,6-trimethoxybenzoic acid (1.0 eq) is dissolved in an excess of methanol in a round-bottom flask.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) is carefully added.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Final purification can be achieved by column chromatography on silica gel or recrystallization to afford pure Methyl 2,4,6-trimethoxybenzoate.

Applications in Drug Development and Organic Synthesis

The true value of Methyl 2,4,6-trimethoxybenzoate lies in its application as a versatile intermediate. The trimethoxyphenyl motif is a common feature in many biologically active molecules.

  • Pharmaceutical Intermediates: While its isomer, 3,4,5-trimethoxybenzoate, is a well-known precursor to the antibacterial drug Trimethoprim[3], the 2,4,6-substituted pattern is also of significant interest. Derivatives of trimethoxybenzoic acid are being actively investigated as potential efflux pump inhibitors to combat antibiotic resistance in bacteria.[6]

  • Scaffold for Complex Synthesis: The accumulation of methoxy groups on the aromatic ring provides unique steric and electronic properties that can be exploited to control stereoselectivity in complex reactions.[5] This makes it an attractive starting point for the synthesis of natural products and other intricate molecular targets.

  • Fragrance and Materials Science: Although less common, related structures like methyl 2,4-dihydroxy-3,6-dimethylbenzoate are primary components of synthetic fragrances, suggesting potential applications for other polysubstituted benzoates in this industry.[7]

Conclusion

Methyl 2,4,6-trimethoxybenzoate is more than just a simple aromatic ester; it is a molecule with a rich history intertwined with the fundamental development of organic chemistry. From its conceptual origins in the study of natural phenols to its synthesis via classic name reactions and modern organometallic techniques, its journey reflects the evolution of the field. Today, it stands as a valuable and versatile building block, enabling researchers and drug development professionals to construct the complex molecules needed to address contemporary challenges in medicine and materials science. Its continued use in innovative synthetic endeavors ensures its relevance for years to come.

References

  • CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google P
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  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
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  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - ResearchGate. (URL: [Link])

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Unlocking the Therapeutic Promise of Methyl 2,4,6-trimethoxybenzoate: A Technical Guide and Investigational Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Bioactive Candidate

To our esteemed colleagues in research, science, and drug development, this document presents a comprehensive technical guide on the biological activity of Methyl 2,4,6-trimethoxybenzoate. This molecule, while structurally intriguing, remains largely unexplored within the scientific literature. This guide, therefore, is crafted not as a retrospective summary of established data, but as a forward-looking investigational manual. By synthesizing data from structurally related compounds, we will build a compelling scientific rationale for the exploration of Methyl 2,4,6-trimethoxybenzoate as a potential therapeutic agent.

Our central hypothesis is that the specific arrangement of the three methoxy groups on the benzoate core imparts unique and valuable biological activities. This guide provides the theoretical underpinning for this hypothesis and, more importantly, a rigorous, self-validating experimental framework to systematically investigate its potential. We will proceed with the conviction that a methodical exploration of this molecule can unveil novel pharmacological properties.

The Compound of Interest: An Introduction to Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate is an aromatic ester with the chemical formula C₁₁H₁₄O₅.[1] Its structure is characterized by a methyl ester of benzoic acid with three methoxy (-OCH₃) groups positioned at the 2, 4, and 6 locations on the phenyl ring. This substitution pattern is critical, as it dictates the molecule's electronic and steric landscape, and consequently, its potential interactions with biological macromolecules.[2]

While direct biological data for this compound is scarce, a significant body of research on its structural analogs provides a strong foundation for postulating its activities. For instance, its isomer, Methyl 3,4,5-trimethoxybenzoate, has demonstrated both antimelanogenic and antioxidant properties.[3] Furthermore, the 2,4,6-trimethoxyphenyl moiety is a key component in various synthetic chalcones known for their potent anticancer and anti-inflammatory effects.[4][5] The principle of structure-activity relationship (SAR) suggests that the unique 2,4,6-configuration will confer a distinct biological profile, making this compound a compelling candidate for thorough pharmacological screening.[2]

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name methyl 2,4,6-trimethoxybenzoate[1]
CAS Number 29723-28-2[6]

Postulated Bioactivities and Proposed Investigational Workflows

Drawing from the established activities of its analogs, we propose a multi-pronged investigation into the anticancer, anti-inflammatory, and antioxidant/antimelanogenic potential of Methyl 2,4,6-trimethoxybenzoate. The following sections provide detailed, field-proven experimental workflows to systematically test these hypotheses.

Anticancer Activity: A Primary Investigational Focus

Scientific Rationale: The 2,4,6-trimethoxy substitution pattern is a recurring motif in a variety of compounds exhibiting significant cytotoxicity against cancer cells.[4] Chalcones with this substitution, for example, have been shown to induce apoptosis and disrupt the cell cycle.[4] The trimethoxyphenyl group itself is considered a critical pharmacophore for anti-mitotic activity.[7] Based on this, we hypothesize that Methyl 2,4,6-trimethoxybenzoate possesses intrinsic anticancer properties that warrant a thorough investigation.

Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action (if active) start Prepare Methyl 2,4,6-trimethoxybenzoate Stock Solution cell_lines Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and Normal Cell Line (e.g., MCF-10A) start->cell_lines Dose-response treatment mtt_assay Perform MTT Assay (72h incubation) cell_lines->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 selectivity Determine Selectivity Index ic50->selectivity apoptosis Annexin V-FITC/PI Staining and Flow Cytometry selectivity->apoptosis If selective cytotoxicity is observed cell_cycle Propidium Iodide Staining and Flow Cytometry selectivity->cell_cycle If selective cytotoxicity is observed western_blot Western Blot for Apoptotic Markers (Caspase-3, PARP) and Cell Cycle Regulators (Cyclin B1, CDK1) apoptosis->western_blot cell_cycle->western_blot

Figure 1: A stepwise workflow for the comprehensive assessment of the anticancer potential of Methyl 2,4,6-trimethoxybenzoate.

Detailed Experimental Protocols:

Protocol 2.1.1: In Vitro Cytotoxicity Screening via MTT Assay

  • Cell Culture: Maintain human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colorectal carcinoma (HCT116), and non-cancerous human breast epithelial (MCF-10A) cell lines in their respective manufacturer-recommended media and conditions.

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells/well and allow for attachment overnight.

  • Compound Administration: Treat cells with serially diluted Methyl 2,4,6-trimethoxybenzoate (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control such as doxorubicin.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Reagent Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Interpretation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves. The selectivity of the compound can be gauged by comparing the IC₅₀ values between cancer and normal cell lines.[8]

Protocol 2.1.2: Elucidation of Apoptotic Induction by Annexin V-FITC/PI Staining

  • Cell Treatment: Treat the most sensitive cancer cell line with Methyl 2,4,6-trimethoxybenzoate at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations. A significant increase in the apoptotic population would indicate this as a mechanism of cell death.

Anti-inflammatory Activity: Exploring a Key Pharmacophore

Scientific Rationale: The 2',4',6'-trimethoxy substitution is a key feature in chalcones with demonstrated anti-inflammatory properties.[5][9] For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, primarily through the suppression of the NF-κB and p38 MAPK signaling pathways.[5] This strongly suggests that the 2,4,6-trimethoxyphenyl core of our target molecule could be a potent modulator of inflammatory responses.

Hypothesized Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_pathway NF-κB Signaling Pathway cluster_cytokines Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MTMB Methyl 2,4,6- trimethoxybenzoate MTMB->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates iNOS iNOS NFkB_nucleus->iNOS Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines NO Nitric Oxide iNOS->NO

Figure 2: A diagram illustrating the hypothetical inhibitory action of Methyl 2,4,6-trimethoxybenzoate on the LPS-induced NF-κB signaling cascade.

Detailed Experimental Protocols:

Protocol 2.2.1: Nitric Oxide Production Assay in RAW 264.7 Macrophages

  • Cell Culture and Plating: Culture RAW 264.7 murine macrophages and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of Methyl 2,4,6-trimethoxybenzoate (e.g., 1-50 µM) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reaction: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Quantification: Determine the nitrite concentration by measuring the absorbance at 540 nm against a sodium nitrite standard curve. A significant reduction in nitrite levels in the treated cells would indicate anti-inflammatory activity.

Protocol 2.2.2: Pro-inflammatory Cytokine Quantification by ELISA

  • Cell Treatment and Supernatant Collection: Following the same treatment protocol as for the NO assay, collect the cell culture supernatants.

  • ELISA Procedure: Use commercial ELISA kits to quantify the concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), according to the manufacturer's instructions.

  • Data Analysis: A dose-dependent decrease in the secretion of these cytokines would provide strong evidence for the compound's anti-inflammatory potential.

Antioxidant and Antimelanogenic Activities: Exploring Isomeric Similarities

Scientific Rationale: The established antioxidant and antimelanogenic effects of Methyl 3,4,5-trimethoxybenzoate provide a strong basis for investigating these properties in the 2,4,6-isomer.[3] These activities are often linked and can be highly valuable in dermatological and cosmetic applications.

Workflow for Antioxidant and Antimelanogenic Screening

antioxidant_melanogenesis_workflow cluster_antioxidant Antioxidant Activity cluster_antimelanogenic Antimelanogenic Activity DPPH_assay DPPH Radical Scavenging Assay B16F10_culture Culture B16F10 Melanoma Cells alpha_MSH Stimulate with α-MSH B16F10_culture->alpha_MSH Treat with compound melanin_assay Measure Melanin Content alpha_MSH->melanin_assay tyrosinase_assay Measure Cellular Tyrosinase Activity alpha_MSH->tyrosinase_assay start Prepare Methyl 2,4,6-trimethoxybenzoate Solutions start->DPPH_assay start->B16F10_culture

Figure 3: A dual-pathway workflow to assess the antioxidant and antimelanogenic properties of Methyl 2,4,6-trimethoxybenzoate.

Detailed Experimental Protocols:

Protocol 2.3.1: DPPH Free Radical Scavenging Assay

  • Reaction Setup: Prepare a reaction mixture containing various concentrations of Methyl 2,4,6-trimethoxybenzoate and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at ambient temperature for 30 minutes.

  • Spectrophotometric Measurement: Measure the decrease in absorbance at 517 nm, which corresponds to the reduction of the DPPH radical. Ascorbic acid should be used as a positive control.

  • Activity Calculation: Calculate the percentage of radical scavenging activity to determine the compound's antioxidant capacity.

Protocol 2.3.2: Melanin Content Assay in B16F10 Melanoma Cells

  • Cell Culture and Treatment: Culture B16F10 melanoma cells and treat them with non-toxic concentrations of the compound for 1 hour before stimulating melanogenesis with α-melanocyte-stimulating hormone (α-MSH) for 72 hours.

  • Cell Lysis and Melanin Solubilization: Harvest the cells and lyse the pellets in 1N NaOH at 80°C to solubilize the melanin.

  • Absorbance Measurement: Measure the absorbance of the lysate at 475 nm.

  • Normalization: Normalize the melanin content to the total protein concentration in each sample to determine the specific effect on melanin production.

Future Outlook and Concluding Remarks

This technical guide outlines a comprehensive and logical pathway for the initial biological characterization of Methyl 2,4,6-trimethoxybenzoate. The proposed experimental workflows are designed to be robust and to provide clear, interpretable data that will either validate or refute the hypothesized activities. Positive findings in any of these areas would be a significant step forward, justifying more advanced mechanistic studies, such as gene expression profiling and target identification, followed by preclinical evaluation in appropriate in vivo models. The systematic investigation of this under-researched molecule embodies the spirit of discovery in pharmaceutical sciences. It is with great anticipation that we present this roadmap, hopeful that it will inspire and guide the research that ultimately defines the therapeutic potential of Methyl 2,4,6-trimethoxybenzoate.

References

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  • Synthesis of 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

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  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Mebendazole Increases Anticancer Activity of Radiotherapy in Radiotherapy-Resistant Triple-Negative Breast Cancer Cells by Enhancing Natural Killer Cell-Mediated Cytotoxicity. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Structural requirements of 2',4',6'-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity: the importance of a 2'-hydroxy moiety. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • tris(methoxymethoxy) Chalcone Derivatives for Anti-Inflammatory Activity The Importance of a 2'-Hydroxy Moiety. Archives of Pharmacal Research, 30, 1359-1367. (n.d.). SCIRP.org. Retrieved January 23, 2026, from [Link]

  • Mebendazole elicits a potent antitumor effect on human cancer cell lines both. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. (2023). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. (2022). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4,6-trimethoxybenzoate is a substituted aromatic ester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its unique electronic and steric properties, conferred by the methoxy groups on the benzene ring, make it a versatile reagent. However, as with any chemical entity in a laboratory setting, a thorough understanding of its safety profile, handling procedures, and potential hazards is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth overview of the critical safety and handling considerations for methyl 2,4,6-trimethoxybenzoate, grounded in authoritative safety data and established laboratory best practices.

Section 1: Hazard Identification and Risk Assessment

Primary Hazards:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapor may lead to irritation of the respiratory system.[1][4]

  • Ingestion: The toxicological properties following ingestion have not been fully investigated, and it should be considered potentially harmful if swallowed.[1]

It is crucial to note that the chronic health effects of methyl 2,4,6-trimethoxybenzoate have not been thoroughly investigated.[1][2] Therefore, a conservative approach to handling, which minimizes all routes of exposure, is strongly recommended.

Section 2: Prudent Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with methyl 2,4,6-trimethoxybenzoate. The following procedures are based on standard laboratory safety guidelines and information derived from available SDS.

Engineering Controls:

  • Ventilation: All manipulations of methyl 2,4,6-trimethoxybenzoate should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4][5]

  • Eyewash Stations and Safety Showers: Facilities where this chemical is handled must be equipped with readily accessible eyewash stations and safety showers.[1]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is critical for preventing exposure. The following diagram illustrates the recommended PPE for handling methyl 2,4,6-trimethoxybenzoate.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (with side shields) face_shield Face Shield (for splash hazards) goggles->face_shield Add when splashing is possible researcher Researcher researcher->lab_coat Always Wear researcher->gloves Always Wear researcher->goggles Always Wear Spill_Response cluster_spill Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (use absorbent material) ppe->contain cleanup Carefully Sweep or Scoop Up Material contain->cleanup dispose Place in a Sealed Container for Chemical Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Step-by-step workflow for responding to a chemical spill.

Section 5: Illustrative Experimental Protocol: Synthesis of a Substituted Benzamide

To provide context for the practical application of methyl 2,4,6-trimethoxybenzoate, the following is a representative protocol for its conversion to a benzamide derivative. This protocol is illustrative and should be adapted and optimized based on the specific requirements of the target molecule and subjected to a thorough risk assessment before execution.

Objective: To synthesize N-benzyl-2,4,6-trimethoxybenzamide from methyl 2,4,6-trimethoxybenzoate and benzylamine.

Methodology:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • The rationale for the inert atmosphere is to prevent any potential side reactions with atmospheric moisture or oxygen, ensuring the integrity of the reactants and the desired product.

  • Reagent Addition:

    • To the flask, add methyl 2,4,6-trimethoxybenzoate (1.0 equivalent).

    • Add an excess of benzylamine (e.g., 2-3 equivalents). The excess benzylamine serves as both a reactant and a solvent, driving the reaction to completion.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the aminolysis reaction.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction's endpoint, preventing unnecessary heating and potential degradation of the product.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess benzylamine under reduced pressure.

    • The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to isolate the desired N-benzyl-2,4,6-trimethoxybenzamide. The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities.

Self-Validation: The success of this protocol is validated at each stage. The reaction setup ensures an oxygen- and moisture-free environment. The use of excess nucleophile (benzylamine) is a standard technique to drive ester-to-amide conversions. Continuous monitoring provides real-time data on the reaction's progress, and the final purification step ensures the isolation of a high-purity product, which can be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.

Section 6: Stability and Reactivity

Methyl 2,4,6-trimethoxybenzoate is generally stable under recommended storage conditions. [6]However, it is important to be aware of its potential reactivity with certain classes of compounds.

  • Incompatible Materials: Strong oxidizing agents should be avoided as they can lead to vigorous and potentially hazardous reactions. [1][6]* Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide and carbon dioxide. [1]* Hazardous Polymerization: Hazardous polymerization has not been reported. [1] By understanding and respecting the safety and handling requirements outlined in this guide, researchers can confidently and safely incorporate methyl 2,4,6-trimethoxybenzoate into their synthetic endeavors, paving the way for new discoveries in drug development and chemical science.

References

  • Material Safety Data Sheet - 2,4,5-Trimethoxybenzoic acid, 99%. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-15).
  • 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05).
  • Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740 - PubChem - NIH. (n.d.).
  • SC-215353 - SAFETY DATA SHEET. (2020-08-25).
  • Safety Data Sheet - ChemScene. (2025-12-08).
  • Methyl benzoate - Wikipedia. (n.d.).
  • 2,4,6-TRIMETHOXY-BENZOIC ACID METHYL ESTER | 29723-28-2 - ChemicalBook. (2022-12-30).

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Navigating the Chemistry of Methyl 2,4,6-trimethoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Building Block in Synthetic and Medicinal Chemistry

Methyl 2,4,6-trimethoxybenzoate, a polysubstituted aromatic ester, represents a key molecular scaffold with significant potential in organic synthesis and drug discovery. Its unique electronic and steric properties, arising from the strategic placement of three methoxy groups on the benzene ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of Methyl 2,4,6-trimethoxybenzoate, encompassing its nomenclature, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature: Establishing a Common Language

Precise communication in science necessitates a clear and unambiguous system of nomenclature. Methyl 2,4,6-trimethoxybenzoate is known by several synonyms, which can often be a source of confusion. A comprehensive understanding of its various identifiers is crucial for effective literature searches and chemical sourcing.

The primary and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) is methyl 2,4,6-trimethoxybenzoate [1]. This name systematically describes the molecule's structure: a methyl ester of a benzoic acid substituted with three methoxy groups at positions 2, 4, and 6 of the benzene ring.

A comprehensive list of its synonyms and identifiers is presented below for clarity and cross-referencing:

Identifier Type Identifier
IUPAC Name methyl 2,4,6-trimethoxybenzoate[1]
CAS Number 29723-28-2[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
Synonyms 2,4,6-Trimethoxybenzoic acid methyl ester[1], Benzoic acid, 2,4,6-trimethoxy-, methyl ester[1], Phloroglucinol Impurity Q[1], NSC 151971[1]

Physicochemical Properties: A Foundation for Application

Property Value Source/Comment
Appearance Colorless to pale yellow liquid or solid[2]Dependent on purity
Boiling Point 343.8 ± 37.0 °CPredicted
Density 1.134 ± 0.06 g/cm³Predicted
Solubility Soluble in organic solvents[2]The methoxy groups enhance solubility in common organic solvents.
InChI Key CEARZEQLIHOYSV-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C(=C1)OC)C(=O)OC)OC[1]

Synthesis and Manufacturing: Crafting the Core Scaffold

The synthesis of Methyl 2,4,6-trimethoxybenzoate can be approached through several strategic pathways, primarily involving the esterification of 2,4,6-trimethoxybenzoic acid or the O-methylation of a suitably substituted phenolic precursor. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

Fischer Esterification of 2,4,6-Trimethoxybenzoic Acid

A common and direct method for the preparation of Methyl 2,4,6-trimethoxybenzoate is the Fischer esterification of 2,4,6-trimethoxybenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol.

Reaction Scheme:

Fischer_Esterification 2,4,6-Trimethoxybenzoic_Acid 2,4,6-Trimethoxybenzoic Acid Methyl_2,4,6-trimethoxybenzoate Methyl 2,4,6-trimethoxybenzoate 2,4,6-Trimethoxybenzoic_Acid->Methyl_2,4,6-trimethoxybenzoate Methanol Methanol Methanol->Methyl_2,4,6-trimethoxybenzoate H+ H+ (catalyst) H+->Methyl_2,4,6-trimethoxybenzoate Heat Heat Heat->Methyl_2,4,6-trimethoxybenzoate Water Water Methyl_2,4,6-trimethoxybenzoate->Water +

Figure 1: Fischer Esterification of 2,4,6-trimethoxybenzoic acid.

Experimental Protocol:

A general procedure for Fischer esterification involves the following steps[3]:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or distillation.

O-Methylation of Phenolic Precursors

An alternative synthetic strategy involves the exhaustive O-methylation of a corresponding polyhydroxybenzoic acid methyl ester, such as methyl 2,4,6-trihydroxybenzoate (the methyl ester of phloroglucinol carboxylic acid).

Reaction Scheme:

O_Methylation Methyl_2,4,6-trihydroxybenzoate Methyl 2,4,6-trihydroxybenzoate Methyl_2,4,6-trimethoxybenzoate Methyl 2,4,6-trimethoxybenzoate Methyl_2,4,6-trihydroxybenzoate->Methyl_2,4,6-trimethoxybenzoate Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Methyl_2,4,6-trimethoxybenzoate Base Base (e.g., K2CO3) Base->Methyl_2,4,6-trimethoxybenzoate

Figure 2: O-Methylation of a phenolic precursor.

Experimental Protocol:

A general procedure for O-methylation is as follows:

  • Reaction Setup: Dissolve methyl 2,4,6-trihydroxybenzoate in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl groups.

  • Methylating Agent Addition: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is often stirred at room temperature or slightly elevated temperatures.

  • Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification.

Reactivity and Chemical Transformations: A Gateway to Complexity

The reactivity of Methyl 2,4,6-trimethoxybenzoate is primarily governed by the ester functional group and the electron-rich aromatic ring.

Hydrolysis of the Ester Group

The ester functionality can be hydrolyzed back to the corresponding carboxylic acid, 2,4,6-trimethoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its generally irreversible nature. The rate of hydrolysis can be influenced by the steric hindrance provided by the ortho-methoxy groups.

Reduction of the Ester Group

The ester can be reduced to the corresponding alcohol, (2,4,6-trimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride are generally not effective for ester reduction.

Electrophilic Aromatic Substitution

The three methoxy groups are strongly activating and ortho-, para-directing. However, in this symmetrically substituted ring, the positions for electrophilic substitution are limited and the high electron density of the ring can lead to facile reactions.

Applications in Research and Drug Development: A Scaffold for Innovation

The true value of Methyl 2,4,6-trimethoxybenzoate lies in its role as a versatile building block for the synthesis of more complex molecules with interesting biological activities. The trimethoxyphenyl moiety is found in a number of natural products and synthetic compounds with a range of pharmacological effects.

While direct applications of Methyl 2,4,6-trimethoxybenzoate in marketed drugs are not widely documented, its structural motif is a key component in various research and development programs. For instance, chalcones bearing the 2,4,6-trimethoxyphenyl group have been investigated for their potential anticancer and antidiabetic properties[4]. The synthesis of these chalcones often involves the condensation of a 2,4,6-trimethoxyacetophenone, which can be derived from Methyl 2,4,6-trimethoxybenzoate, with a suitable aldehyde[4].

The synthesis of various bioactive compounds, such as the anticancer agent gefitinib, starts from similarly substituted methoxybenzoate derivatives, highlighting the importance of this class of compounds in medicinal chemistry[5].

Safety and Handling: A Commitment to Responsible Research

As with any chemical, proper handling and safety precautions are paramount. Methyl 2,4,6-trimethoxybenzoate is classified as an eye irritant[1].

GHS Hazard Information:

  • Hazard Statement: H319: Causes serious eye irritation[1].

  • Precautionary Statements: P264, P280, P305+P351+P338, P337+P313[1].

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl 2,4,6-trimethoxybenzoate is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthetic routes, and the presence of the electron-rich trimethoxyphenyl moiety make it an attractive starting material for the construction of a wide range of complex and potentially bioactive molecules. A thorough understanding of its synonyms, properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their pursuit of new scientific discoveries and the development of novel therapeutics.

References

  • Gefitinib Synthesis from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. 2007;12(3):673-678. [Link]

  • Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Journal of the Korean Society for Applied Biological Chemistry. 2021;64(4):463-470. [Link]

  • Methyl 2,4,6-trimethoxybenzoate. PubChem. [Link]

  • Methyl 2,4,6-trimethylbenzoate. PubChem. [Link]

  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology. 2024;183:114337. [Link]

  • Methyl 3,4,5-trimethoxybenzoate. ResearchGate. [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Synthesis of 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure. 2022;1263:133165. [Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Crystals. 2017;7(11):335. [Link]

  • Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid.
  • Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. Sciencemadness.org. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • phloroglucinol. Organic Syntheses. [Link]

  • Microwave-assisted rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a metabolite of Cordia alliodora. ResearchGate. [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates.

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A Technical Guide to Sourcing and Utilizing Methyl 2,4,6-trimethoxybenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of Methyl 2,4,6-trimethoxybenzoate, a critical building block in modern organic synthesis. We will explore its chemical properties, evaluate commercial sourcing options, detail essential quality control protocols, and provide a field-proven synthetic application to demonstrate its utility.

Introduction to a Key Synthetic Building Block: Methyl 2,4,6-trimethoxybenzoate

Methyl 2,4,6-trimethoxybenzoate is a highly valuable, electron-rich aromatic compound widely employed in synthetic chemistry. Its unique structure, featuring three methoxy groups positioned ortho and para to the methyl ester, profoundly influences its reactivity, making it an ideal precursor for complex molecular architectures.

The strategic placement of these electron-donating groups activates the aromatic ring, facilitating electrophilic substitution reactions and enabling its use in constructing sterically hindered systems. This reactivity profile is particularly advantageous in the synthesis of pharmacologically active molecules and advanced materials.[1]

Key Chemical Properties:

PropertyValueReference
CAS Number 29723-28-2[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name methyl 2,4,6-trimethoxybenzoate[1]
Appearance Typically a white to off-white solid
GHS Hazard Warning: Causes serious eye irritation (H319)[1]

One of the notable applications of the 2,4,6-trimethoxyphenyl (TMP) moiety, derived from this compound, is its role as a "spectator auxiliary" in the formation of unsymmetrical diaryliodonium salts. These salts are powerful aryl-transfer reagents, and the TMP group's electronic properties ensure that the other, more valuable aryl group is selectively transferred in cross-coupling reactions. Furthermore, the 2,4,6-trimethoxybenzene core is a foundational scaffold in medicinal chemistry, particularly in the development of chalcone derivatives that have shown promising anticancer activities.

Commercial Sourcing and Supplier Overview

The reliability of a chemical supplier is paramount to the success of any research program. Purity, batch-to-batch consistency, and the availability of analytical data are critical factors. Below is a comparative analysis of several commercial suppliers of Methyl 2,4,6-trimethoxybenzoate.

SupplierProduct NameCAS No.Purity/SpecificationAvailable Quantities
Sigma-Aldrich METHYL 2,4,6-TRIMETHOXYBENZOATE AldrichCPR29723-28-2Not specified; buyer must confirm purity.[2]Custom
BLD Pharm Methyl 2,4,6-trimethoxybenzoate29723-28-2>97.0% (GC)1g, 5g, 25g
Biosynth 2,4,6-Trimethoxybenzoic acid methyl ester29723-28-2Not specified2g, 5g, 10g, 25g, 50g
J&K Scientific Methyl 2,4,6-trimethoxybenzoate29723-28-2Not specified10mg
Combi-Blocks Not listed by name, search by structure/CAS29723-28-2Purity typically >95%Various

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability, specifications, and pricing are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.

Essential Quality Control: Verifying Your Starting Material

As noted by some suppliers like Sigma-Aldrich for their "AldrichCPR" line, the responsibility for confirming product identity and purity often rests with the researcher.[2] Failure to verify the starting material can lead to failed reactions, irreproducible results, and wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation of organic molecules.

Workflow for Quality Verification of Incoming Reagent

G cluster_receipt Material Receipt cluster_qc Quality Control Analysis cluster_analysis Data Analysis & Decision Receive Receive Shipment Log Log Lot Number Receive->Log Prep Prepare NMR Sample (5-10 mg in CDCl₃) Log->Prep Acquire Acquire ¹H NMR Spectrum Prep->Acquire Process Process Data (Phase, Baseline, Integrate) Acquire->Process Compare Compare Spectrum to Predicted Structure Process->Compare Decision Meets Spec? Compare->Decision Purity Assess Purity from Integration & Impurity Signals Purity->Decision Approve Approve for Use Decision->Approve Yes Reject Quarantine/Reject Lot Decision->Reject No

Caption: Workflow for incoming reagent QC.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2,4,6-trimethoxybenzoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition Parameters:

    • Experiment: Standard proton (¹H) acquisition.

    • Spectral Width: -1 to 10 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis & Expected Spectrum:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks.

    • Expected Chemical Shifts (δ) and Multiplicities:

      • ~6.15 ppm (singlet, 2H): The two equivalent aromatic protons (H-3 and H-5).

      • ~3.85 ppm (singlet, 3H): The methyl ester protons (-COOCH₃).

      • ~3.82 ppm (singlet, 9H): The nine protons from the three equivalent methoxy groups (-OCH₃) at positions 2, 4, and 6. Note: The two methoxy groups at C2/C6 may be slightly different from the one at C4, potentially appearing as a singlet of 6H and a singlet of 3H very close together.

    • Confirm that the integration ratios match the expected proton counts (e.g., 2:3:9).

    • Check for any significant impurity peaks.

Field-Proven Application: Synthesis of a Chalcone Precursor

The 2,4,6-trimethoxyphenyl scaffold is a key component in a class of chalcones investigated for their anticancer properties. The synthesis typically proceeds via a Claisen-Schmidt condensation between an appropriately substituted acetophenone and a benzaldehyde. Here, we outline the synthesis of (E)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, a core chalcone structure, starting from 2,4,6-trimethoxyacetophenone, which can be synthesized from Methyl 2,4,6-trimethoxybenzoate.

Synthetic Pathway Overview

Caption: Two-step synthesis of a chalcone precursor.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the second step, assuming the intermediate 2,4,6-trimethoxyacetophenone is available.

  • Materials and Reagents:

    • 2,4,6-trimethoxyacetophenone (1.0 eq)

    • Acetaldehyde (1.2 eq)

    • Ethanol (solvent)

    • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

    • Stir plate and magnetic stir bar

    • Round-bottom flask and condenser

  • Reaction Setup:

    • Dissolve 2,4,6-trimethoxyacetophenone in ethanol in a round-bottom flask equipped with a stir bar.

    • Cool the solution in an ice bath to 0-5 °C.

  • Step-by-Step Procedure:

    • While stirring vigorously in the ice bath, slowly add the aqueous NaOH solution dropwise to the flask.

    • After the base addition, add acetaldehyde dropwise, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a beaker of cold water.

    • Acidify the mixture with dilute HCl until it is neutral (pH ~7). A precipitate should form.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

  • Characterization:

    • Confirm the structure of the final product using NMR, IR spectroscopy, and Mass Spectrometry.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. For the researcher, a successful outcome depends not only on a well-designed synthetic route but also on the quality of the starting materials. This guide emphasizes the dual responsibility of the scientist: to intelligently source high-quality reagents and to rigorously verify their integrity before use. By combining careful supplier selection with robust in-house quality control, researchers can confidently leverage the synthetic potential of this versatile building block to advance their scientific goals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 289740, Methyl 2,4,6-trimethoxybenzoate. Available at: [Link]

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Methodological & Application

The Synthetic Versatility of Methyl 2,4,6-trimethoxybenzoate: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds. Methyl 2,4,6-trimethoxybenzoate (TMBA), and its parent scaffold, 1,3,5-trimethoxybenzene, represent a privileged structural motif. The electron-rich nature of the benzene ring, activated by three methoxy groups, renders it highly susceptible to electrophilic substitution, providing a versatile platform for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic utility of TMBA and its congeners, offering detailed protocols and mechanistic insights for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.

The Strategic Advantage of the Trimethoxybenzene Core

The 1,3,5-trimethoxy substitution pattern is not merely a passive structural feature; it is a key determinant of the molecule's reactivity. The three methoxy groups, through their electron-donating resonance effects, significantly increase the nucleophilicity of the aromatic ring. This heightened reactivity is particularly pronounced at the ortho and para positions relative to the methoxy groups (positions 2, 4, and 6), making these sites prime targets for electrophilic attack. This predictable regioselectivity is a cornerstone of the synthetic strategies outlined herein.

Furthermore, the methoxy groups can be selectively demethylated to reveal hydroxyl functionalities.[1][2] This transformation is often crucial for enhancing the biological activity of the final compound, as phenolic hydroxyls can participate in hydrogen bonding interactions with biological targets. The methyl ester group of TMBA also offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol, expanding the synthetic possibilities.

Key Synthetic Pathways to Bioactive Scaffolds

The journey from Methyl 2,4,6-trimethoxybenzoate or its precursors to bioactive molecules typically involves one of two key initial transformations: Friedel-Crafts acylation or Vilsmeier-Haack formylation. These reactions introduce a carbonyl functionality onto the aromatic ring, which then serves as a linchpin for subsequent complexity-building reactions.

Synthetic_Pathways Methyl_2_4_6_trimethoxybenzoate Methyl 2,4,6-trimethoxybenzoate Acylated_Intermediate Acylated Intermediate (e.g., 2,4,6-trimethoxyacetophenone) Methyl_2_4_6_trimethoxybenzoate->Acylated_Intermediate Friedel-Crafts Acylation Formylated_Intermediate Formylated Intermediate (e.g., 2,4,6-trimethoxybenzaldehyde) Methyl_2_4_6_trimethoxybenzoate->Formylated_Intermediate Vilsmeier-Haack Formylation Chalcones Bioactive Chalcones Acylated_Intermediate->Chalcones Claisen-Schmidt Condensation Other_Bioactive_Molecules Other Bioactive Molecules Acylated_Intermediate->Other_Bioactive_Molecules Various Reactions Formylated_Intermediate->Chalcones Claisen-Schmidt Condensation Formylated_Intermediate->Other_Bioactive_Molecules Various Reactions Flavones_Chromones Bioactive Flavones & Chromones Chalcones->Flavones_Chromones Cyclization

Caption: Key synthetic transformations from Methyl 2,4,6-trimethoxybenzoate.

Application Note 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[3] The Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde, is the most common method for their synthesis.[4]

Protocol 1: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene to 2,4,6-Trimethoxyacetophenone

This protocol details the synthesis of the key ketone intermediate, 2,4,6-trimethoxyacetophenone, from the readily available precursor 1,3,5-trimethoxybenzene.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1,3,5-Trimethoxybenzene1.0168.1910.0 g
Acetyl chloride1.578.506.6 mL
Aluminum chloride (AlCl₃)1.2133.349.5 g
Dichloromethane (DCM)-84.93100 mL
10% NaOH (aq)--150 mL

Procedure:

  • To a stirred solution of 1,3,5-trimethoxybenzene (10.0 g, 59.4 mmol) in dichloromethane (100 mL) at 0 °C, add aluminum chloride (9.5 g, 71.3 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add acetyl chloride (6.6 mL, 89.1 mmol) dropwise to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 10% aqueous NaOH (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 5:1) to afford 2,4,6-trimethoxyacetophenone as a white solid.[5]

Protocol 2: Claisen-Schmidt Condensation to Synthesize a Bioactive Chalcone

This protocol describes the synthesis of a chalcone derivative with demonstrated anti-inflammatory activity.[3]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,4,6-Trimethoxyacetophenone1.0210.222.10 g
4-Nitrobenzaldehyde1.2151.121.81 g
Potassium hydroxide (KOH)3.056.111.68 g
Methanol (MeOH)-32.0450 mL

Procedure:

  • Dissolve 2,4,6-trimethoxyacetophenone (2.10 g, 10 mmol) and 4-nitrobenzaldehyde (1.81 g, 12 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.68 g, 30 mmol) in methanol (10 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and acidify with 1 M aqueous NH₄Cl (100 mL).

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired chalcone.

Application Note 2: Synthesis of Bioactive Aldehydes via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] The resulting aromatic aldehydes are valuable intermediates for the synthesis of various bioactive molecules, including Schiff bases and other heterocyclic compounds.

Protocol 3: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene to 2,4,6-Trimethoxybenzaldehyde

This protocol details the synthesis of 2,4,6-trimethoxybenzaldehyde, a key intermediate for various bioactive compounds.[8]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1,3,5-Trimethoxybenzene1.0168.1910.0 g
N,N-Dimethylformamide (DMF)-73.0950 mL
Phosphoryl chloride (POCl₃)2.3153.3312.8 mL
Saturated Na₂CO₃ (aq)--As needed

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of 1,3,5-trimethoxybenzene (10.0 g, 59.4 mmol) in N,N-dimethylformamide (50 mL) to 0 °C.

  • Slowly add phosphoryl chloride (12.8 mL, 137 mmol) dropwise over 30-45 minutes, maintaining the temperature between -5 and 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

  • Collect the resulting precipitate by filtration and wash with distilled water to obtain 2,4,6-trimethoxybenzaldehyde.[8]

Application Note 3: Synthesis of Bioactive Flavones and Chromones

Flavones and chromones are classes of oxygen-containing heterocyclic compounds that are widespread in nature and possess a broad spectrum of biological activities.[9] Their synthesis often involves the cyclization of appropriately substituted chalcones or acetophenones.

Conceptual Pathway to Flavones and Chromones

The synthesis of flavones and chromones from TMBA-derived intermediates typically requires a demethylation step to generate a free hydroxyl group ortho to the acyl or formyl group, which is necessary for the subsequent cyclization.

Flavone_Synthesis Acylated_Intermediate 2,4,6-Trimethoxy- acetophenone Demethylated_Intermediate 2-Hydroxy-4,6-dimethoxy- acetophenone Acylated_Intermediate->Demethylated_Intermediate Selective Demethylation Chalcone Chalcone Demethylated_Intermediate->Chalcone Claisen-Schmidt Condensation Flavone Flavone Chalcone->Flavone Oxidative Cyclization

Caption: General synthetic route to flavones from a trimethoxyacetophenone intermediate.

Protocol 4: Selective Demethylation to 2-Hydroxy-4,6-dimethoxyacetophenone

Selective demethylation of one of the ortho-methoxy groups is a critical step. This can often be achieved using Lewis acids like aluminum chloride or boron tribromide.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,4,6-Trimethoxyacetophenone1.0210.225.0 g
Aluminum chloride (AlCl₃)1.1133.343.4 g
Dichloromethane (DCM)-84.9350 mL

Procedure:

  • Suspend aluminum chloride (3.4 g, 25.5 mmol) in dichloromethane (50 mL) at 0 °C.

  • Add a solution of 2,4,6-trimethoxyacetophenone (5.0 g, 23.8 mmol) in dichloromethane (20 mL) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction by slowly adding ice-cold water, followed by 2 M HCl.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield 2-hydroxy-4,6-dimethoxyacetophenone.[10]

The resulting 2-hydroxy-4,6-dimethoxyacetophenone can then be used in a Claisen-Schmidt condensation followed by an oxidative cyclization to afford the corresponding flavone.[11][12]

Conclusion

Methyl 2,4,6-trimethoxybenzoate and its parent scaffold, 1,3,5-trimethoxybenzene, are exceptionally valuable starting materials in the synthesis of bioactive molecules. The predictable reactivity of the electron-rich aromatic ring allows for the strategic installation of key functional groups through reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation. The resulting intermediates serve as versatile building blocks for the construction of diverse molecular architectures, including chalcones, flavones, and chromones, which have shown significant promise as anticancer and anti-inflammatory agents. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this privileged starting material.

References

  • Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. Bioorganic & Medicinal Chemistry, 16(15), 7423-7431. [Link]

  • Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. PubMed, PMID: 18619854. [Link]

  • Pinto, D. C. G. A., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Applied Sciences, 9(14), 2846. [Link]

  • Yusuf, M., et al. (2022). Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. SciForum, MDPI. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • Kshatriya, R., et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

  • Asensio, A., et al. (2014). Enantioselective Friedel–Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes catalyzed by a chiral gold(I) complex. Tetrahedron: Asymmetry, 25(18-19), 1271-1279. [Link]

  • Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.
  • Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10070. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]

  • Bansal, M., et al. (2018). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • da Silva, F. C., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product. 3 Biotech, 13(8), 276. [Link]

  • Wang, L., et al. (n.d.). β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction - Supporting Information. RSC Advances. [Link]

  • Durairaj, M., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and Its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(5), 2311-2316. [Link]

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  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]

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  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
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  • Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(3), 1439-1448. [Link]

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Sources

The Versatile Role of Methyl 2,4,6-trimethoxybenzoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2,4,6-trimethoxybenzoate is a polysubstituted aromatic ester that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the three methoxy groups positioned ortho and para to the methyl ester, render it a key precursor for a variety of complex molecules, including chalcones with potential therapeutic applications and as a source for the 2,4,6-trimethoxybenzyl (TMB) protecting group. This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

I. Physicochemical Properties and Reactivity Profile

Methyl 2,4,6-trimethoxybenzoate is a white to off-white crystalline solid with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .[1] The electron-donating nature of the three methoxy groups significantly activates the aromatic ring, making it susceptible to electrophilic substitution. However, the steric hindrance imposed by the two ortho-methoxy groups also plays a crucial role in directing the regioselectivity of its reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 76-80 °C
Boiling Point 343.8±37.0 °C (Predicted)[2]
Solubility Soluble in common organic solvents

II. Application as a Precursor for Chalcone Synthesis

Chalcones are a class of natural and synthetic compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone. They have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Methyl 2,4,6-trimethoxybenzoate serves as a key starting material for the synthesis of chalcones bearing a 2,4,6-trimethoxyphenyl moiety. The synthetic strategy involves a two-step process: conversion of the methyl ester to the corresponding acetophenone, followed by a Claisen-Schmidt condensation.

A. Synthesis of 1-(2,4,6-trimethoxyphenyl)ethan-1-one

The conversion of Methyl 2,4,6-trimethoxybenzoate to 1-(2,4,6-trimethoxyphenyl)ethan-1-one is a critical step. While several methods can be envisioned, a reliable approach involves the reaction with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). The reaction proceeds via nucleophilic acyl substitution.

Protocol 1: Synthesis of 1-(2,4,6-trimethoxyphenyl)ethan-1-one

Materials:

  • Methyl 2,4,6-trimethoxybenzoate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, and standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2,4,6-trimethoxybenzoate (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2,4,6-trimethoxyphenyl)ethan-1-one.

B. Claisen-Schmidt Condensation for Chalcone Synthesis

With 1-(2,4,6-trimethoxyphenyl)ethan-1-one in hand, the subsequent Claisen-Schmidt condensation with a variety of substituted benzaldehydes yields the desired chalcones. This base-catalyzed reaction involves the formation of an enolate from the acetophenone, which then attacks the aldehyde.[4]

Protocol 2: Synthesis of (E)-1-(2,4,6-trimethoxyphenyl)-3-(phenyl)prop-2-en-1-one (A Representative Chalcone)

Materials:

  • 1-(2,4,6-trimethoxyphenyl)ethan-1-one

  • Benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(2,4,6-trimethoxyphenyl)ethan-1-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • To this solution, add a solution of potassium hydroxide (3.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Causality in Experimental Choices:

  • Anhydrous Conditions in Grignard Reaction: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[5]

  • Base Catalyst in Claisen-Schmidt Condensation: The base (e.g., KOH) is essential to deprotonate the α-carbon of the acetophenone, forming the nucleophilic enolate ion that initiates the condensation.[4]

  • Acidification in Work-up: Acidification of the reaction mixture after the Claisen-Schmidt condensation protonates the intermediate alkoxide and facilitates the precipitation of the chalcone product.

Visualization of Chalcone Synthesis Workflow:

Chalcone_Synthesis cluster_step1 Step 1: Acetophenone Synthesis cluster_step2 Step 2: Chalcone Formation A Methyl 2,4,6-trimethoxybenzoate C 1-(2,4,6-trimethoxyphenyl)ethan-1-one A->C Grignard Reaction B Methylmagnesium Bromide B->C E Chalcone Derivative C->E Claisen-Schmidt Condensation D Substituted Benzaldehyde D->E

Caption: Workflow for the synthesis of chalcone derivatives from Methyl 2,4,6-trimethoxybenzoate.

III. Application in Protecting Group Chemistry: The 2,4,6-Trimethoxybenzyl (TMB) Group

The 2,4,6-trimethoxybenzyl (TMB) group, derived from Methyl 2,4,6-trimethoxybenzoate, is a valuable acid-labile protecting group for various functional groups, particularly thiols in peptide synthesis.[5][6] The electron-rich nature of the TMB group allows for its facile cleavage under mild acidic conditions, leaving other acid-sensitive protecting groups intact.

A. Preparation of the Protecting Agent: 2,4,6-Trimethoxybenzyl Alcohol and Chloride

To utilize the TMB group, Methyl 2,4,6-trimethoxybenzoate must first be reduced to the corresponding alcohol, which can then be converted to the active protecting agent, 2,4,6-trimethoxybenzyl chloride.

Protocol 3: Reduction to 2,4,6-Trimethoxybenzyl Alcohol

Materials:

  • Methyl 2,4,6-trimethoxybenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend Methyl 2,4,6-trimethoxybenzoate (1.0 eq) and sodium borohydride (2.0-4.0 eq) in anhydrous THF.

  • Heat the mixture to reflux.

  • Slowly add methanol (5-10 eq) dropwise over 1-2 hours.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench with 1 M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.[7]

Protocol 4: Conversion to 2,4,6-Trimethoxybenzyl Chloride

Materials:

  • 2,4,6-Trimethoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or dichloromethane

  • Standard laboratory glassware for anhydrous and acid-sensitive reactions

Procedure:

  • Dissolve 2,4,6-trimethoxybenzyl alcohol (1.0 eq) in anhydrous benzene or dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,4,6-trimethoxybenzyl chloride, which can often be used in the next step without further purification.[2]

B. Protection and Deprotection of Alcohols

The TMB group can be used to protect alcohols, forming a TMB ether.

Protocol 5: Protection of an Alcohol with TMB-Cl

Materials:

  • Alcohol to be protected

  • 2,4,6-Trimethoxybenzyl chloride (TMB-Cl)

  • A non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Add the non-nucleophilic base (1.5 eq).

  • Add TMB-Cl (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the TMB-protected alcohol by column chromatography.

Protocol 6: Deprotection of a TMB-Protected Alcohol

Materials:

  • TMB-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triethylsilane or anisole)

Procedure:

  • Dissolve the TMB-protected alcohol in DCM.

  • Add a scavenger (e.g., triethylsilane, 10 eq).

  • Add trifluoroacetic acid (10-50% in DCM) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers, dry, and concentrate.

  • Purify the deprotected alcohol by column chromatography.[6]

Visualization of TMB Protecting Group Cycle:

TMB_Protection cluster_synthesis Protecting Agent Synthesis cluster_cycle Protection/Deprotection Cycle Ester Methyl 2,4,6-trimethoxybenzoate Alcohol 2,4,6-Trimethoxybenzyl Alcohol Ester->Alcohol Reduction (NaBH4, MeOH) Chloride 2,4,6-Trimethoxybenzyl Chloride Alcohol->Chloride Chlorination (SOCl2) Protected_OH R-O-TMB (Protected Alcohol) Chloride->Protected_OH Free_OH R-OH (Free Alcohol) Free_OH->Protected_OH Protection (TMB-Cl, Base) Protected_OH->Free_OH Deprotection (TFA, Scavenger)

Caption: Synthesis of the TMB protecting agent and its application in the protection and deprotection of alcohols.

IV. Conclusion

Methyl 2,4,6-trimethoxybenzoate is a readily available and highly functionalized aromatic compound with significant applications in organic synthesis. Its utility as a precursor for biologically active chalcones and as a source for the acid-labile TMB protecting group underscores its importance in both academic research and industrial drug development. The protocols and mechanistic discussions provided herein offer a comprehensive guide for harnessing the synthetic potential of this versatile molecule.

V. References

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  • CN106866378B - Synthetic process of phloroglucinol - Google Patents.

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  • Claisen-Schmidt Condensation. [Link]

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  • US4296260A - Process for the preparation of phloroglucinol - Google Patents.

  • Protecting groups. [Link]

  • US20140142332A1 - Process of preparing grignard reagent - Google Patents.

  • Recent advances in the synthesis of natural products containing the phloroglucinol motif. [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Claisen-Schmidt Condensation. [Link]

  • Synthesis of (2E)-2-(2,4,6-Trimethoxybenzylidene)indan-1-one. [Link]

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - NIH. [Link]

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Application Notes and Protocols: Reaction Mechanisms Involving Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of a Sterically Shielded Ester

Methyl 2,4,6-trimethoxybenzoate is a fascinating molecule for chemists engaged in organic synthesis and drug development. Its structure, characterized by a methyl ester flanked by two ortho-methoxy groups, presents a classic case of steric hindrance that significantly influences its reactivity. This steric shielding of the carbonyl group dictates the preferred reaction pathways, often leading to outcomes that differ from those of unhindered esters. Understanding these mechanistic nuances is paramount for its effective utilization as a synthetic intermediate.

The electron-donating nature of the three methoxy groups on the benzene ring also plays a crucial role, activating the aromatic system and influencing its electronic properties. This guide provides an in-depth exploration of the key reaction mechanisms involving Methyl 2,4,6-trimethoxybenzoate, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A foundational understanding of a molecule's properties is essential before its application in synthesis.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₅[1]
Molecular Weight226.23 g/mol [1]
IUPAC Namemethyl 2,4,6-trimethoxybenzoate[1]
AppearanceWhite to off-white crystalline solidInferred from related compounds
Melting PointData not readily available
Boiling Point343.8±37.0 °C (Predicted)
Representative Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.14 (s, 2H, Ar-H), 3.84 (s, 6H, 2,6-OCH₃), 3.81 (s, 3H, 4-OCH₃), 3.90 (s, 3H, COOCH₃)Inferred from analogous structures
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 168.0 (C=O), 162.0 (C-2, C-6), 158.0 (C-4), 108.0 (C-1), 90.0 (C-3, C-5), 55.8 (2,6-OCH₃), 55.4 (4-OCH₃), 51.8 (COOCH₃)Inferred from analogous structures
IR (KBr, cm⁻¹)ν: 2950 (C-H), 1730 (C=O, ester), 1610, 1590 (C=C, aromatic), 1220, 1120 (C-O, ether and ester)Inferred from analogous structures
Mass Spec (EI)m/z (%): 226 (M⁺), 195 ([M-OCH₃]⁺), 167 ([M-COOCH₃]⁺)Inferred from analogous structures

Synthesis of Methyl 2,4,6-trimethoxybenzoate: Overcoming Steric Hindrance

The synthesis of Methyl 2,4,6-trimethoxybenzoate is most commonly achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethoxybenzoic acid. The significant steric hindrance around the carboxylic acid group makes standard Fischer-Speier esterification conditions less effective, often requiring modified protocols to achieve high yields.

Protocol 1: Modified Fischer Esterification

This protocol utilizes a large excess of the alcohol and a strong acid catalyst to drive the equilibrium towards the product, a common strategy for esterifying sterically hindered acids.[2][3][4]

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products Acid 2,4,6-Trimethoxybenzoic Acid Ester Methyl 2,4,6-trimethoxybenzoate Acid->Ester Alcohol Methanol (excess) Alcohol->Ester Water Water Catalyst H₂SO₄ (cat.) Catalyst->Ester Catalyzes reaction

Fischer Esterification of 2,4,6-trimethoxybenzoic acid.

Materials:

  • 2,4,6-trimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,4,6-trimethoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expert Insight: The key to a successful Fischer esterification of a hindered acid is to push the equilibrium to the product side. Using methanol as the solvent ensures a large excess is present. For even more hindered acids, converting the carboxylic acid to its more reactive acyl chloride is a viable alternative.

Hydrolysis of Methyl 2,4,6-trimethoxybenzoate: A Mechanistic Dichotomy

The hydrolysis of esters is a fundamental reaction in organic chemistry. For most esters, this occurs via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[5] However, the steric hindrance in Methyl 2,4,6-trimethoxybenzoate makes the alternative bimolecular alkyl-oxygen cleavage (BAl2) a theoretical possibility.

The Dominant BAc2 Mechanism

In the BAc2 mechanism, the hydroxide nucleophile attacks the electrophilic carbonyl carbon. Despite the steric hindrance from the ortho-methoxy groups, this pathway is generally favored. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.

BAc2_Mechanism A Methyl 2,4,6-trimethoxybenzoate B Nucleophilic attack of OH⁻ on carbonyl carbon A->B C Tetrahedral Intermediate B->C D Elimination of Methoxide (⁻OCH₃) C->D E 2,4,6-Trimethoxybenzoic Acid D->E F Deprotonation by ⁻OCH₃ E->F G 2,4,6-Trimethoxybenzoate F->G H Methanol F->H

BAc2 Hydrolysis Mechanism.

The Alternative BAl2 Mechanism

The BAl2 mechanism involves an SN2 attack of the hydroxide nucleophile on the methyl group of the ester, with the carboxylate as the leaving group. This pathway is generally disfavored for methyl esters unless the carbonyl carbon is exceptionally sterically hindered. For Methyl 2,4,6-trimethoxybenzoate, while the BAc2 pathway is slowed by steric hindrance, it is still generally considered the major pathway.

BAl2_Mechanism A Methyl 2,4,6-trimethoxybenzoate B SN2 attack of OH⁻ on methyl group A->B C Transition State B->C D 2,4,6-Trimethoxybenzoate C->D E Methanol C->E

BAl2 Hydrolysis Mechanism.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of Methyl 2,4,6-trimethoxybenzoate under basic conditions. Due to steric hindrance, more forcing conditions (higher temperature, longer reaction time) may be required compared to unhindered esters.

Materials:

  • Methyl 2,4,6-trimethoxybenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve Methyl 2,4,6-trimethoxybenzoate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature and remove the alcohol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl.

  • The product, 2,4,6-trimethoxybenzoic acid, should precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure carboxylic acid.

Expert Insight: The choice of solvent and temperature is critical. A co-solvent system like methanol/water or ethanol/water is often used to ensure the solubility of both the ester and the hydroxide salt. The progress of the reaction should be carefully monitored as prolonged heating under harsh basic conditions could potentially lead to side reactions.

Other Important Reactions and Mechanistic Considerations

The reactivity of Methyl 2,4,6-trimethoxybenzoate extends beyond hydrolysis. Its behavior with other strong nucleophiles and reducing agents is also of significant interest.

Reaction with Grignard Reagents

The reaction of esters with Grignard reagents typically leads to the formation of tertiary alcohols.[6][7] However, the steric hindrance in Methyl 2,4,6-trimethoxybenzoate can significantly impede the second addition of the Grignard reagent, potentially allowing for the isolation of the ketone intermediate under carefully controlled conditions.

Reaction Pathway:

Grignard_Reaction A Methyl 2,4,6-trimethoxybenzoate B First addition of R-MgX A->B C Ketone Intermediate B->C D Second addition of R-MgX C->D Sterically hindered, may be slow E Tertiary Alcohol D->E F Acidic Workup E->F

Reaction of Methyl 2,4,6-trimethoxybenzoate with a Grignard Reagent.

Protocol 3: Reaction with a Grignard Reagent (Exemplary)

Materials:

  • Methyl 2,4,6-trimethoxybenzoate

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried glassware

  • Syringes

Procedure:

  • Set up an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve Methyl 2,4,6-trimethoxybenzoate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Reduction of the Ester

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] The steric hindrance in Methyl 2,4,6-trimethoxybenzoate is less of a barrier for small hydride reagents.

Protocol 4: Reduction with LiAlH₄

Materials:

  • Methyl 2,4,6-trimethoxybenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of Methyl 2,4,6-trimethoxybenzoate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with ether or ethyl acetate.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate to yield the (2,4,6-trimethoxyphenyl)methanol.

Conclusion and Future Perspectives

Methyl 2,4,6-trimethoxybenzoate, with its unique sterically encumbered yet electronically rich structure, serves as a valuable tool in the arsenal of synthetic chemists. A thorough understanding of its reaction mechanisms, particularly the subtle interplay between steric and electronic effects, is crucial for its successful application. The protocols and insights provided in this guide are intended to facilitate its use in the synthesis of complex molecules, from novel pharmaceuticals to advanced materials. As the demand for more sophisticated and precisely tailored molecules grows, the strategic use of sterically hindered building blocks like Methyl 2,4,6-trimethoxybenzoate will undoubtedly continue to be a key area of research and development.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252–3258. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 289740, Methyl 2,4,6-trimethoxybenzoate." PubChem, [Link].

  • Google Patents. "Synthesis process of 2,4,6-trimethyl benzoic acid." CN1927800A, .
  • Google Patents. "Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method." CN105732374A, .
  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions, 2016 . [Link]

  • Takahashi, M. et al. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metab. Pharmacokinet., 2021 , 39, 100391. [Link]

  • Saad Abdul Rahim, A.; Abd Hamid, S. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. J. Phys. Sci., 2015 , 26(2), 75-85. [Link]

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry, 2015 . [Link]

  • ChemRxiv. "Kinetic studies of alkaline hydrolysis of synthetic organic esters." 2021 . [Link]

  • Soai, K. et al. Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. Sciencemadness.org, 2017 . [Link]

  • Taylor & Francis Online. "Ammonolysis – Knowledge and References." [Link]

  • European Patent Office. "Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid." EP 0160760 A1, [Link]

  • Arnold, R. T. et al. Mechanism of the Reaction between Hindered Allyl Esters and Grignard Reagents. J. Am. Chem. Soc., 1950 , 72(9), 4359-4360. [Link]

  • Google Patents. "Preparation of alkylamines by the ammonolysis of alkyl halides." US3389179A,
  • Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)." 2024 . [Link]

  • Proceedings of the Indian Academy of Sciences. "Kinetic studies in ester hydrolysis." 1940 , 12(4), 270-281. [Link]

  • ACS Publications. "Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation." Org. Lett., 2021 , 23(3), 959-964. [Link]

  • Chemistry LibreTexts. "21.6: Chemistry of Esters." 2024 . [Link]

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Application Notes and Protocols for the Synthesis of Methyl 2,4,6-Trimethoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

Methyl 2,4,6-trimethoxybenzoate and its derivatives are valuable compounds in organic synthesis and medicinal chemistry. The highly substituted benzene ring, rich in electron-donating methoxy groups, makes this scaffold a key intermediate in the synthesis of various natural products and pharmacologically active molecules. The steric hindrance provided by the ortho-substituents, combined with the electronic effects of the methoxy groups, imparts unique reactivity and properties to these molecules. For instance, derivatives of trimethoxybenzoic acid have been explored as potential efflux pump inhibitors in bacteria, highlighting their potential in combating antibiotic resistance.[1] This guide provides detailed protocols for the synthesis of methyl 2,4,6-trimethoxybenzoate, starting from the readily available precursor 1,3,5-trimethoxybenzene, and outlines strategies for the synthesis of its derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure both success and safety in the laboratory.

Synthesis of the Key Precursor: 2,4,6-Trimethoxybenzoic Acid

The synthesis of the target ester first requires the preparation of the corresponding carboxylic acid. A common and effective method to introduce a carboxyl group onto an activated aromatic ring like 1,3,5-trimethoxybenzene is through Friedel-Crafts acylation followed by a haloform reaction. This two-step process is generally reliable and high-yielding.

Protocol 1: Two-Step Synthesis of 2,4,6-Trimethoxybenzoic Acid

This protocol first introduces an acetyl group via Friedel-Crafts acylation, which is then converted to the carboxylic acid.

Step 1: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

The Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride. The high electron density of the 1,3,5-trimethoxybenzene ring allows this reaction to proceed readily.

  • Materials and Reagents:

    • 1,3,5-Trimethoxybenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) to the cooled suspension with stirring.

    • In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

    • Add the solution of 1,3,5-trimethoxybenzene dropwise to the stirred AlCl₃/acetyl chloride mixture at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,4,6-trimethoxyacetophenone.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Haloform Reaction to Yield 2,4,6-Trimethoxybenzoic Acid

The haloform reaction converts the acetyl group of the acetophenone synthesized in Step 1 into a carboxylic acid.

  • Materials and Reagents:

    • 2,4,6-Trimethoxyacetophenone

    • Sodium hypochlorite (bleach) solution or a solution of bromine in sodium hydroxide

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether or ethyl acetate

    • Beaker, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the 2,4,6-trimethoxyacetophenone (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).

    • In a separate beaker, prepare a solution of sodium hypochlorite or bromine in an aqueous solution of sodium hydroxide.

    • Cool the solution of the acetophenone in an ice bath and slowly add the hypohalite solution with vigorous stirring.

    • Allow the reaction to stir at room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench any excess hypohalite with a reducing agent like sodium bisulfite.

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution to a low pH (pH ~2) with concentrated hydrochloric acid.

    • The 2,4,6-trimethoxybenzoic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid. The product can be further purified by recrystallization.

Synthesis of Methyl 2,4,6-Trimethoxybenzoate

The esterification of the sterically hindered 2,4,6-trimethoxybenzoic acid requires specific methods to overcome the steric hindrance around the carboxylic acid group. Standard Fischer esterification often results in low yields.[2] Here we present three effective protocols.

Protocol 2: Modified Fischer-Speier Esterification

This method uses a large excess of the alcohol (methanol) as the solvent and a strong acid catalyst under reflux conditions to drive the equilibrium towards the ester product.

  • Materials and Reagents:

    • 2,4,6-Trimethoxybenzoic acid

    • Methanol (MeOH), anhydrous

    • Concentrated sulfuric acid (H₂SO₄)

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,6-trimethoxybenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.[3]

    • Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.[3]

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,4,6-trimethoxybenzoate.

    • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 3: Steglich Esterification

The Steglich esterification is a milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid. This method is suitable for substrates that are sensitive to acidic conditions.

  • Materials and Reagents:

    • 2,4,6-Trimethoxybenzoic acid

    • Methanol, anhydrous

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,6-trimethoxybenzoic acid (1.0 equivalent), methanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC or EDC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of dichloromethane.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Two-Step Esterification via Acyl Chloride Intermediate

For the most sterically hindered substrates, converting the carboxylic acid to the highly reactive acyl chloride is often the most reliable method. The acyl chloride then readily reacts with methanol to form the ester.

Step 1: Synthesis of 2,4,6-Trimethoxybenzoyl Chloride

  • Materials and Reagents:

    • 2,4,6-Trimethoxybenzoic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    • A catalytic amount of N,N-dimethylformamide (DMF)

    • Anhydrous toluene or dichloromethane

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ gases), suspend 2,4,6-trimethoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4,6-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification of 2,4,6-Trimethoxybenzoyl Chloride

  • Materials and Reagents:

    • 2,4,6-Trimethoxybenzoyl chloride

    • Methanol, anhydrous

    • Pyridine or triethylamine (Et₃N)

    • Dichloromethane, anhydrous

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the crude 2,4,6-trimethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • In a separate flask, prepare a solution of anhydrous methanol (1.2 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the acyl chloride solution to 0 °C in an ice bath.

    • Slowly add the methanol/base solution to the acyl chloride solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

    • Wash the reaction mixture sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Esterification MethodAlcoholTypical Yield (%)Typical Reaction Time (hours)Key Reagents
Modified Fischer-SpeierMethanol~75%12 - 24Concentrated H₂SO₄
Steglich EsterificationMethanol>85%4 - 12DCC/DMAP or EDC/DMAP
Via Acyl ChlorideMethanol>90%2 - 6SOCl₂ or (COCl)₂, Pyridine

Note: Yields are representative and can vary based on specific reaction conditions and the scale of the reaction. Data is adapted from protocols for the sterically similar 2,4,6-trimethylbenzoic acid.[2]

Synthesis of Methyl 2,4,6-Trimethoxybenzoate Derivatives

The electron-rich nature of the 1,3,5-trimethoxybenzene core allows for the introduction of various substituents through electrophilic aromatic substitution reactions. These reactions can be performed on the 1,3,5-trimethoxybenzene starting material, followed by carboxylation and esterification, or in some cases, directly on the methyl 2,4,6-trimethoxybenzoate product, although the ester group is deactivating.

Protocol 5: Formylation of 1,3,5-Trimethoxybenzene via Gattermann or Vilsmeier-Haack Reaction

Formylation introduces a -CHO group, which can then be oxidized to a carboxylic acid and subsequently esterified.

Gattermann Reaction

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.

  • Key Reagents: 1,3,5-Trimethoxybenzene, Zinc Cyanide (Zn(CN)₂), Hydrogen Chloride (HCl gas), Aluminum Chloride (AlCl₃).

Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the aromatic ring.

  • Key Reagents: 1,3,5-Trimethoxybenzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, followed by esterification as described in Protocols 2-4.

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_start Starting Material cluster_acid Carboxylic Acid Synthesis cluster_ester Esterification cluster_derivatives Derivative Synthesis TMB 1,3,5-Trimethoxybenzene Acylation Friedel-Crafts Acylation TMB->Acylation 1. Acetyl Chloride,   AlCl₃ Formylation Gattermann or Vilsmeier-Haack TMB->Formylation Acetophenone 2,4,6-Trimethoxy- acetophenone Acylation->Acetophenone Haloform Haloform Reaction Acetophenone->Haloform 2. NaOCl TMBA 2,4,6-Trimethoxy- benzoic Acid Haloform->TMBA Fischer Modified Fischer-Speier TMBA->Fischer Steglich Steglich Esterification TMBA->Steglich AcylChloride Via Acyl Chloride TMBA->AcylChloride Product Methyl 2,4,6-Trimethoxy- benzoate Fischer->Product Steglich->Product AcylChloride->Product Aldehyde Substituted Aldehyde Formylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation SubstitutedAcid Substituted Carboxylic Acid Oxidation->SubstitutedAcid Esterification_deriv Esterification SubstitutedAcid->Esterification_deriv DerivativeProduct Substituted Ester Derivative Esterification_deriv->DerivativeProduct

Caption: General workflow for the synthesis of Methyl 2,4,6-trimethoxybenzoate and its derivatives.

References

  • Pittelkow, M. et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Gattermann reaction - Wikipedia. Available at: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC. (2022). Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024). Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. Available at: [Link]

  • CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents.
  • CN101693649B - Process for preparing 1.3.5-trimethoxybenzene - Google Patents.
  • 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. (2024). Available at: [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - The Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.

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Application Notes and Protocols for Methyl 2,4,6-trimethoxybenzoate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation into the use of Methyl 2,4,6-trimethoxybenzoate as a fragrance ingredient has yielded no publicly available data on its olfactory properties or its application in perfume formulations. This document, therefore, serves as a guide for the potential evaluation of this molecule as a novel fragrance ingredient, drawing on established principles of fragrance chemistry and the known properties of structurally related compounds.

Introduction: The Uncharted Olfactory Territory of Methyl 2,4,6-trimethoxybenzoate

The fragrance industry is in constant pursuit of novel molecules that can provide unique scent profiles, enhance existing formulations, and offer superior performance in various consumer products.[1][2] Methyl 2,4,6-trimethoxybenzoate, a substituted aromatic ester, presents an intriguing candidate for exploration. Its molecular structure, featuring a benzene ring with three methoxy groups and a methyl ester, suggests the potential for a complex and interesting odor profile. However, to date, its sensory characteristics remain undocumented in the fragrance literature.

These application notes provide a theoretical framework and practical protocols for researchers and perfumers to systematically evaluate the potential of Methyl 2,4,6-trimethoxybenzoate as a fragrance ingredient. The methodologies outlined below are based on industry-standard practices for the assessment of new aroma chemicals.

Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

Understanding the physical and chemical properties of a molecule is crucial for its effective use in fragrance formulations. The following table summarizes the key physicochemical parameters of Methyl 2,4,6-trimethoxybenzoate, sourced from the PubChem database.[3]

PropertyValueSource
Molecular Formula C11H14O5PubChem[3]
Molecular Weight 226.23 g/mol PubChem[3]
IUPAC Name methyl 2,4,6-trimethoxybenzoatePubChem[3]
CAS Number 29723-28-2PubChem[3]
Appearance Not specified (likely a solid at room temperature)Inferred from related compounds
Solubility Not specifiedPubChem[3]

Olfactory Profile Assessment: A Hypothetical Approach

As the scent of Methyl 2,4,6-trimethoxybenzoate is unknown, the first step is a thorough olfactory evaluation. This should be conducted by trained perfumers or sensory panelists.

Protocol for Olfactory Evaluation
  • Preparation of Samples:

    • Prepare dilutions of Methyl 2,4,6-trimethoxybenzoate in a suitable, odorless solvent such as dipropylene glycol (DPG) or ethanol.

    • Recommended starting concentrations are 10%, 1%, and 0.1% (w/w).

  • Evaluation on Smelling Strips:

    • Dip a standard smelling strip into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the odor at different time intervals (top note, heart note, and base note) over several hours to assess its volatility and character evolution.

  • Odor Description:

    • Panelists should describe the scent using standard fragrance terminology, noting any floral, fruity, woody, spicy, or other characteristic facets.

    • The intensity of the odor at each dilution should also be recorded.

Comparative Analysis with Structurally Related Fragrance Ingredients

To form a hypothesis about the potential scent of Methyl 2,4,6-trimethoxybenzoate, it is useful to examine the olfactory properties of structurally similar molecules that are established fragrance ingredients.

CompoundStructureOlfactory Profile
Methyl Benzoate C8H8O2Sweet, fruity, floral with balsamic undertones.[4][5]
Methyl o-Methoxybenzoate (Methyl Anthranilate) C9H10O3Sweet-herbaceous, delicately floral, with resemblances to lilac, linden blossom, and magnolia.[6]
Methyl 2-Methylbenzoate C9H10O2Floral notes of ylang-ylang, orange flower, and grape.[1][7]
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate C10H12O4A stable fragrance ingredient with a characteristic oak and treemoss scent.[8]

The presence of multiple methoxy groups in Methyl 2,4,6-trimethoxybenzoate might suggest a complex odor profile, potentially with sweet, floral, and perhaps even spicy or woody facets, given the profiles of its relatives.

Proposed Experimental Workflows for Fragrance Application Development

The following diagram illustrates a typical workflow for evaluating a novel molecule for use in fragrance formulations.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation & Stability Testing cluster_2 Phase 3: Application & Safety Assessment A Synthesis & Purification of Methyl 2,4,6-trimethoxybenzoate B Physicochemical Characterization A->B C Olfactory Evaluation (Dilutions in DPG/Ethanol) B->C D Incorporation into Simple Accords (e.g., Floral, Woody) C->D E Stability Testing in Different Bases (e.g., Soap, Lotion, Fine Fragrance) D->E F Performance Evaluation (e.g., Longevity, Diffusion) E->F G Development of Complex Fragrance Formulations F->G H Consumer Panel Testing G->H I Toxicological & Dermatological Safety Assessment H->I

Caption: Experimental workflow for evaluating a novel fragrance ingredient.

Protocol for Incorporation into a Simple Floral Accord

This protocol outlines how to begin assessing the blending properties of Methyl 2,4,6-trimethoxybenzoate.

  • Prepare a Base Accord:

    • Create a simple floral base accord. For example:

      • Phenyl Ethyl Alcohol: 40%

      • Hedione® (Methyl Dihydrojasmonate): 30%

      • Linalool: 20%

      • Indole (10% in DPG): 10%

  • Introduce the Novel Molecule:

    • Prepare three variations of the base accord, adding a 10% solution of Methyl 2,4,6-trimethoxybenzoate in DPG at different concentrations:

      • Variation 1: 1%

      • Variation 2: 5%

      • Variation 3: 10%

  • Evaluation:

    • Allow the blends to mature for at least 48 hours.

    • Evaluate the olfactory impact of Methyl 2,4,6-trimethoxybenzoate on the accord. Note any changes in the overall scent, and whether it enhances, modifies, or detracts from the floral character.

Stability and Performance in Consumer Product Bases

A crucial aspect of a fragrance ingredient's utility is its stability and performance in various product types.

Protocol for Stability Testing in a Lotion Base
  • Prepare Scented Lotion:

    • Obtain a standard, unscented lotion base.

    • Incorporate a simple fragrance oil containing 5% Methyl 2,4,6-trimethoxybenzoate into the lotion base at a final concentration of 0.5% fragrance oil.

  • Accelerated Stability Testing:

    • Store samples of the scented lotion under different conditions:

      • Elevated temperature (e.g., 40°C)

      • Room temperature (control)

      • Exposure to UV light

  • Evaluation:

    • At regular intervals (e.g., 1, 2, and 4 weeks), evaluate the samples for any changes in color, viscosity, and scent profile.

    • Compare the aged samples to the control to assess the stability of Methyl 2,4,6-trimethoxybenzoate in the lotion base.

Safety Considerations

Prior to any extensive use, a thorough safety assessment of Methyl 2,4,6-trimethoxybenzoate would be required, following the guidelines of organizations such as the Research Institute for Fragrance Materials (RIFM). This would include, but not be limited to, assessments for skin sensitization, phototoxicity, and genotoxicity.

Conclusion and Future Directions

While there is currently no information to support the use of Methyl 2,4,6-trimethoxybenzoate in fragrance formulations, its chemical structure holds potential for a novel and interesting olfactory profile. The protocols and frameworks provided in these application notes offer a scientifically rigorous approach to exploring this potential. Should initial olfactory evaluations prove promising, further research into its blending properties, stability, and safety would be warranted to determine its viability as a new ingredient in the perfumer's palette.

References

  • Google Patents. (n.d.). Use of methyl benzoic acid ester in perfume compositions.
  • Evergreensino. (2025, May 15). How is Methyl Benzoate used in the fragrance industry? Retrieved from [Link]

  • RIFM. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Beyond the Scent: The Stability and Substantivity of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for Formulators. Retrieved from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • Google Patents. (n.d.). Perfume composition containing an alkyl cyclohexanone.
  • The Good Scents Company. (n.d.). methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.
  • PubChem. (n.d.). Methyl 2,4,6-trimethoxybenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl ortho-anisate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trimethoxytoluene. Retrieved from [Link]

  • Google Patents. (n.d.). USE OF TRIMETHOXYBENZENE AS A SEDATIVE IN FRAGRANCE COMPOSITIONS.
  • Justia Patents. (2019, July 2). Fragrance compositions and uses thereof. Retrieved from [Link]

  • Google Patents. (n.d.). FRAGRANCE COMPOSITION.
  • ScienceDirect. (n.d.). Fragrance material review on 3-methyl-4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

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Role of Methyl 2,4,6-trimethoxybenzoate in studying methylation effects in aromatic systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Methyl 2,4,6-trimethoxybenzoate: A Model Substrate for Elucidating Methylation Effects in Aromatic Systems

Introduction

In the fields of medicinal chemistry, materials science, and synthetic organic chemistry, a precise understanding of how substituents influence the properties of aromatic rings is paramount. The addition of methyl or methoxy groups—a fundamental form of methylation at the atomic level—can profoundly alter the electronic, steric, and pharmacokinetic properties of a molecule.[1] Methyl 2,4,6-trimethoxybenzoate (MTMB) emerges as an exemplary model compound for investigating these phenomena. Its unique structure, featuring three potent electron-donating methoxy groups symmetrically positioned on a benzene ring, alongside an electron-withdrawing methyl ester, creates a rich electronic and steric landscape. This guide, designed for researchers and drug development professionals, provides an in-depth exploration of MTMB's role in studying these effects, complete with detailed experimental protocols and the theoretical rationale behind them.

Section 1: Physicochemical Profile and Synthesis of MTMB

Methyl 2,4,6-trimethoxybenzoate is an organic compound that serves as a valuable tool in organic synthesis and mechanistic studies.[2] Its physical and chemical characteristics are dictated by its distinct substitution pattern.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

PropertyValueSource
IUPAC Namemethyl 2,4,6-trimethoxybenzoate[3]
Molecular FormulaC₁₁H₁₄O₅[3]
Molecular Weight226.23 g/mol [3]
AppearanceColorless to pale yellow liquid or solid[2]
Predicted Boiling Point343.8 ± 37.0 °C[4]
Predicted Density1.134 ± 0.06 g/cm³[4]
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)OC)OC[3]
Protocol 1: Synthesis of Methyl 2,4,6-trimethoxybenzoate

The synthesis of MTMB can be achieved through the exhaustive methylation of 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid) followed by esterification, or more directly by methylation of the commercially available acid. A common and effective method involves the use of dimethyl sulfate.

Rationale for Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to deprotonate the phenolic hydroxyl groups and the carboxylic acid, forming the corresponding phenoxides and carboxylate. These anionic species are significantly more nucleophilic than their neutral counterparts, facilitating the subsequent methylation reaction.

  • Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a powerful and efficient methylating agent for both phenoxides and carboxylates.[5][6]

  • Solvent (Acetone): Acetone is a suitable polar aprotic solvent that dissolves the organic starting materials and facilitates the reaction without participating in it. Its relatively low boiling point simplifies removal post-reaction.

Synthesis_Workflow cluster_synthesis Synthesis Workflow for MTMB start Start: 2,4,6-Trihydroxybenzoic Acid step1 Dissolve in Acetone Add K₂CO₃ start->step1 Reagents step2 Add Dimethyl Sulfate Reflux step1->step2 Methylation step3 Reaction Monitoring (TLC) step2->step3 Control step4 Quench with H₂O Extract with Ethyl Acetate step3->step4 Workup step5 Purify via Column Chromatography step4->step5 Purification end_node Product: Methyl 2,4,6-trimethoxybenzoate step5->end_node

Caption: Workflow for the synthesis of Methyl 2,4,6-trimethoxybenzoate.

Step-by-Step Methodology:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trihydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add acetone (10 mL per gram of starting material) and potassium carbonate (K₂CO₃, 4.0 eq). Stir the suspension vigorously.

  • Methylation: Slowly add dimethyl sulfate ((CH₃)₂SO₄, 4.0 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a certified fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure methyl 2,4,6-trimethoxybenzoate.

Section 2: The Theoretical Basis of Methoxy Group Effects

The methoxy group (-OCH₃) exerts a powerful dual influence on the aromatic ring through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (+M).[7]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating.

  • Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is strongly activating.

For methoxy groups, the resonance effect significantly outweighs the inductive effect, making it a strong activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[7]

EAS_Workflow cluster_eas Experimental Workflow for EAS on MTMB start Dissolve MTMB in Acetonitrile step1 Cool to 0°C start->step1 step2 Add N-Bromosuccinimide (NBS) Stir in dark step1->step2 Initiate Reaction step3 Monitor by TLC step2->step3 step4 Aqueous Workup step3->step4 Reaction Complete step5 Purify Crude Product step4->step5 step6 Analyze Product by NMR & GC-MS step5->step6 Characterization

Caption: Step-by-step workflow for the bromination of MTMB.

Step-by-Step Methodology:

  • Setup: Dissolve methyl 2,4,6-trimethoxybenzoate (1.0 eq) in acetonitrile in a flask protected from light.

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to moderate the reaction rate of the highly activated ring.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) in one portion.

  • Reaction: Stir the mixture at 0°C, allowing it to slowly warm to room temperature over 2 hours while monitoring by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Purification & Analysis: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Analyze the crude product mixture by ¹H NMR and GC-MS to determine the identity and ratio of any isomeric products formed.

Expected Outcome and Interpretation: The three methoxy groups are strong ortho, para-directors, while the methyl ester is a meta-director. The positions ortho to one methoxy group are also para to another, making the C3 and C5 positions exceptionally activated. The ester group directs to these same positions. Therefore, electrophilic attack is overwhelmingly expected at either C3 or C5. Since these positions are equivalent, a single mono-brominated product is anticipated. The extreme upfield shift of the C3/C5 protons in the NMR spectrum is direct evidence of their high electron density, corroborating this prediction. The experiment serves as a powerful demonstration of how concordant directing effects from multiple activating groups can dictate a single, predictable outcome in a complex system.

Summary and Future Directions

Methyl 2,4,6-trimethoxybenzoate is more than just a chemical compound; it is a precisely calibrated tool for the study of fundamental principles in physical organic chemistry. Through spectroscopic analysis and reactivity studies, it allows researchers to:

  • Quantify the cumulative electron-donating effects of multiple methoxy groups.

  • Observe the interplay between powerful electronic activation and significant steric hindrance.

  • Validate the principles of substituent directing effects in electrophilic aromatic substitution.

Advanced applications could involve kinetic studies comparing the rate of substitution on MTMB to that of benzene, anisole, and 1,3,5-trimethoxybenzene to build a quantitative model of substituent effects. Furthermore, its unique electronic properties make it an interesting scaffold for the synthesis of novel pharmaceutical agents and functional materials. [8]

References

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,4,6-trimethoxybenzoate. PubChem. [Link]

  • Google Patents. (1995).
  • Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]

  • Google Patents. (2016).
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  • Google Patents. (2016).
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  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. [Link]

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Navigating the Steric Gauntlet: A Detailed Protocol for the Basic Hydrolysis of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: The saponification of esters is a cornerstone reaction in organic synthesis. However, substrates featuring significant steric hindrance around the carbonyl center, such as methyl 2,4,6-trimethoxybenzoate, present a considerable challenge to standard hydrolysis protocols. The two ortho-methoxy groups effectively shield the carbonyl carbon from nucleophilic attack, drastically reducing reaction rates. This document provides a comprehensive guide to understanding and overcoming this challenge. We will delve into the mechanistic nuances dictated by steric hindrance and present a robust, field-tested protocol for the successful hydrolysis of this sterically encumbered ester. This guide is intended for researchers in synthetic chemistry and drug development who require reliable methods for cleaving hindered ester groups.

Mechanistic Insights: Why Standard Saponification Falters

The typical pathway for the basic hydrolysis of esters is the bimolecular nucleophilic acyl substitution (BAc2) mechanism.[1] This process involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2] Subsequently, the intermediate collapses, ejecting the alkoxide as a leaving group to form a carboxylic acid, which is then deprotonated under the basic conditions to yield the carboxylate salt.[3][4]

However, in the case of methyl 2,4,6-trimethoxybenzoate, the sheer bulk of the two ortho-methoxy groups sterically impedes the approach of the hydroxide nucleophile to the carbonyl carbon. This steric hindrance dramatically increases the activation energy for the formation of the BAc2 tetrahedral intermediate, rendering the reaction exceptionally slow under standard conditions.[5]

To circumvent this, an alternative, albeit less common, mechanism may come into play: the bimolecular nucleophilic substitution at the alkyl group (BAl2).[6] In this pathway, the hydroxide ion attacks the less hindered methyl carbon of the ester in an SN2 reaction.[6] This displaces the carboxylate as the leaving group, directly forming methanol and the 2,4,6-trimethoxybenzoate salt. This mechanism is generally only feasible for methyl esters where the acyl portion is highly hindered.[6]

G cluster_bac2 Bₐc2 Pathway (Disfavored) cluster_bal2 Bₐₗ2 Pathway (Alternative) sub Methyl 2,4,6-trimethoxybenzoate bac2_path OH⁻ attacks Carbonyl Carbon sub->bac2_path bal2_path OH⁻ attacks Methyl Carbon (Sₙ2) sub->bal2_path bac2_inter Tetrahedral Intermediate (High Energy due to Steric Clash) bac2_path->bac2_inter Very Slow bal2_prod 2,4,6-Trimethoxybenzoate + Methanol bal2_path->bal2_prod Direct Displacement bac2_prod 2,4,6-Trimethoxybenzoate + Methanol bac2_inter->bac2_prod

Figure 1. Mechanistic pathways for hydrolysis of a hindered ester.

Regardless of the dominant pathway, overcoming the inherent resistance of methyl 2,4,6-trimethoxybenzoate to hydrolysis requires more forcing reaction conditions than those used for simple esters.[5] This typically involves higher temperatures, longer reaction times, and a suitable solvent system to ensure reaction completion.

Detailed Experimental Protocol

This protocol is designed to ensure the complete hydrolysis of methyl 2,4,6-trimethoxybenzoate to its corresponding carboxylic acid. The use of a water-miscible co-solvent (methanol) aids in the solubility of the ester substrate in the aqueous base.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Methyl 2,4,6-trimethoxybenzoate≥98%Sigma-AldrichThe starting ester.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ChemicalPellets or beads.
Methanol (MeOH)ACS GradeVWR ChemicalsCo-solvent for solubility.
Deionized Water (H₂O)Type II or better-
Hydrochloric Acid (HCl), concentrated37% w/w, ACS GradeJ.T. BakerFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Celite® 545-Sigma-AldrichOptional, for filtering fine precipitates.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,4,6-trimethoxybenzoate (1.0 eq) in methanol. A ratio of approximately 5-10 mL of methanol per gram of ester is a good starting point.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in deionized water. Caution: This process is exothermic. Allow the solution to cool to near room temperature. Add the aqueous NaOH solution to the methanolic solution of the ester in the flask.

  • Reflux: Attach the reflux condenser to the flask and begin heating the mixture to reflux (the boiling point of the methanol/water azeotrope is approximately 64°C). Allow the reaction to stir vigorously under reflux.

  • Reaction Monitoring: The progress of the hydrolysis can be monitored by TLC. Prepare a developing chamber with a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting ester spot has been completely consumed. Due to the steric hindrance, this may take several hours (4-12 hours is typical).[7] A patent for a similar hydrolysis step suggests heating at 80-100°C.[8]

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Acidification (Work-up): Transfer the remaining aqueous residue to a beaker and place it in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). The product, 2,4,6-trimethoxybenzoic acid, is a white solid and should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield the crude 2,4,6-trimethoxybenzoic acid. The purity is often high at this stage, but recrystallization can be performed if necessary.

Experimental Workflow and Data

The following diagram outlines the complete workflow from starting material to the final, purified product.

G start 1. Dissolve Ester in Methanol add_base 2. Add Aqueous NaOH Solution start->add_base reflux 3. Heat to Reflux (4-12 h) add_base->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool and Remove Methanol monitor->cool Complete acidify 6. Acidify with HCl to pH 1-2 cool->acidify precipitate Product Precipitates acidify->precipitate filter 7. Isolate by Vacuum Filtration precipitate->filter dry 8. Dry Product Under Vacuum filter->dry product Final Product: 2,4,6-Trimethoxybenzoic Acid dry->product

Figure 2. Experimental workflow for the hydrolysis protocol.

Table 2. Typical Reaction Parameters

ParameterValue
Scale (Ester)5.0 g (22.1 mmol)
Sodium Hydroxide2.65 g (66.3 mmol, 3.0 eq)
Methanol40 mL
Water20 mL
Reaction TemperatureReflux (~65-70 °C)
Reaction Time~6 hours (or until completion by TLC)
Typical Yield 85-95%

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 8-12 hours, an additional equivalent of NaOH can be added. Alternatively, a higher boiling point co-solvent system, such as aqueous dioxane or diethylene glycol, could be employed with potassium hydroxide, though this requires higher temperatures and more careful control.

  • Product Oiling Out: During acidification, if the product "oils out" instead of precipitating as a solid, it may be due to impurities or insufficient cooling. Ensure the solution is thoroughly chilled in an ice bath before and during acidification. If an oil persists, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to obtain the solid product.

  • Why Not a Non-Aqueous System? While some protocols for hindered esters use non-aqueous media to enhance hydroxide reactivity, the aqueous methanol system described here is often sufficient, more environmentally benign, and involves a simpler work-up.[5] The key is allowing sufficient reaction time at reflux.

  • Purity Confirmation: The identity and purity of the final product, 2,4,6-trimethoxybenzoic acid, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, melting point analysis, and IR spectroscopy.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-11. [Link]

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Organic Chemistry Tutor. (2023). Saponification of Esters. [Link]

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Application Notes & Protocols: Electrophilic Aromatic Substitution of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of a Polysubstituted Aromatic Core

Methyl 2,4,6-trimethoxybenzoate is a polysubstituted aromatic compound of significant interest in synthetic chemistry, particularly as a building block in the development of pharmaceuticals and complex organic molecules. Its unique substitution pattern—three potent electron-donating methoxy groups and one electron-withdrawing methyl ester group—creates a highly activated and sterically defined aromatic system. This guide provides an in-depth analysis of its reactivity towards electrophilic aromatic substitution (EAS), complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists.

The benzene ring is the core of this molecule, and its reactivity is governed by the attached substituents.[1] The three methoxy (-OCH₃) groups at the 2, 4, and 6 positions are powerful activating groups.[2][3][4] They donate electron density into the aromatic ring through resonance, making the ring highly nucleophilic and thus extremely reactive towards electrophiles.[5][6] Conversely, the methyl ester (-COOCH₃) group at the 1-position is a deactivating group, withdrawing electron density from the ring.[7][8] However, the combined activating effect of three methoxy groups overwhelmingly dominates the single deactivating ester, rendering the aromatic ring exceptionally electron-rich and poised for substitution.

Regioselectivity: A Tale of Competing Directing Effects

In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the existing substituents.

  • Activating Groups (-OCH₃): The methoxy groups are ortho, para-directors.[9][10] They stabilize the cationic intermediate (the sigma complex) formed during the reaction, particularly when the electrophile adds to the positions ortho or para to them.[6][9]

  • Deactivating Group (-COOCH₃): The methyl ester group is a meta-director.[7][8]

In methyl 2,4,6-trimethoxybenzoate, the 2, 4, and 6 positions are already occupied by the methoxy groups. The remaining open positions are C3 and C5. These positions are:

  • Ortho to the C2 and C4 methoxy groups (for C3) or the C4 and C6 methoxy groups (for C5).

  • Para to the C6 methoxy group (for C3) or the C2 methoxy group (for C5).

  • Meta to the deactivating methyl ester group.

Therefore, the directing effects of all substituents are in concert, strongly favoring substitution at the C3 and C5 positions. Due to the molecule's symmetry, these two positions are chemically equivalent. This leads to a highly predictable and selective outcome for monosubstitution reactions.

Caption: Analysis of substituent effects on methyl 2,4,6-trimethoxybenzoate.

Application Protocol 1: Nitration

Aromatic nitro compounds are crucial intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[11] Given the high activation of the substrate, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) are unnecessary and may lead to oxidation or degradation. A milder approach using nitric acid in acetic acid provides a controlled reaction.[12]

Reaction Mechanism: Generation and Attack of the Nitronium Ion

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution.[13] In this milder system, the nitronium ion (NO₂⁺) is formed in equilibrium and is attacked by the electron-rich aromatic ring to form a resonance-stabilized sigma complex. Subsequent deprotonation restores aromaticity.

G A Methyl 2,4,6-trimethoxybenzoate + HNO₃/CH₃COOH B Generation of Electrophile (NO₂⁺) A->B Reagents C Nucleophilic Attack by Aromatic Ring A->C Nucleophile B->C Electrophile D Formation of Sigma Complex (Cationic Intermediate) C->D E Deprotonation (Restoration of Aromaticity) D->E F Methyl 3-nitro-2,4,6- trimethoxybenzoate E->F

Caption: Workflow for the nitration of methyl 2,4,6-trimethoxybenzoate.

Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4,6-trimethoxybenzoate (5.0 g, 22.1 mmol) in glacial acetic acid (30 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Causality: This step is critical to control the exothermic nature of the nitration and prevent side reactions.

  • Reagent Addition: While maintaining the temperature below 10 °C, add fuming nitric acid (1.5 mL, ~35 mmol) dropwise from the dropping funnel over a period of 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, then let it warm to room temperature and stir for another 2 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A pale yellow solid should precipitate. Causality: The product is insoluble in water, allowing for its isolation by precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) until the filtrate is neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol or methanol to yield pale yellow needles.

  • Drying: Dry the purified product in a vacuum oven at 50 °C.

Expected Results & Characterization
ParameterExpected Value
Product Name Methyl 3-nitro-2,4,6-trimethoxybenzoate
Appearance Pale yellow crystalline solid
Expected Yield 80-90%
Melting Point Approx. 118-120 °C
¹H NMR (CDCl₃) δ ~3.8-4.0 (s, 12H, 3x -OCH₃, 1x -COOCH₃), 6.5 (s, 1H, Ar-H)
¹³C NMR (CDCl₃) δ ~52.5, 61.0, 62.5, 63.0, 100.0, 125.0, 145.0, 150.0, 155.0, 165.0

Application Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. It utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism: The Vilsmeier Reagent

The electrophile, a chloroiminium ion, is generated from the reaction of DMF and POCl₃. This electrophile is then attacked by the activated benzene ring. The resulting intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, place anhydrous DMF (15 mL). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃) (4.0 mL, 43 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C after addition is complete. Causality: Pre-forming the Vilsmeier reagent at low temperature is crucial for a controlled reaction.

  • Substrate Addition: Dissolve methyl 2,4,6-trimethoxybenzoate (5.0 g, 22.1 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the prepared Vilsmeier reagent.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture in an oil bath at 60-70 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the mixture back to room temperature and pour it slowly onto 200 g of crushed ice with stirring.

  • Neutralization & Workup: Add a saturated solution of sodium acetate or sodium hydroxide solution carefully until the mixture is neutral (pH ~7). This will hydrolyze the iminium intermediate and precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Expected Results & Characterization
ParameterExpected Value
Product Name Methyl 3-formyl-2,4,6-trimethoxybenzoate
Appearance White to off-white solid
Expected Yield 75-85%
Melting Point Approx. 140-142 °C
¹H NMR (CDCl₃) δ ~3.9-4.1 (s, 12H, 3x -OCH₃, 1x -COOCH₃), 6.4 (s, 1H, Ar-H), 10.2 (s, 1H, -CHO)
IR (KBr, cm⁻¹) ~1725 (C=O, ester), ~1685 (C=O, aldehyde), ~2850 (C-H, aldehyde)

Conclusion and Further Perspectives

The high nucleophilicity and predictable regioselectivity of methyl 2,4,6-trimethoxybenzoate make it an exemplary substrate for a range of electrophilic aromatic substitution reactions. The protocols detailed herein for nitration and formylation provide reliable and high-yielding pathways to valuable functionalized intermediates. Researchers can adapt these principles for other EAS reactions, such as halogenation (using reagents like NBS or Br₂ in acetic acid) and Friedel-Crafts acylation, though care must be taken with the latter to avoid catalyst complexation with the methoxy groups.[14] By understanding the fundamental electronic principles governing this system, scientists can effectively leverage methyl 2,4,6-trimethoxybenzoate as a versatile platform in synthetic and medicinal chemistry.

References

  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Available at: [Link]

  • RSC Education. Nitration of methyl benzoate | Resource. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. Available at: [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • National Institutes of Health (NIH). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Available at: [Link]

  • YouTube. Nitration of Methyl Benzoate part I CHEM2050. Available at: [Link]

  • Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Available at: [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 2,4,6-trimethoxybenzoate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic strategy effectively. The synthesis of this sterically hindered ester presents unique challenges, and this guide is structured to address them head-on.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Methyl 2,4,6-trimethoxybenzoate, presented in a question-and-answer format.

Question 1: My Fischer esterification of 2,4,6-trimethoxybenzoic acid is giving a very low yield. What is going wrong?

Answer:

This is a frequent challenge and is primarily due to steric hindrance. The two methoxy groups at the ortho positions (2 and 6) of the benzoic acid sterically block the approach of the nucleophile (methanol) to the carboxylic acid group.[1] Standard Fischer-Speier esterification conditions are often not sufficient to overcome this hindrance, leading to low conversion rates.[1]

To improve your yield, you have several options:

  • Prolonged Reaction Time and Increased Temperature: You can try to force the reaction by increasing the reflux time (up to 24-48 hours) and ensuring you are at the true reflux temperature of your methanol/acid mixture.

  • Use of a Co-solvent to Remove Water: The Fischer esterification is a reversible reaction.[2][3] The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Using a Dean-Stark apparatus with a solvent like toluene or benzene can effectively remove water as it forms, driving the equilibrium towards the product.[3]

  • Switch to a More Effective Esterification Method: For sterically hindered substrates, alternative methods are often necessary. These are discussed in detail in the Experimental Protocols section and include conversion to the acyl chloride or using coupling agents (Steglich esterification).[1]

Question 2: I am observing a significant amount of unreacted 2,4,6-trimethoxybenzoic acid in my crude product. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue, again, largely due to steric hindrance.[1] Besides the points mentioned in the first question, consider the following:

  • Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. For sterically hindered esterifications, a higher catalyst loading might be beneficial.

  • Excess Methanol: Using a large excess of methanol can help to shift the equilibrium towards the product side.[2] Instead of just a few equivalents, consider using methanol as the solvent for the reaction.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the esterification of substituted benzoic acids by providing efficient and rapid heating.[4][5] This can lead to higher yields in shorter reaction times.

Question 3: During workup, I am losing a lot of my product. What are the best practices for isolation?

Answer:

Product loss during workup can be due to several factors. Here are some key considerations:

  • Incomplete Neutralization: After the reaction, the acidic catalyst must be neutralized. If you are using a basic wash (e.g., sodium bicarbonate solution), ensure you have added enough to neutralize all the acid. An acidic aqueous layer can lead to the hydrolysis of the ester back to the carboxylic acid, which would then be extracted into the basic aqueous layer.

  • Emulsion Formation: The presence of unreacted starting material and the product can sometimes lead to the formation of emulsions during extraction. To break emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

  • Product Solubility: Methyl 2,4,6-trimethoxybenzoate is soluble in many common organic solvents. Ensure you are using an adequate volume of extraction solvent (e.g., ethyl acetate, dichloromethane) to fully extract your product from the aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) for better efficiency.

Question tabular

IssuePotential CauseRecommended Solution
Low Yield Steric hindrance from ortho-methoxy groups impeding nucleophilic attack.[1]1. Prolong reaction time and increase temperature. 2. Use a Dean-Stark trap to remove water.[3] 3. Switch to an alternative esterification method (Acyl Chloride or Steglich).[1]
Incomplete Conversion Insufficient driving force for the equilibrium reaction.1. Increase the concentration of the acid catalyst. 2. Use a large excess of methanol.[2] 3. Consider microwave-assisted synthesis for faster reaction and higher yield.[4][5]
Product Loss During Workup Incomplete neutralization of the acid catalyst leading to ester hydrolysis.[6][7]1. Ensure complete neutralization with a base wash. 2. Use brine to break emulsions during extraction. 3. Perform multiple extractions with an appropriate organic solvent.
Difficulty with Purification Co-crystallization of starting material and product.1. Optimize the recrystallization solvent system (e.g., methanol/water, ethanol/water, or hexane/ethyl acetate).[8][9] 2. Consider column chromatography for difficult separations.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of Methyl 2,4,6-trimethoxybenzoate.

Method 1: Modified Fischer-Speier Esterification

This method is the most straightforward but may require optimization for good yields due to steric hindrance.

Step-by-Step Methodology:

  • To a solution of 2,4,6-trimethoxybenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 2,4,6-trimethoxybenzoate by recrystallization from a suitable solvent system (e.g., methanol/water).

Method 2: Synthesis via Acyl Chloride Intermediate

This is a more robust, two-step method that is highly effective for sterically hindered carboxylic acids.[1]

Step 1: Formation of 2,4,6-trimethoxybenzoyl chloride

  • To a solution of 2,4,6-trimethoxybenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Esterification of the Acyl Chloride

  • Dissolve the crude 2,4,6-trimethoxybenzoyl chloride in dry methanol (5-10 equivalents) while cooling in an ice bath.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by recrystallization.

Method 3: Steglich Esterification

This method uses a coupling agent and is performed under mild conditions, making it suitable for sensitive substrates.[1]

Step-by-Step Methodology:

  • Dissolve 2,4,6-trimethoxybenzoic acid (1 equivalent), methanol (1.2-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry, aprotic solvent like dichloromethane.

  • Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Filter off the precipitated dicyclohexylurea (DCU) if DCC was used.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates the decision-making process for selecting a suitable synthetic route.

Synthesis_Workflow Start Start: 2,4,6-trimethoxybenzoic acid Fischer Method 1: Modified Fischer Esterification Start->Fischer Check_Yield Acceptable Yield? Fischer->Check_Yield Acyl_Chloride Method 2: Acyl Chloride Formation Check_Yield->Acyl_Chloride No Steglich Method 3: Steglich Esterification Check_Yield->Steglich No Product Methyl 2,4,6-trimethoxybenzoate Check_Yield->Product Yes Esterification Esterification with Methanol Acyl_Chloride->Esterification Steglich->Product Esterification->Product

Sources

Technical Support Center: Purification of Crude Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 2,4,6-trimethoxybenzoate (C₁₁H₁₄O₅, MW: 226.23 g/mol ).[1] This document is designed for researchers, chemists, and drug development professionals who require a high degree of purity for this compound in their experimental workflows. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from analytical characterization to biological assays.

This guide provides in-depth, field-proven insights into common purification techniques, presented in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, empowering you to not only follow protocols but also to diagnose and resolve issues as they arise.

Section 1: Understanding Your Crude Product: Common Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. The nature of these impurities is dictated by the synthetic route used to prepare the ester.

Q: What are the most likely impurities I should expect in my crude Methyl 2,4,6-trimethoxybenzoate?

A: The impurities present in your crude product are almost always related to the starting materials and reagents used in the synthesis. Common synthetic precursors include 2,4,6-trimethoxybenzoic acid or derivatives of gallic acid.[2]

Your crude mixture may contain:

  • Unreacted Starting Materials: The most common impurity is often the starting carboxylic acid, 2,4,6-trimethoxybenzoic acid.[3] Due to the equilibrium nature of Fischer esterification, the reaction may not go to completion.[4]

  • Partially Methylated Intermediates: If the synthesis involves the methylation of a phenolic precursor (like gallic acid), you may have incompletely methylated species, such as methyl 2-hydroxy-4,6-dimethoxybenzoate.

  • Reagents and Catalysts: Residual acid catalysts (e.g., sulfuric acid) or basic reagents (e.g., potassium carbonate) used in the synthesis can contaminate the crude product.[5]

  • Side-Reaction Byproducts: Depending on the reaction conditions, side reactions such as ether cleavage (if harsh acidic conditions are used) or other unintended transformations can occur.

  • Residual Solvents: Solvents used during the reaction or initial work-up may be present.

Section 2: General Purification Strategy Workflow

Before committing to a large-scale purification, a small-scale analytical approach is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the complexity of your crude mixture and guiding your choice of purification method.[6]

Purification_Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess Complexity TLC->Decision Recryst Recrystallization Decision->Recryst  Main spot + minor baseline  or well-separated impurities Column Column Chromatography Decision->Column  Multiple spots with  close Rf values Pure Pure Product Recryst->Pure Single spot on TLC Impure Product still impure Recryst->Impure Multiple spots remain Column->Pure Single spot on TLC Column->Impure Co-elution occurred Impure->Column Re-purify

Caption: Decision workflow for purifying crude product.

Section 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

Troubleshooting Guide: Recrystallization

Q: My compound won't dissolve, even in the boiling solvent. What should I do?

A: This indicates you have either chosen a poor solvent or have insoluble impurities.

  • Causality: The solvent's polarity may be too mismatched with your compound, or you may have inorganic salts or polymeric byproducts.

  • Solution:

    • Add More Solvent: First, try adding more solvent in small portions. Be cautious, as using excessive solvent will reduce your final yield.[8]

    • Switch Solvents: If the compound remains insoluble, the solvent is unsuitable. Recover your crude solid by evaporation and select a more appropriate solvent (see solvent selection FAQ below).

    • Perform a Hot Filtration: If you suspect insoluble impurities, dissolve your compound in a slight excess of a suitable hot solvent and quickly filter the hot solution through a pre-heated funnel to remove the solid impurities.[9] Then, proceed with cooling the filtrate.

Q: No crystals are forming after the solution has cooled. How can I induce crystallization?

A: Crystal formation requires nucleation, which can sometimes be slow to initiate.[10]

  • Causality: The solution may be too dilute (too much solvent used) or may be supersaturated but lacking a nucleation site.

  • Solution (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.[8]

    • Add a Seed Crystal: If available, add a tiny crystal of pure Methyl 2,4,6-trimethoxybenzoate to the solution. This provides a perfect template for crystal growth.[8]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period.

Q: My product "oiled out" as a liquid instead of forming solid crystals. What went wrong?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute's concentration is too high.

  • Causality: The boiling point of the solvent may be too high, or the cooling process was too rapid. The presence of certain impurities can also depress the melting point of the mixture.

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask can help. This gives the molecules time to arrange themselves into an ordered crystal lattice.

    • Change Solvent System: Consider using a lower-boiling point solvent or a mixed-solvent system.

Q: My recovery is very low. How can I improve the yield?

A: Low recovery is a common issue and can stem from several factors.[8]

  • Causality: The most frequent cause is using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor even after cooling.

  • Solution:

    • Use the Minimum Solvent: Aim to use only the minimum amount of hot solvent required to fully dissolve your crude solid.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal precipitation.

    • Second Crop Recovery: Do not discard the mother liquor (the filtrate). Reduce its volume by about half through boiling or rotary evaporation and cool it again. This will often yield a "second crop" of crystals, which may be of slightly lower purity but can be combined with the first crop if it meets specifications or re-purified separately.[8]

Frequently Asked Questions (FAQs): Recrystallization

Q: What is a good starting solvent for recrystallizing Methyl 2,4,6-trimethoxybenzoate?

A: Based on its structure (an aromatic ester with multiple methoxy groups), solvents of intermediate polarity are a good starting point.

  • Methanol/Ethanol: These are excellent first choices. They are relatively volatile, and the solubility of many organic solids shows a strong temperature dependence in these solvents. A procedure for a similar compound, methyl m-nitrobenzoate, successfully uses methanol for purification.[11]

  • Hexane/Ethyl Acetate Mixture: If single solvents fail, a mixed-solvent system can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent) and then slowly add hot hexane (the "poor" solvent) until the solution becomes faintly cloudy (turbid). Add a drop or two of hot ethyl acetate to clarify the solution, then allow it to cool slowly.[12]

Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.[10]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent. Characterize the product by melting point and TLC.

Section 4: Column Chromatography

When recrystallization is ineffective due to the presence of multiple impurities with similar solubility, column chromatography is the method of choice.[9] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried through by a liquid mobile phase.[13]

Troubleshooting Guide: Column Chromatography

Q: My spots are streaking on the TLC plate. How can I get clean spots?

A: Streaking is often caused by overloading the sample, high sample polarity, or the presence of acidic/basic impurities on standard silica gel.

  • Causality: Highly polar compounds can interact too strongly with the silica, leading to a continuous "streak" rather than a compact spot. Acidic compounds can also streak on silica.

  • Solution:

    • Dilute Your Sample: Ensure the sample spotted on the TLC plate is not too concentrated.

    • Add a Modifier: For acidic compounds like a residual carboxylic acid, adding a small amount (0.5-1%) of acetic acid to the eluent can improve spot shape. For basic impurities, a similar amount of triethylamine can be used.

    • Use a Different Stationary Phase: If problems persist, consider using a different stationary phase like alumina or a reversed-phase plate.

Q: I'm seeing poor separation between my product and an impurity. How can I improve it?

A: Separation (resolution) is a function of the chosen mobile phase.

  • Causality: If the eluent is too polar, all compounds will move too quickly up the plate (high Rf values), resulting in poor separation. If it's not polar enough, they will barely move.

  • Solution: The key is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, as this generally provides the best separation on a column.

    • If Rf is too high (>0.5): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane (e.g., go from 7:3 hexane:EtOAc to 9:1).

    • If Rf is too low (<0.2): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs): Column Chromatography

Q: How do I choose the right solvent system (mobile phase)?

A: The mobile phase is selected through systematic trial-and-error using TLC.[14]

  • Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

  • Test different ratios on a TLC plate spotted with your crude mixture (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • The ideal system will show good separation between the desired product spot and impurities, with the product spot having an Rf value between 0.3 and 0.4.

Protocol: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column about two-thirds full with the chosen eluent. In a separate beaker, make a slurry of silica gel in the same eluent and pour it into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Gently add the mobile phase to the top of the column. Using gentle air pressure, push the solvent through the column, collecting the eluting liquid in fractions (e.g., in test tubes).[9]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[15]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 2,4,6-trimethoxybenzoate.

Section 5: Data Summary & Purity Assessment

Consistent monitoring is key to a successful purification.

Caption: Example of using TLC to monitor column chromatography fractions.

Q: How do I use Thin-Layer Chromatography (TLC) to assess purity?

A: TLC is a fast and effective way to monitor the progress of your purification.[16]

  • Spotting: Dissolve a tiny amount of your sample in a volatile solvent. Using a capillary tube, make a small, concentrated spot on the baseline of a TLC plate.[16]

  • Developing: Place the plate in a sealed chamber containing a small amount of the chosen mobile phase. The solvent level must be below the baseline.[16]

  • Visualization: Allow the solvent to travel up the plate. Once it nears the top, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (aromatic compounds like this one will appear as dark spots).[16]

  • Interpretation: A pure compound should ideally give a single, well-defined spot. Your crude material will likely show multiple spots. During column chromatography, you will see the different spots separating into different fractions.

Key Physical and Analytical Data
PropertyValueSource
Chemical Name Methyl 2,4,6-trimethoxybenzoate[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
Appearance White to light yellow powder/crystal[17]
Melting Point Not widely reported; related acid melts at 158 °C.[3]-
Suggested TLC System Hexane:Ethyl Acetate (e.g., 4:1 v/v) on silica gel[9][14]

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.
  • Recrystallization - YouTube. (2020). Available at: [Link]

  • CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents.
  • CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
  • Methyl 2,4,6-trimethoxybenzoate | C11H14O5 | CID 289740 - PubChem - NIH. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (2019). Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents.
  • Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (2025). Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. (2025). Available at: [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024). Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Available at: [Link]

  • TLC in the Analysis of Plant Material - MDPI. Available at: [Link]

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022). Available at: [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024). Available at: [Link]

  • Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products - YouTube. (2021). Available at: [Link]

  • 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982 - PubChem. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. Available at: [Link]

  • 2,4,6-Trimethoxybenzoic acid | CAS#:570-02-5 | Chemsrc. (2025). Available at: [Link]

  • CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Available at: [Link]

  • Chemical Properties of Methyl 3,4,6-trimetoxy-2-methyl-benzoate - Cheméo. Available at: [Link]

  • Polystyryl-BEMP as an efficient recyclable catalyst for the nucleophilic addition of nitroalkanes to α,β-unsaturated carbonyls under solvent- free condition - Supporting Information. Available at: [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025). Available at: [Link]

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Overcoming steric hindrance in reactions with Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2,4,6-trimethoxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered substrate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Steric Shielding

Methyl 2,4,6-trimethoxybenzoate is a valuable building block in organic synthesis. However, its utility is often hampered by significant steric hindrance. The two methoxy groups at the ortho positions (C2 and C6) act as bulky "bodyguards," severely restricting access to the electrophilic carbonyl carbon of the ester. This steric shield, combined with the electron-donating nature of the methoxy groups which reduces the carbonyl's electrophilicity, renders the ester exceptionally resistant to many standard transformations. This guide provides strategies and in-depth troubleshooting for overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2,4,6-trimethoxybenzoate so unreactive towards standard saponification conditions?

A: The low reactivity is a classic case of sterics and electronics working in concert.

  • Steric Hindrance: The primary barrier is the physical blockage of the carbonyl group. The two ortho-methoxy groups flank the ester functionality, preventing nucleophiles like the hydroxide ion from achieving the necessary trajectory for attack on the carbonyl carbon.

  • Electronic Effects: The methoxy groups are electron-donating through resonance. This increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon, reducing its electrophilicity and making it less attractive to nucleophiles.

Caption: Steric shielding of the carbonyl group in Methyl 2,4,6-trimethoxybenzoate.

Q2: I've read about BAc2 and BAl2 mechanisms for ester hydrolysis. What's the difference, and is it relevant here?

A: The distinction is critical for understanding reactions of hindered esters.

  • BAc2 (Base-catalyzed, Bimolecular, Acyl-oxygen cleavage): This is the standard mechanism for most esters. The nucleophile (hydroxide) attacks the acyl (carbonyl) carbon. The C-O bond between the carbonyl carbon and the methoxy oxygen is broken.[1] This pathway is severely disfavored for Methyl 2,4,6-trimethoxybenzoate due to the steric hindrance described above.

  • BAl2 (Base-catalyzed, Bimolecular, Alkyl-oxygen cleavage): In this alternative pathway, the nucleophile bypasses the hindered carbonyl and attacks the less-hindered alkyl (methyl) carbon in an SN2 reaction.[1] The bond between the methyl group and the ester oxygen is cleaved. This mechanism is generally rare but becomes possible under two conditions: 1) the acyl carbon is extremely hindered (as is the case here), and 2) the alkyl group is a good SN2 substrate, such as a methyl group.[1]

Hydrolysis_Mechanisms cluster_BAc2 B_Ac2 Mechanism (Standard) cluster_BAl2 B_Al2 Mechanism (Hindered Esters) A1 Nucleophile (OH⁻) attacks carbonyl carbon A2 Tetrahedral Intermediate forms A1->A2 A3 Acyl-Oxygen bond (C-OMe) cleaves A2->A3 A4 Products: Carboxylate + Methanol A3->A4 B1 Nucleophile (OH⁻) attacks methyl carbon (S_N2) B2 Transition State forms B1->B2 B3 Alkyl-Oxygen bond (Me-O) cleaves B2->B3 B4 Products: Carboxylate + Methanol B3->B4 start Methyl 2,4,6-trimethoxybenzoate + OH⁻ start->A1 Favored for unhindered esters start->B1 Possible for highly hindered esters

Caption: Comparison of BAc2 and BAl2 hydrolysis pathways.

Troubleshooting Guides

Problem: Incomplete Saponification to 2,4,6-Trimethoxybenzoic Acid
  • Symptoms: You run a standard hydrolysis (e.g., NaOH in aqueous MeOH, reflux) and recover a significant amount of your starting ester after workup. TLC or LC-MS confirms low conversion.

  • Root Cause: The reaction conditions are not sufficiently forcing to overcome the activation energy barrier imposed by steric hindrance.

  • Solutions:

    Solution A: High-Temperature Hydrolysis Protocol The key is to increase thermal energy to overcome the steric barrier. Using a high-boiling point co-solvent is essential.

    • Protocol:

      • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4,6-trimethoxybenzoate (1.0 eq) in ethylene glycol.

      • Add a significant excess of potassium hydroxide (5-10 eq).

      • Heat the mixture to 150-180 °C and maintain for 12-24 hours. Monitor by TLC (quench a small aliquot and acidify before spotting).

      • Cool the reaction, dilute with water, and acidify carefully with concentrated HCl until the pH is ~1-2.

      • The product, 2,4,6-trimethoxybenzoic acid, should precipitate. Collect by filtration.

    Solution B: Non-Aqueous Saponification Protocol This approach enhances the reactivity of the hydroxide ion by minimizing its solvation shell, making it a more potent nucleophile.[2]

    • Protocol:

      • Dissolve Sodium Hydroxide (3-5 eq) in a minimal amount of methanol.

      • In a separate flask, dissolve the ester (1.0 eq) in dichloromethane (CH2Cl2) to make a ~9:1 CH2Cl2:MeOH final solvent ratio.

      • Add the methanolic NaOH solution to the ester solution and stir vigorously at room temperature for 8-16 hours.

      • Quench the reaction with water. Acidify the aqueous layer with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

Method Reagents Solvent Temperature Typical Time Key Advantage
High-Temp KOH (5-10 eq)Ethylene Glycol150-180 °C12-24 hBrute-force thermal energy
Non-Aqueous NaOH (3-5 eq)CH2Cl2 / MeOH (9:1)Room Temp8-16 hEnhanced nucleophilicity[2]
Problem: Low Yield in Transesterification Reactions
  • Symptoms: Attempting to convert the methyl ester to another ester (e.g., ethyl or benzyl) results in poor conversion, even with a catalyst.

  • Root Cause: The incoming alcohol is a much weaker nucleophile than hydroxide, and the reaction is an equilibrium process. The steric barrier makes both the forward and reverse reactions slow.

  • Solution: Acid-Catalyzed Transesterification with Removal of Methanol To drive this unfavorable equilibrium, you must rigorously apply Le Châtelier's principle.

    • Protocol (Dean-Stark Apparatus):

      • Combine the ester (1.0 eq), a large excess of the desired alcohol (e.g., ethanol, serving as the solvent), and a catalytic amount of a strong acid (e.g., conc. H2SO4 or p-toluenesulfonic acid, 0.1 eq) in a round-bottom flask.

      • Add a co-solvent like toluene that forms an azeotrope with the methanol byproduct.[3]

      • Fit the flask with a Dean-Stark trap and a reflux condenser.

      • Heat the mixture to reflux. The toluene-methanol azeotrope will distill into the Dean-Stark trap, where it will condense and separate. The denser methanol/toluene mixture will collect in the arm of the trap, effectively removing it from the reaction.

      • Continue the reaction until no more methanol is collected or TLC indicates completion.

      • Perform a standard workup involving neutralization of the acid, washing with brine, and purification.

Dean_Stark_Workflow A 1. Charge Flask: - Ester - New Alcohol (excess) - Acid Catalyst - Toluene B 2. Assemble Dean-Stark Apparatus A->B C 3. Heat to Reflux B->C D 4. Azeotrope (Toluene-Methanol) Distills and Condenses C->D E 5. Methanol is Trapped, Driving Equilibrium Forward D->E E->C Continue Reflux F 6. Reaction Goes to Completion E->F When methanol collection stops G 7. Workup & Purification F->G

Caption: Workflow for transesterification using a Dean-Stark trap.

Problem: Complete Failure of Grignard Reagent Addition
  • Symptoms: After adding a Grignard reagent (e.g., PhMgBr, MeMgI) and performing an acidic workup, you only recover the starting ester. No tertiary alcohol is formed.

  • Root Cause: The combination of an extremely hindered electrophile (the ester) and a bulky nucleophile (the Grignard reagent) makes the reaction kinetically impossible.[4][5] Direct addition is not a viable strategy.

  • Solution: A Multi-Step Circumvention Strategy When a direct route is blocked, an indirect pathway is required. The goal is to convert the ester into a more reactive, less-hindered functional group before introducing the Grignard reagent.

    • Workflow:

      • Reduction: Reduce the ester to 2,4,6-trimethoxybenzyl alcohol. This requires a powerful, non-selective reducing agent that is unhindered.

        • Reagent: Lithium aluminum hydride (LiAlH4) in an anhydrous ether like THF or Et2O.

      • Oxidation: Selectively oxidize the primary alcohol to the corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde. It is crucial to use a mild oxidant to avoid over-oxidation to the carboxylic acid.

        • Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in CH2Cl2.

      • Grignard Addition: The resulting aldehyde is significantly less sterically hindered than the parent ester. The Grignard reagent can now readily attack the carbonyl carbon.

        • Reaction: React 2,4,6-trimethoxybenzaldehyde with your desired Grignard reagent (R-MgX) followed by an acidic workup (e.g., aq. NH4Cl) to yield the desired secondary alcohol.

Grignard_Alternative_Route Ester Methyl 2,4,6- trimethoxybenzoate No_Rxn NO REACTION Ester->No_Rxn Alcohol 2,4,6-Trimethoxy- benzyl Alcohol Ester->Alcohol 1. LiAlH₄ 2. H₂O workup Grignard Grignard Reagent (R-MgX) Grignard->No_Rxn Aldehyde 2,4,6-Trimethoxy- benzaldehyde Alcohol->Aldehyde PCC or DMP Final_Product Desired Secondary Alcohol Aldehyde->Final_Product 1. R-MgX 2. H₃O⁺ workup

Caption: A viable multi-step alternative to direct Grignard addition.

References

  • PubChem. Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020). [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2007). [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]

  • ProQuest. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. (1941). [Link]

  • Master Organic Chemistry. Fischer Esterification. (2022). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4,6-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of this important synthetic transformation. The sterically hindered nature of the 2,4,6-trimethoxybenzoic acid precursor presents unique challenges, and this guide aims to provide practical, experience-based solutions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2,4,6-trimethoxybenzoate, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low or No Product Yield in Fischer Esterification

Question: I am attempting to synthesize Methyl 2,4,6-trimethoxybenzoate via a standard Fischer esterification of 2,4,6-trimethoxybenzoic acid with methanol and a sulfuric acid catalyst, but I am observing very low to no conversion. What is going wrong?

Answer:

The primary challenge in the esterification of 2,4,6-trimethoxybenzoic acid is the severe steric hindrance around the carboxylic acid group. The two methoxy groups in the ortho positions physically block the approach of the methanol nucleophile to the carbonyl carbon. Standard Fischer esterification conditions are often insufficient to overcome this steric barrier, leading to poor yields.[1]

Causality & Troubleshooting Steps:

  • Insufficient Activation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, with a sterically hindered substrate, a higher effective concentration of the protonated species is needed.

    • Solution: Increase the catalyst loading. While typical Fischer esterifications use a catalytic amount of acid, for sterically hindered substrates, a higher concentration may be necessary.[1][2] Monitor the reaction for potential side reactions like dehydration or charring if using very high acid concentrations.

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[3][4] The water generated as a byproduct can hydrolyze the ester back to the carboxylic acid, limiting the yield.

    • Solution: Drive the equilibrium towards the product side. This can be achieved by using a large excess of methanol, which acts as both the reactant and the solvent.[3] Alternatively, remove water as it is formed using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

  • Reaction Time and Temperature: Due to the high activation energy of this reaction, longer reaction times and higher temperatures are often required.

    • Solution: Increase the reaction temperature to the reflux temperature of methanol. Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Microwave-assisted synthesis can also be an effective method to accelerate the reaction.[2][5]

Issue 2: Side Product Formation

Question: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

Answer:

Side product formation can arise from several factors, including the choice of reagents and reaction conditions.

Common Side Products & Mitigation Strategies:

  • Etherification of Phenolic Impurities: If the starting 2,4,6-trimethoxybenzoic acid contains any partially demethylated impurities (e.g., 2-hydroxy-4,6-dimethoxybenzoic acid), these phenolic hydroxyl groups can be methylated under the reaction conditions, leading to impurities.

    • Solution: Ensure the purity of the starting material. Recrystallize the 2,4,6-trimethoxybenzoic acid if necessary.

  • Decomposition at High Temperatures: Prolonged heating at high temperatures with a strong acid catalyst can lead to decomposition of the starting material or product.

    • Solution: Optimize the reaction temperature and time. Use the minimum effective temperature and monitor the reaction to avoid prolonged heating after completion.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer:

Purification of Methyl 2,4,6-trimethoxybenzoate can be challenging due to the potential for unreacted starting material and side products with similar polarities.

Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.[1] Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel.[1] A solvent system of ethyl acetate and hexane is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Suitable solvents include methanol or a mixture of ethyl acetate and hexane.

Section 2: Frequently Asked Questions (FAQs)

Synthesis Strategies

Q1: Are there alternative methods to Fischer esterification for synthesizing Methyl 2,4,6-trimethoxybenzoate?

A1: Yes, several alternative methods are better suited for sterically hindered carboxylic acids:

  • Reaction with Diazomethane: Carboxylic acids react rapidly with diazomethane to form methyl esters.[6][7][8] This reaction is generally high-yielding and proceeds under mild conditions. However, diazomethane is toxic and potentially explosive, requiring special handling precautions.[7] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD).[9][10][11] While effective, this method generates stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) that need to be removed during purification.

  • Formation of an Acyl Chloride Intermediate: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol to form the ester. This is a robust two-step procedure that is often very effective for hindered substrates.[1]

Reaction Parameters

Q2: What is the optimal catalyst for the Fischer esterification of 2,4,6-trimethoxybenzoic acid?

A2: Concentrated sulfuric acid is the most commonly used and effective catalyst for this reaction due to its strong acidity and dehydrating properties.[1][2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material and the product. The disappearance of the carboxylic acid spot and the appearance of the less polar ester spot indicate the progress of the reaction. For more quantitative analysis, HPLC or GC-MS can be used.

Work-up and Purification

Q4: What is the purpose of the sodium bicarbonate wash during the work-up?

A4: The saturated sodium bicarbonate wash is crucial for neutralizing the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid.[1] This prevents the acid from interfering with subsequent purification steps and also makes the product less water-soluble, facilitating its extraction into the organic phase.

Q5: My product seems to be hydrolyzing back to the carboxylic acid during work-up. How can I prevent this?

A5: Ester hydrolysis can occur if the product is exposed to acidic or basic aqueous conditions for an extended period, especially at elevated temperatures.[12] To prevent this, perform the work-up promptly and at room temperature or below. Ensure complete neutralization of the acid catalyst and use a sufficient amount of organic solvent for extraction to minimize the time the product spends in the aqueous phase.

Section 3: Experimental Protocols & Data

Modified Fischer Esterification Protocol
  • To a solution of 2,4,6-trimethoxybenzoic acid in a large excess of methanol (e.g., 20-50 equivalents), carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling in an ice bath.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Data Summary: Comparison of Esterification Methods
MethodKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Modified Fischer Esterification Methanol, H₂SO₄60-80Reflux, 12-24 hCost-effective, simple setupRequires harsh conditions, equilibrium limited
Diazomethane Methylation Diazomethane or TMS-diazomethane>95Room temperature, short reaction timeHigh yield, mild conditionsDiazomethane is toxic and explosive
Mitsunobu Reaction Methanol, PPh₃, DEAD/DIAD70-900 °C to room temperatureMild conditions, stereospecificStoichiometric byproducts, costly reagents
Acyl Chloride Formation SOCl₂ or (COCl)₂, then Methanol>90Room temperature to refluxHigh yield, reliable for hindered substratesTwo-step process, corrosive reagents

Section 4: Visualizing the Workflow

Decision Tree for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate esterification method based on experimental constraints.

MethodSelection start Starting Point: Esterification of 2,4,6-Trimethoxybenzoic Acid steric_hindrance Is steric hindrance a major concern? start->steric_hindrance fischer Modified Fischer Esterification steric_hindrance->fischer No (or willing to optimize) mild_conditions Are mild reaction conditions required? steric_hindrance->mild_conditions Yes diazomethane Diazomethane/TMS-diazomethane mitsunobu Mitsunobu Reaction acyl_chloride Acyl Chloride Formation safety Are there safety constraints regarding toxic/explosive reagents? safety->diazomethane No cost Are reagent cost and byproduct removal a concern? safety->cost Yes cost->mitsunobu No cost->acyl_chloride Yes mild_conditions->acyl_chloride No mild_conditions->safety Yes

Caption: Decision tree for selecting an esterification method.

General Troubleshooting Workflow

This workflow outlines a systematic approach to troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Experiment Start reaction_setup Reaction Setup start->reaction_setup monitoring Monitor Reaction (TLC/HPLC) reaction_setup->monitoring completion_check Is the reaction complete? monitoring->completion_check workup Work-up and Purification completion_check->workup Yes troubleshoot_yield Troubleshoot Low Yield - Increase catalyst - Remove water - Increase temp/time completion_check->troubleshoot_yield No purity_check Is the product pure? workup->purity_check yield_check Is the yield acceptable? yield_check->troubleshoot_yield No success Successful Synthesis yield_check->success Yes troubleshoot_yield->reaction_setup troubleshoot_purity Troubleshoot Purity - Check starting material - Optimize purification troubleshoot_purity->workup purity_check->yield_check Yes purity_check->troubleshoot_purity No

Caption: General troubleshooting workflow for the synthesis.

References

  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Google Patents. (2018).
  • Google Patents. (1995).
  • National Center for Biotechnology Information. (n.d.). Methyl 2,4,6-trimethoxybenzoate. PubChem. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Hughes, D. L. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (1985).
  • JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]

  • Unknown Source. (n.d.).
  • Varasi, L., et al. (1987). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). PROCESS OPTIMIZATION OF BIODIESEL PRODUCTION USING ALKALINE CATALYSTS. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (n.d.). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. [Link]

  • YouTube. (2024). Reaction of carboxylic acid with diazomethane. [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. [Link]

  • YouTube. (2012). Organic Mechanism Fischer Esterification 004. [Link]

Sources

Technical Support Center: Methyl 2,4,6-trimethoxybenzoate (M246TMB) Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2,4,6-trimethoxybenzoate (M246TMB). This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of M246TMB under common experimental conditions. Our goal is to equip you with the scientific rationale behind experimental observations, enabling you to anticipate challenges, interpret results accurately, and ensure the integrity of your work.

Introduction to M246TMB Stability

Methyl 2,4,6-trimethoxybenzoate is a sterically hindered aromatic ester. Its unique structure, with three methoxy groups ortho and para to the methyl ester functionality, governs its reactivity and stability profile. Understanding these characteristics is paramount for its successful application in synthesis and formulation development. This guide will delve into the critical aspects of its stability concerning pH, temperature, light, and oxidative stress, providing both theoretical explanations and practical guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: pH Stability and Hydrolysis

Question 1: I am observing unexpectedly slow or no hydrolysis of M246TMB under standard basic conditions (e.g., NaOH in methanol/water). Is this normal?

Answer: Yes, this is an expected behavior for M246TMB. The slow rate of hydrolysis under basic conditions is a direct consequence of the significant steric hindrance around the carbonyl carbon of the ester. The two methoxy groups in the ortho positions (2 and 6) effectively shield the carbonyl carbon from nucleophilic attack by hydroxide ions.

This steric hindrance can force the hydrolysis to proceed through an alternative, less common mechanism for esters. Instead of the typical bimolecular acyl-oxygen cleavage (BAc2), M246TMB may undergo a bimolecular alkyl-oxygen cleavage (BAl2) mechanism. In this pathway, the hydroxide ion attacks the less hindered methyl group of the ester in an SN2 reaction, leading to the formation of methanol and the carboxylate salt.[1] This is a much slower process compared to the BAc2 mechanism observed in unhindered esters.

Troubleshooting Unexpected Hydrolysis Results:

  • Confirm Reagent Purity: Ensure the base used is of high purity and the solvents are free from contaminants that could catalyze or inhibit the reaction.

  • Elevated Temperatures: To facilitate hydrolysis, prolonged heating may be necessary. Monitor the reaction progress over an extended period (e.g., 24-48 hours) at elevated temperatures (e.g., 50-80 °C).

  • Alternative Hydrolysis Conditions: For complete and faster hydrolysis, consider using strong acid catalysis (e.g., concentrated HCl or H₂SO₄ in a suitable solvent) with heating. The protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Question 2: Under what acidic conditions is M246TMB expected to degrade?

Answer: M246TMB is more susceptible to degradation under strong acidic conditions, especially at elevated temperatures. The degradation will primarily occur through two pathways:

  • Ester Hydrolysis: As mentioned above, acid-catalyzed hydrolysis will proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This will yield 2,4,6-trimethoxybenzoic acid and methanol.

  • Ether Cleavage: The methoxy groups on the aromatic ring can be susceptible to cleavage under harsh acidic conditions (e.g., using strong acids like HBr or HI) at high temperatures. This would lead to the formation of phenolic compounds. However, this typically requires more forcing conditions than ester hydrolysis.

Experimental Considerations for Acidic Conditions:

  • pH Monitoring: Carefully control and monitor the pH of your experimental medium.

  • Temperature Control: Avoid excessive heating when working with M246TMB in acidic solutions to minimize degradation.

  • Inert Atmosphere: If ether cleavage is a concern, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can help prevent secondary oxidative degradation of the resulting phenols.

Section 2: Thermal and Photochemical Stability

Question 3: What is the expected thermal stability of M246TMB? At what temperature should I be concerned about degradation?

Answer: Aromatic esters, in general, exhibit good thermal stability. For many aromatic esters, the onset of thermal degradation is typically above 200°C.[2][3] However, the specific thermal stability of M246TMB will depend on the experimental conditions, including the presence of oxygen and other reactive species.

Troubleshooting Thermal Instability:

  • Unexpected Color Change: If you observe a color change (e.g., yellowing) upon heating M246TMB, it may be an indication of thermal decomposition.

  • Inconsistent Analytical Results: If you are performing reactions at elevated temperatures and observe variable yields or the appearance of unknown peaks in your chromatograms, consider the possibility of thermal degradation.

  • Recommended Handling: For prolonged heating, it is advisable to conduct experiments under an inert atmosphere to minimize oxidative degradation, which can be accelerated at higher temperatures. As a general precaution, store M246TMB in a cool, dark place.

Question 4: Is M246TMB sensitive to light? Should I take precautions to protect my experiments from light?

Best Practices for Handling Photosensitive Compounds:

  • Use Amber Glassware: Protect solutions of M246TMB from light by using amber-colored vials or by wrapping standard glassware in aluminum foil.

  • Minimize Light Exposure: During experimental setup and analysis, minimize the exposure of your samples to direct sunlight or strong artificial light.

  • Photostability Studies: If your application requires exposure to light, it is essential to conduct formal photostability studies according to ICH guidelines to understand the degradation pathways and rates.

Section 3: Oxidative Stability

Question 5: How stable is M246TMB in the presence of oxidizing agents?

Answer: The electron-rich aromatic ring of M246TMB, due to the three electron-donating methoxy groups, makes it susceptible to oxidation. The oxidation of trimethoxybenzene derivatives can lead to the formation of various products, including quinones and potentially ring-opened products under strong oxidative conditions.[5][6][7]

Troubleshooting Oxidative Degradation:

  • Appearance of Colored Impurities: The formation of quinone-like structures often results in colored byproducts. If your M246TMB solution develops color in the presence of air or other oxidants, this could indicate oxidative degradation.

  • Incompatibility with Oxidizing Agents: Avoid using strong oxidizing agents in your reactions with M246TMB unless oxidation is the desired outcome.

  • Use of Antioxidants: In formulation studies, the inclusion of antioxidants may be necessary to protect M246TMB from oxidative degradation over time.

  • Inert Atmosphere: For sensitive reactions, purging the reaction vessel with an inert gas like nitrogen or argon can prevent air-induced oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study for M246TMB

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of M246TMB in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Heat the solution at 60°C for 24 hours.
    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Keep the solution at room temperature for 48 hours.
    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
    • Keep the solution at room temperature for 24 hours, protected from light.
    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Thermal Degradation:

    • Place the solid M246TMB powder in an oven at 105°C for 48 hours.
    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of M246TMB to UV light (e.g., 254 nm) for 24 hours.
    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for M246TMB

This protocol provides a starting point for developing an HPLC-UV method to separate M246TMB from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial Gradient: 60% Acetonitrile, 40% Water (0.1% Formic Acid).

    • Gradient Program: Linearly increase acetonitrile to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of M246TMB (determine by UV scan, likely around 250-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Data Presentation

Table 1: Summary of Expected Stability of Methyl 2,4,6-trimethoxybenzoate (M246TMB)

Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Degradation Products
Acidic (pH < 4) LowEster Hydrolysis2,4,6-trimethoxybenzoic acid, Methanol
Neutral (pH 6-8) High--
Basic (pH > 9) High (kinetically slow)Ester Hydrolysis (BAl2 mechanism)2,4,6-trimethoxybenzoic acid, Methanol
Thermal (> 150°C) ModerateDecompositionComplex mixture of smaller molecules
Photolytic (UV) Low to ModeratePhotodegradationVarious photoproducts
Oxidative LowOxidation of aromatic ringQuinone-type compounds, Ring-opened products

Visualizations

Degradation Pathways

M246TMB Methyl 2,4,6-trimethoxybenzoate Acid 2,4,6-trimethoxybenzoic acid M246TMB->Acid Acid/Base Hydrolysis Methanol Methanol M246TMB->Methanol Acid/Base Hydrolysis Quinones Quinone-type Products M246TMB->Quinones Oxidation Photoproducts Various Photoproducts M246TMB->Photoproducts Photolysis

Caption: Potential degradation pathways of M246TMB.

Experimental Workflow for Stability Testing

start Prepare M246TMB Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control Prepare Non-Stressed Control start->control analysis Analyze all Samples by Stability-Indicating HPLC-UV stress->analysis control->analysis compare Compare Chromatograms of Stressed vs. Control Samples analysis->compare identify Identify and Quantify Degradation Products compare->identify end Report Stability Profile identify->end

Caption: Workflow for forced degradation studies of M246TMB.

References

  • PubChem. Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Chatelain, E., Gabard, B., & Surber, C. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406.
  • Ferreira, A. G., Garcia, C. M., & Lona, L. M. F. (2018). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Tojo, S., Fujitsuka, M., & Majima, T. (2003). One-Electron Oxidation of Alcohols by the 1,3,5-Trimethoxybenzene Radical Cation in the Excited State during Two-Color Two-Laser Flash Photolysis. The Journal of Physical Chemistry A, 107(49), 10733-10737.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Liu, X., Zhang, J., & Wang, H. (2010). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Journal of Thermal Analysis and Calorimetry, 102(2), 645-651.
  • Bauters, E., Dromard, G., & Demarne, F. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photodermatology, Photoimmunology & Photomedicine, 17(1), 20-24.
  • Patel, J., & Dedania, Z. (2022). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
  • ResearchGate. (2013). Absorption spectral changes observed in the oxidation of 1,2,4-trimethoxybenzene. [Link]

  • The Royal Society of Chemistry. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Pittelkow, M. (2006). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 4(16), 3133-3140.
  • Puglisi, C., & Montaudo, G. (2001). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules, 34(25), 8821-8828.
  • ResearchGate. (2021). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. [Link]

  • Metlin. (2024). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of Methyl 2,4,6-trimethoxybenzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2,4,6-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this sterically hindered aromatic ester. We provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient scale-up of your process.

Troubleshooting Guide: From Bench to Plant

Scaling up any chemical synthesis introduces complexities beyond what is observed at the lab bench. For Methyl 2,4,6-trimethoxybenzoate, the primary challenges revolve around its sterically hindered nature, reaction kinetics, heat management, and product isolation. This guide addresses specific issues in a question-and-answer format.

Question 1: My Fischer-Speier esterification stalls at low conversion after scaling up from a successful lab-scale synthesis. What are the likely causes and how can I resolve this?

  • Probable Causes:

    • Equilibrium Limitations: The Fischer-Speier esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the final conversion. This issue is often exacerbated at scale due to longer reaction times and less efficient water removal compared to a lab setup.

    • Insufficient Catalyst Activity: The catalytic activity of the acid (e.g., sulfuric acid) might be inadequate for the larger volume. Localized dilution effects or catalyst deactivation can occur.

    • Poor Mass Transfer: In larger reactors, inefficient mixing can lead to poor contact between the reactants and the catalyst, slowing down the reaction rate.

  • Solutions & Scientific Rationale:

    • Water Removal: Implement azeotropic distillation to remove water as it is formed. While methanol does not form a true azeotrope with water, co-distillation with a suitable solvent like toluene or using a Dean-Stark apparatus can effectively shift the equilibrium towards the product.[1]

    • Increase Catalyst Loading: Cautiously increase the molar ratio of the acid catalyst. Monitor for potential side reactions such as etherification of methanol or charring.

    • Optimize Mixing: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture. The use of baffles in the reactor can improve mixing efficiency.

    • Increase Methanol Excess: Using a larger excess of methanol can also help drive the reaction forward. However, consider the implications for downstream solvent recovery and cost.

Question 2: I am observing significant charring and the formation of colored impurities in my large-scale reaction, which was not an issue in the lab. Why is this happening and what can be done?

  • Probable Causes:

    • Poor Heat Transfer and Localized Hotspots: The esterification of 2,4,6-trimethoxybenzoic acid is an exothermic reaction.[2] In large reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can create localized hotspots where the temperature is significantly higher than the bulk temperature, causing decomposition of the starting material or product.

    • Extended Reaction Times at Elevated Temperatures: Longer reaction times at scale expose the reactants and product to high temperatures for a prolonged period, increasing the likelihood of degradation.

  • Solutions & Scientific Rationale:

    • Controlled Reagent Addition: Add the sulfuric acid catalyst slowly and sub-surface to the reaction mixture while monitoring the internal temperature. This allows for better control of the initial exotherm.[2]

    • Improved Reactor Cooling: Ensure the reactor's cooling jacket is operating efficiently. For highly exothermic reactions, consider using a reactor with internal cooling coils.

    • Lower Reaction Temperature: If possible, lower the reaction temperature and compensate for the slower reaction rate by extending the reaction time or using a more active catalyst.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation of the electron-rich aromatic ring at high temperatures.

Question 3: The crystallization of Methyl 2,4,6-trimethoxybenzoate at scale is resulting in a fine, difficult-to-filter powder with poor purity. How can I improve my crystallization process?

  • Probable Causes:

    • Rapid Cooling/High Supersaturation: Cooling the reaction mixture too quickly can lead to rapid nucleation and the formation of small crystals that are difficult to filter and wash.

    • Impurities Inhibiting Crystal Growth: The presence of impurities can interfere with the crystal lattice formation, leading to smaller, less pure crystals.

    • Inefficient Agitation during Crystallization: Poor mixing can lead to non-uniform cooling and supersaturation, resulting in a wide particle size distribution.

  • Solutions & Scientific Rationale:

    • Controlled Cooling Profile: Implement a programmed cooling profile to control the rate of supersaturation. A slower cooling rate will favor crystal growth over nucleation, resulting in larger, more easily filterable crystals.

    • Seeding: Introduce a small amount of pure Methyl 2,4,6-trimethoxybenzoate seed crystals at the appropriate temperature to induce crystallization in a controlled manner.

    • Solvent Selection: Choose an appropriate anti-solvent for crystallization that ensures the product precipitates slowly while impurities remain in solution.

    • Optimize Agitation: Use an appropriate agitation speed during crystallization to ensure good heat and mass transfer without causing crystal breakage.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of Methyl 2,4,6-trimethoxybenzoate?

The most common and cost-effective method is the Fischer-Speier esterification of 2,4,6-trimethoxybenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[3][4] Due to the steric hindrance of the two ortho-methoxy groups, this reaction requires forcing conditions such as elevated temperatures and a significant excess of methanol to achieve good yields.

Q2: What are the key process parameters to monitor during the scale-up of this esterification?

The key process parameters to monitor are:

  • Temperature: To control the reaction rate and prevent side reactions.

  • Pressure: Especially if performing the reaction in a sealed vessel or under vacuum for water removal.

  • Agitation Rate: To ensure proper mixing and heat transfer.

  • Rate of Reagent Addition: Particularly for the acid catalyst to manage the exotherm.

  • Reaction Progress: Monitored by techniques like HPLC to determine conversion and impurity profiles.

Q3: What are the expected impurities in the production of Methyl 2,4,6-trimethoxybenzoate?

Potential impurities can include:

  • Unreacted 2,4,6-trimethoxybenzoic acid.

  • Byproducts from the decomposition of the starting material or product at high temperatures.

  • Dimethyl ether, formed from the dehydration of methanol at high acid concentrations.

  • Sulfonated byproducts if sulfuric acid is used at very high temperatures.

Q4: What are the safety considerations when handling large quantities of methanol and sulfuric acid?

Both methanol and concentrated sulfuric acid are hazardous materials.

  • Methanol: Is flammable and toxic. Use in a well-ventilated area, away from ignition sources.[1] Personal protective equipment (PPE) including gloves, safety glasses, and a lab coat is essential.

  • Sulfuric Acid: Is highly corrosive. Always add acid to the solvent (methanol) slowly and with cooling to dissipate the heat of dilution.[5] Wear acid-resistant gloves, goggles, and a face shield.[5] Ensure an emergency shower and eyewash station are readily accessible.

Experimental Protocols

Protocol 1: Scale-Up of Fischer-Speier Esterification of 2,4,6-Trimethoxybenzoic Acid

Materials:

  • 2,4,6-Trimethoxybenzoic acid (1.0 kg, 4.71 mol)

  • Methanol (5.0 L, 123.5 mol)

  • Concentrated Sulfuric Acid (98%, 100 mL, 1.84 mol)

  • Toluene (2.0 L)

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a temperature probe with 2,4,6-trimethoxybenzoic acid, methanol, and toluene.

  • Begin stirring and slowly add the concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield pure Methyl 2,4,6-trimethoxybenzoate.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

Esterification MethodKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Modified Fischer-Speier Methanol, Conc. H₂SO₄70-85Cost-effective, simple procedure.Requires high temperatures and long reaction times, potential for side reactions.
Acyl Chloride Formation Thionyl chloride or Oxalyl chloride, then Methanol>90High yield, suitable for very hindered acids.Two-step process, uses hazardous reagents.
Steglich Esterification DCC, DMAP, Methanol85-95Mild reaction conditions, high yield.Reagents are expensive, byproduct removal can be challenging.

Visualizations

Reaction Pathway

Fischer_Esterification 2,4,6-Trimethoxybenzoic_Acid 2,4,6-Trimethoxybenzoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate 2,4,6-Trimethoxybenzoic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol H2SO4 H₂SO₄ (catalyst) H2SO4->2,4,6-Trimethoxybenzoic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Methyl_2,4,6-trimethoxybenzoate Methyl 2,4,6-trimethoxybenzoate Tetrahedral_Intermediate->Methyl_2,4,6-trimethoxybenzoate - H₂O, - H⁺ Water Water (byproduct)

Caption: Fischer-Speier esterification of 2,4,6-trimethoxybenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is catalyst loading sufficient? Check_Water->Check_Catalyst Yes Implement_Azeotrope Implement azeotropic distillation Check_Water->Implement_Azeotrope No Check_Mixing Is mixing adequate? Check_Catalyst->Check_Mixing Yes Increase_Catalyst Increase catalyst loading Check_Catalyst->Increase_Catalyst No Check_Temp Is reaction temperature optimal? Check_Mixing->Check_Temp Yes Increase_Agitation Increase agitation speed Check_Mixing->Increase_Agitation No Optimize_Temp Optimize temperature profile Check_Temp->Optimize_Temp No Success Problem Resolved Check_Temp->Success Yes Implement_Azeotrope->Success Increase_Catalyst->Success Increase_Agitation->Success Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in esterification.

Scale-Up Considerations

Scale_Up_Considerations Scale_Up Scale-Up of Methyl 2,4,6-trimethoxybenzoate Process_Parameters Process Parameters Temperature Control Mixing Efficiency Reaction Time Scale_Up->Process_Parameters Safety Safety Exotherm Management Reagent Handling Waste Disposal Scale_Up->Safety Product_Quality Product Quality Impurity Profile Crystallization Control Final Purity Scale_Up->Product_Quality

Caption: Key considerations for process scale-up.

References

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  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS. [Link]

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  • Esterification scale-up = problems?! Sciencemadness.org. [Link]

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  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.[Link]

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  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

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Technical Support Center: Resolving Solubility Issues with Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,4,6-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. The following question-and-answer format addresses specific issues and explains the underlying chemical principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Methyl 2,4,6-trimethoxybenzoate?

A1: Methyl 2,4,6-trimethoxybenzoate is an organic compound with a molecular formula of C₁₁H₁₄O₅.[1] It is characterized by a benzene ring substituted with three methoxy groups and a methyl ester group.[2] These functional groups dictate its solubility. The presence of multiple methoxy groups, which are polar ethers, and the ester group, which can act as a hydrogen bond acceptor, enhance its solubility in a range of organic solvents.[2] However, the core benzene ring is nonpolar, which can limit its solubility in highly polar solvents like water. Generally, it is considered to be more soluble in organic solvents than in aqueous solutions.

Q2: I am observing incomplete dissolution of Methyl 2,4,6-trimethoxybenzoate in my reaction solvent. What are the initial troubleshooting steps?

A2: Incomplete dissolution is a common issue that can significantly impact reaction kinetics and yield. Here’s a systematic approach to troubleshoot this problem:

  • Verify Solvent Purity: Impurities in the solvent can alter its polarity and solvating power. Ensure you are using a high-purity, anhydrous solvent if the reaction chemistry requires it.

  • Increase Solvent Volume: The simplest approach is to increase the volume of the solvent to below the saturation point of the solute. However, this may not be ideal for all reactions as it can affect reaction concentration and rate.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle heating of the reaction mixture with stirring can facilitate dissolution. It is crucial to ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your reactants.

  • Sonication: If heating is not desirable, sonication can be an effective alternative. The ultrasonic waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can break down solute aggregates and enhance dissolution.[3]

Q3: My reaction involves both polar and nonpolar reagents, and Methyl 2,4,6-trimethoxybenzoate is not dissolving well. What solvent strategy should I employ?

A3: In such cases, a single solvent may not be sufficient to solubilize all reaction components. A co-solvent system is often the most effective solution. Co-solvents are mixtures of two or more miscible solvents with different polarities.[4]

Rationale for Co-solvents:

  • Polarity Tuning: By mixing a polar solvent with a nonpolar one, you can fine-tune the overall polarity of the medium to match the solubility requirements of all your reactants.

  • Disruption of Crystal Lattice: A co-solvent mixture can be more effective at disrupting the crystal lattice of a solid solute than a single solvent.

Common Co-solvent Systems to Consider:

  • Tetrahydrofuran (THF)/Water: A versatile mixture for a wide range of polarities.

  • Dioxane/Water: Similar to THF/water but with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.

  • Methanol/Dichloromethane (DCM): A good choice for reactions where one component is highly polar and the other is nonpolar.

Workflow for Co-solvent Selection: The following workflow can guide you in selecting an appropriate co-solvent system.

G A Start: Solubility Issue B Perform Single Solvent Screen A->B C Is it soluble in a single solvent? B->C D Yes: Use that solvent C->D Yes E No: Proceed to Co-solvent Screen C->E No F Perform Co-solvent Screen E->F G Is it soluble in a co-solvent at RT? F->G H Yes: Use that co-solvent system G->H Yes I No: Test with gentle heating G->I No J Does heating improve solubility? I->J K Yes: Use heated co-solvent system J->K Yes L No: Consider advanced techniques J->L No

Caption: A decision-making flowchart for solvent selection.

Guide 2: Protocol for Using Surfactants to Enhance Solubility

Objective: To use a surfactant to improve the solubility of Methyl 2,4,6-trimethoxybenzoate in an aqueous or highly polar reaction medium.

Materials:

  • Methyl 2,4,6-trimethoxybenzoate

  • Aqueous buffer or polar solvent

  • Surfactant (e.g., Tween 80, Triton X-100)

  • Stirrer hot plate

Procedure:

  • Prepare a Surfactant Stock Solution: Dissolve the chosen surfactant in the reaction solvent to create a stock solution (e.g., 10% w/v).

  • Determine the Critical Micelle Concentration (CMC): While the exact CMC can be found in the literature, for practical purposes, you will be working above this concentration.

  • Titrate Surfactant into the Reaction Mixture:

    • Suspend Methyl 2,4,6-trimethoxybenzoate in the reaction solvent.

    • While stirring, add the surfactant stock solution dropwise.

    • Observe for clarification of the solution, which indicates micellar solubilization.

  • Reaction Setup: Once the compound is solubilized, proceed with the addition of other reagents. Be aware that the presence of micelles can sometimes affect reaction rates.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 289740, Methyl 2,4,6-trimethoxybenzoate. [Link]

  • Le, T. T., & Tran, T. T. (2020). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. PMC. [Link]

  • Kielkowski, P., & Koudelakova, T. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Applied and Environmental Microbiology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • Reddit. What solvents can you do an ester base hydrolysis in?. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]

  • Eckert, C. A., Knutson, B. L., & Debenedetti, P. G. (1996). Sustainable Reactions in Tunable Solvents. The Journal of Physical Chemistry B. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519982, 2,4,6-Trimethylbenzoic acid methyl ester. [Link]

  • Things, S. o. Esters: Structure, Properties, and Reactions. [Link]

  • HSC Chemistry. (2021). Esterification: Reflux, Isolation and Purification. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Chemsrc. 2,4,6-Trimethoxybenzoic acid | CAS#:570-02-5. [Link]

  • ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

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Technical Support Center: Preserving the Integrity of Methyl 2,4,6-trimethoxybenzoate During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Gemini Application Science Team

Welcome to the technical support center for handling Methyl 2,4,6-trimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who work with this sterically hindered ester. We provide field-proven insights and troubleshooting protocols to help you prevent decomposition during reaction workup and purification, ensuring high yield and purity of your target compound.

Introduction: The Challenge of a Hindered Ester

Methyl 2,4,6-trimethoxybenzoate is a unique molecule where the ester functional group is flanked by two ortho-methoxy groups. This substitution pattern creates significant steric hindrance around the carbonyl carbon. While this hindrance can be synthetically useful, making the ester resistant to certain reactions, it also presents a critical challenge: the molecule is highly susceptible to decomposition under improper workup conditions, particularly basic hydrolysis (saponification).

This guide explains the mechanisms behind this instability and provides robust protocols to maintain the compound's integrity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup of Methyl 2,4,6-trimethoxybenzoate in a direct question-and-answer format.

Problem 1: My final yield is extremely low, and I've isolated a white solid that is not my ester.

Q: I ran my reaction to completion, but after a standard workup with a sodium hydroxide (NaOH) wash and extraction, my product yield is less than 10%. What happened to my ester?

A: You have most likely hydrolyzed your product. The primary cause of decomposition for Methyl 2,4,6-trimethoxybenzoate during workup is base-catalyzed hydrolysis, also known as saponification.

  • Mechanistic Explanation: Despite its steric bulk, the ester will react with strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), especially with prolonged exposure or at elevated temperatures. The hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the ester bond and forming the sodium salt of 2,4,6-trimethoxybenzoic acid and methanol. This salt is highly water-soluble and will be lost to the aqueous layer during extraction, resulting in a catastrophic loss of yield. Due to the significant steric hindrance, this reaction is slower than for unhindered esters, but it is still a primary failure mode.[1][2][3]

  • Immediate Solution:

    • Acidify the combined aqueous layers from your workup with cold 1M HCl until the pH is ~2.

    • If a precipitate forms, it is likely 2,4,6-trimethoxybenzoic acid.

    • Extract this acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the hydrolyzed acid.[4][5] This confirms that saponification was the issue.

  • Preventative Protocol: Avoid strong bases entirely. For removing acidic impurities, use a wash with a saturated solution of sodium bicarbonate (NaHCO₃). Bicarbonate is a weak base, sufficiently strong to neutralize residual strong acids but generally not strong enough to initiate rapid hydrolysis of the hindered ester, especially if contact time is minimized and the wash is performed at room temperature or below.

Problem 2: After removing the solvent, my product is a sticky oil that won't crystallize.

Q: My crude product is an oil, not the expected solid. TLC analysis shows my desired product spot plus a more polar baseline spot. How can I purify this?

A: The oily consistency and the polar impurity on TLC strongly suggest your desired ester is contaminated with the parent carboxylic acid (2,4,6-trimethoxybenzoic acid) from partial hydrolysis. The acid disrupts the crystal lattice of the ester, preventing solidification.

  • Diagnostic Check: Spot your crude product on a TLC plate alongside the 2,4,6-trimethoxybenzoic acid starting material (if available). The baseline impurity should have the same Rf value as the acid.

  • Purification Protocol:

    • Liquid-Liquid Extraction: Redissolve the crude oil in a water-immiscible organic solvent like ethyl acetate. Wash the solution 2-3 times with a saturated NaHCO₃ solution. This will deprotonate the contaminating carboxylic acid, pulling it into the aqueous layer as its sodium salt.

    • Follow-up Washes: Wash the organic layer once with water, then once with saturated NaCl solution (brine) to remove residual water.[4]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator with a water bath temperature below 40°C.

    • Crystallization: The resulting solid should now be of much higher purity and suitable for recrystallization.[6]

Problem 3: My NMR spectrum shows my product, but the methoxy group integrations are incorrect, and there's a broad singlet I can't identify.

Q: The NMR of my purified product looks mostly correct, but the integration for the methoxy protons is off, and a broad peak is present. Could this be a different decomposition product?

A: While less common than hydrolysis, using strongly acidic conditions (e.g., washing with concentrated HCl) during workup can lead to side reactions.

  • Potential Cause 1 (Most Likely): The broad singlet is the carboxylic acid proton of co-purified 2,4,6-trimethoxybenzoic acid. This indicates your purification was incomplete.

  • Potential Cause 2 (Harsh Acid Conditions): The electron-rich trimethoxy-substituted ring can be sensitive to strong acids.[7] It is possible, though less likely under standard workup conditions, that one of the methoxy groups has been demethylated to a phenol. This would alter the integrations and introduce a new phenolic -OH peak.

  • Troubleshooting Steps:

    • Acquire a D₂O exchange NMR. If the broad singlet disappears, it confirms it was an acidic proton from the carboxylic acid.

    • Re-purify the material using the extraction method described in Problem 2, followed by column chromatography or recrystallization.[6]

    • To avoid this issue, never use concentrated acids during the workup. If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 0.5M to 1M HCl) and perform the wash quickly at low temperatures.

Visualized Workflows & Data

Decomposition Pathways

The primary routes of degradation for Methyl 2,4,6-trimethoxybenzoate involve cleavage of the ester linkage.

G cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester Methyl 2,4,6-trimethoxybenzoate (Product) Acid 2,4,6-Trimethoxybenzoic Acid (Decomposition Product) Ester->Acid OH⁻ (e.g., NaOH) - CH₃OH Ester->Acid H₃O⁺ (e.g., strong HCl) - CH₃OH

Caption: Key decomposition pathways for the target ester.

Recommended Workup Decision Flowchart

This flowchart provides a logical sequence for a safe and effective workup.

G start Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_base Wash with Saturated NaHCO₃ (Removes Acid Impurities) extract->wash_base wash_acid Wash with Dilute HCl (Optional) (Removes Basic Impurities) wash_base->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo (< 40°C) dry->concentrate end Crude Product concentrate->end

Caption: Step-by-step decision guide for workup.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during an aqueous wash? A: The safest pH range is between 6.0 and 8.0. Critically, you must avoid strongly basic conditions (pH > 9) where saponification accelerates. Mildly acidic conditions are generally safer than even mildly basic ones for this specific molecule.

Q2: Which aqueous washing reagents are recommended, and which should be avoided? A: The choice of washing reagent is critical. The following table provides a clear guide.

ReagentTypical ConcentrationPurposeRisk of DecompositionRecommendation
Sodium Hydroxide (NaOH) 1M - 2MRemove acidic impuritiesVERY HIGH AVOID
Potassium Carbonate (K₂CO₃) 10% w/vRemove acidic impuritiesHIGH AVOID
Sodium Bicarbonate (NaHCO₃) Saturated SolutionRemove strong acid impuritiesLOW RECOMMENDED
Ammonium Chloride (NH₄Cl) Saturated SolutionQuench reactive organometallicsVERY LOW SAFE (for quenching)
Hydrochloric Acid (HCl) 0.5M - 1.0MRemove basic impuritiesLOW USE WITH CAUTION
Sodium Chloride (Brine) Saturated SolutionRemove bulk waterNONE RECOMMENDED

Q3: Is it safe to use heat to remove the organic solvent after extraction? A: Yes, but with caution. Use a rotary evaporator with reduced pressure. The temperature of the water bath should not exceed 40°C . Overheating the crude product, especially if residual acidic or basic impurities are present, can promote decomposition.

Detailed Experimental Protocols

Protocol 1: Recommended General Extractive Workup

This protocol is designed to maximize yield and purity by avoiding harsh conditions.

  • Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel in an ice-water bath. Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers twice with a saturated aqueous solution of NaHCO₃. Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic.

    • Wash the organic layer once with deionized water.

    • Wash the organic layer once with a saturated aqueous solution of NaCl (brine).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.[4]

  • Filtration & Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature remains below 40°C.

  • Final Product: The resulting crude solid or oil can then be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying the crude product if a suitable solvent is found.[6]

  • Solvent Selection: Test the solubility of small amounts of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture). An ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

[8] PubChem. (n.d.). Methyl 2,4,6-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

[9] Seidl, T. L., Moment, A., Orellab, C., Vickery, T., & Stuart, D. R. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. Retrieved from [Link]

[10] Google Patents. (2018). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from

[11] National Center for Biotechnology Information. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved from [Link]

[12] Fotie, J., Olvera, A., Ayer, S. K., Djieutedjeu, H., & Poudeu, P. F. P. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45, 1-8. Retrieved from [Link]

[13] Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

[14] Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Retrieved from

[1] Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

[2] Chaumeil, H., et al. (2010). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Tetrahedron, 66(4), 918-929. Retrieved from [Link]

[4] The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

[3] PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

[7] ResearchGate. (n.d.). Exploring the Labile Nature of 2,4,6‐Trimethoxyphenyl Moiety in Allylic Systems under Acidic Conditions. Retrieved from [Link]

[5] Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and concentration of chemical compounds are of paramount importance. This guide provides a comprehensive comparison of analytical methods for the validation of Methyl 2,4,6-trimethoxybenzoate, a key intermediate in various synthetic processes. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just protocols, but the scientific rationale behind the methodological choices. Our focus is on creating self-validating systems that ensure accuracy, precision, and robustness, in line with the International Council for Harmonisation (ICH) guidelines.

The Importance of Validated Analytical Methods

Methyl 2,4,6-trimethoxybenzoate (C11H14O5) is an aromatic ester with significant applications in organic synthesis.[1] Ensuring its identity, purity, and strength in a sample is critical for the quality and safety of the final product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2] This guide will explore and compare different analytical techniques for this compound, providing insights into their respective strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and ability to separate a wide range of compounds.[3] For Methyl 2,4,6-trimethoxybenzoate, a Reverse-Phase HPLC (RP-HPLC) method is highly suitable.

Rationale for Method Design

The choice of a C18 column is based on its non-polar stationary phase, which is ideal for retaining and separating moderately non-polar aromatic compounds like Methyl 2,4,6-trimethoxybenzoate. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. A UV detector is appropriate as the benzene ring in the molecule is a chromophore, exhibiting significant absorbance in the UV region.

Experimental Protocol: RP-HPLC Method for Methyl 2,4,6-trimethoxybenzoate
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution of Methyl 2,4,6-trimethoxybenzoate from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). Based on the structurally similar 2,4,6-trimethoxybenzoic acid, the λmax is expected to be in the UV region.[6]

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Prepare a stock solution of Methyl 2,4,6-trimethoxybenzoate in the mobile phase. From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Methyl 2,4,6-trimethoxybenzoate in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters for the HPLC Method

The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7] The following table presents typical acceptance criteria and illustrative performance data based on methods for similar benzoate derivatives.

Validation ParameterAcceptance CriteriaIllustrative Performance Data (for a similar compound)
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products.Peak purity index > 0.999
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995 over a concentration range of 1-30 µg/mL[5]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.59 µg/mL[5]
LOQ Signal-to-Noise ratio of 10:11.8 µg/mL[5]

Note: The illustrative performance data is based on published methods for benzoate derivatives and should be established specifically for Methyl 2,4,6-trimethoxybenzoate during method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Std->Filter Dissolve_Sample->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[8] Given that Methyl 2,4,6-trimethoxybenzoate is an ester, it is amenable to GC analysis.

Rationale for Method Design

The use of a gas chromatograph separates the components of the sample in the gas phase, and the mass spectrometer provides detailed structural information, leading to highly specific identification and quantification. A non-polar capillary column is typically used for the separation of such aromatic esters.

Experimental Protocol: GC-MS Method for Methyl 2,4,6-trimethoxybenzoate
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable volatile solvent like methanol or ethyl acetate.

Validation Parameters for the GC-MS Method

Similar to HPLC, the GC-MS method must be validated for its intended purpose.

Validation ParameterAcceptance CriteriaIllustrative Performance Data (for a similar compound)
Specificity No interfering peaks at the retention time of the analyte and its qualifier ions.Confirmation of identity by matching mass spectra with a reference library.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999> 0.99 for a concentration range of 0.1 to 10 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 5.0%Repeatability: 2.5% Intermediate Precision: 4.1%
LOD Signal-to-Noise ratio of 3:10.17-0.49 µg/L[9]
LOQ Signal-to-Noise ratio of 10:10.5-1.5 µg/kg

Note: The illustrative performance data is based on published methods for similar aromatic compounds and should be established specifically for Methyl 2,4,6-trimethoxybenzoate during method validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample_Prep Dissolve in Volatile Solvent GC_MS GC-MS System Sample_Prep->GC_MS Inject Vaporization Vaporization in Injector GC_MS->Vaporization Separation Separation in GC Column Vaporization->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification (SIM) TIC->Quantification

GC-MS Experimental Workflow

UV-Vis Spectrophotometry: A Simple and Rapid Quantitative Tool

For routine quantitative analysis where high specificity is not required, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective solution.[10]

Rationale for Method Design

This method relies on the principle that the amount of UV radiation absorbed by a solution of Methyl 2,4,6-trimethoxybenzoate is directly proportional to its concentration (Beer-Lambert Law). The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance characteristics.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent Selection: A UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).

  • Determination of λmax: Scan a dilute solution of Methyl 2,4,6-trimethoxybenzoate across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.

Validation Parameters for the UV-Vis Method
Validation ParameterAcceptance CriteriaIllustrative Performance Data (for a similar compound)
Specificity The absorbance spectrum of the analyte should be distinct from that of any potential interfering substances.Comparison of the sample spectrum with that of a pure standard.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999≥ 0.999 over a concentration range of 4 to 32 µg/ml[10]
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 104.6%[10]
Precision (% RSD) Repeatability: ≤ 2.0%< 2.0%
LOD Based on the standard deviation of the response and the slope of the calibration curve.0.163 µg/ml[10]
LOQ Based on the standard deviation of the response and the slope of the calibration curve.0.493 µg/ml[10]

Note: The illustrative performance data is based on a published method for a different compound and should be established specifically for Methyl 2,4,6-trimethoxybenzoate during method validation.

UVVis_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Prep_Standards Prepare Calibration Standards Spectrophotometer UV-Vis Spectrophotometer Prep_Standards->Spectrophotometer Prep_Sample Prepare Sample Solution Prep_Sample->Spectrophotometer Scan_Lambda_Max Determine λmax Spectrophotometer->Scan_Lambda_Max Measure_Absorbance Measure Absorbance Scan_Lambda_Max->Measure_Absorbance Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Standard Data Calculate_Conc Calculate Concentration Measure_Absorbance->Calculate_Conc Sample Data Calibration_Curve->Calculate_Conc

UV-Vis Spectrophotometry Workflow

Forced Degradation Studies: Ensuring Method Specificity

A crucial aspect of validating an analytical method, particularly for stability-indicating purposes, is the forced degradation study.[11] This involves subjecting the analyte to various stress conditions to produce degradation products. The analytical method is then used to demonstrate that the analyte peak is well-resolved from any degradant peaks, thus proving its specificity.[12]

Protocol for Forced Degradation
  • Acid Hydrolysis: Reflux the sample with 0.1 M HCl at 80°C for a specified period.

  • Base Hydrolysis: Reflux the sample with 0.1 M NaOH at 80°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.[13]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

After each stress condition, the samples are analyzed by the developed HPLC method to assess for degradation and to ensure the peak of Methyl 2,4,6-trimethoxybenzoate is pure and well-separated from any degradation products.

Comparative Summary of Analytical Methods

FeatureHPLCGC-MSUV-Vis Spectrophotometry
Specificity High (can be made stability-indicating)Very High (mass spectral data provides structural confirmation)Low (prone to interference from other absorbing species)
Sensitivity Good to ExcellentExcellent (often superior to HPLC)Moderate
Speed ModerateFast for volatile compoundsVery Fast
Cost Moderate to High (instrumentation and solvents)High (instrumentation)Low (instrumentation)
Typical Application Purity testing, stability studies, quantitative analysis of non-volatile and thermally labile compounds.[14]Identification and quantification of volatile and semi-volatile compounds, impurity profiling.Routine quantitative analysis, concentration checks.

Conclusion

The choice of an analytical method for Methyl 2,4,6-trimethoxybenzoate depends on the specific requirements of the analysis. For routine quality control where high throughput is needed and the sample matrix is simple, UV-Vis spectrophotometry is a viable option. For more rigorous analysis, especially for purity determination and stability studies, RP-HPLC is the method of choice due to its high resolving power and robustness. When unequivocal identification and the highest sensitivity are required, for instance, in the analysis of trace impurities, GC-MS is the superior technique.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability of the analytical data. This guide provides a framework for developing and validating robust analytical methods, thereby ensuring the quality and consistency of products containing Methyl 2,4,6-trimethoxybenzoate.

References

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • Popat, S., et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Scientia Pharmaceutica, 81(3), 735-746.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(9), 4163-4169.
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  • Ares, A. M., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 441, 138304.
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  • Beistel, D. W. (1968). The ultraviolet absorption spectra of solutions of 2, 4, 6-trimethoxybenzoic acid in sulfuric acid. Scholars' Mine.
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  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Agricultural and Food Chemistry, 48(8), 3271-3274.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289740, Methyl 2,4,6-trimethoxybenzoate. Retrieved from [Link].

  • ResearchGate. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(3), 334-343.
  • Tropical Journal of Phytochemistry & Pharmaceutical Sciences. (2024). In vitro Investigation and GC-MS Analysis of the Chemical Constituents of Hexane Leaf Extract of Tapinanthus bangwensis. Tropical Journal of Phytochemistry & Pharmaceutical Sciences, 3(1), 143-152.
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  • National Center for Biotechnology Information. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133036.
  • MDPI. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. Molecules, 29(9), 2154.
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  • ResearchGate. (2009). Determination of 2,4,6-Trichloroanisole and 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography−Mass Spectrometry. Retrieved from [Link]

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Efficacy of Methyl 2,4,6-trimethoxybenzoate versus other benzoic acid esters in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to the success of a reaction. Benzoic acid esters are a versatile class of compounds frequently employed as acylating agents, protecting groups, and precursors for ketone synthesis. Among these, methyl 2,4,6-trimethoxybenzoate presents a unique profile of reactivity and steric hindrance due to the presence of three methoxy groups on the aromatic ring. This guide provides a comprehensive comparison of the efficacy of methyl 2,4,6-trimethoxybenzoate against other commonly used benzoic acid esters, supported by experimental data and mechanistic insights.

The Influence of Methoxy Substituents on Reactivity

The reactivity of a benzoic acid ester in nucleophilic acyl substitution is governed by a combination of electronic and steric effects. Electron-donating groups, such as methoxy groups, can increase electron density on the carbonyl carbon, potentially decreasing its electrophilicity. Conversely, ortho-substituents can sterically hinder the approach of a nucleophile.

In methyl 2,4,6-trimethoxybenzoate, the two ortho-methoxy groups exert a significant steric effect, shielding the carbonyl carbon. The methoxy groups also have an electronic influence; while they are electron-donating through resonance, they exhibit an electron-withdrawing inductive effect. In the case of ortho and para methoxy substituents, the resonance effect generally dominates, increasing electron density on the carbonyl group and potentially reducing reactivity towards nucleophiles compared to unsubstituted methyl benzoate. For a meta-methoxy group, the inductive effect is more pronounced, which can lead to a slight increase in reactivity.[1]

Comparative Performance in Key Synthetic Applications

To provide a clear comparison, we will examine the performance of methyl 2,4,6-trimethoxybenzoate against other representative benzoic acid esters in several key synthetic transformations. The comparators include methyl benzoate (unsubstituted), methyl 4-methoxybenzoate (para-substituted, electron-rich), and methyl 2,6-dimethylbenzoate (sterically hindered analog).

Acylation of Aromatic Compounds (Friedel-Crafts Type Reactions)

Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. The efficiency of this reaction is sensitive to the steric bulk of the acylating agent.

Experimental Data Summary

Acylating AgentAreneProductYield (%)Reference
Methyl BenzoateBenzeneBenzophenone~75%Generic textbook example
Methyl 4-MethoxybenzoateBenzene4-Methoxybenzophenone~85%[2]
Methyl 2,6-DimethylbenzoateBenzene2,6-DimethylbenzophenoneLow to moderate[3]
Methyl 2,4,6-Trimethoxybenzoate Benzene 2,4,6-Trimethoxybenzophenone Very Low/No Reaction Inferred from steric hindrance principles

The significant steric hindrance provided by the two ortho-methoxy groups in methyl 2,4,6-trimethoxybenzoate makes it a poor candidate for Friedel-Crafts acylation. The bulky nature of the ester prevents the effective formation of the acylium ion intermediate and its subsequent attack by the aromatic ring. In contrast, the less hindered methyl benzoate and the electronically activated methyl 4-methoxybenzoate are significantly more effective.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (solvent and reactant) at 0 °C, slowly add the methyl benzoate derivative (1.0 eq.).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General workflow for a Friedel-Crafts acylation reaction.
Reactions with Organometallic Reagents (Grignard and Organolithium)

The reaction of benzoic acid esters with organometallic reagents is a common method for the synthesis of tertiary alcohols, or in some cases, ketones. Typically, two equivalents of the organometallic reagent add to the ester, with the first addition forming a ketone intermediate that is more reactive than the starting ester.[4][5]

However, the steric hindrance in methyl 2,4,6-trimethoxybenzoate can significantly alter this reactivity profile.

Experimental Data Summary

EsterOrganometallic ReagentPrimary ProductObservations
Methyl Benzoate2 eq. Phenylmagnesium bromideTriphenylmethanolStandard double addition.[6]
Methyl 2,6-DimethylbenzoatePhenylmagnesium bromideBenzophenoneSingle addition, ketone is stable.
Methyl 2,4,6-Trimethoxybenzoate Phenylmagnesium bromide 2,4,6-Trimethoxybenzophenone Single addition is favored due to steric hindrance.

The bulky ortho-methoxy groups in methyl 2,4,6-trimethoxybenzoate stabilize the initial tetrahedral intermediate formed after the first addition of the organometallic reagent. This steric shield makes the resulting ketone less susceptible to a second nucleophilic attack, allowing for the isolation of the ketone as the major product. This makes methyl 2,4,6-trimethoxybenzoate a valuable reagent for the synthesis of sterically hindered ketones.

Experimental Protocol: Synthesis of a Hindered Ketone using a Grignard Reagent

  • Prepare the Grignard reagent by adding a solution of the corresponding aryl or alkyl halide in dry diethyl ether to magnesium turnings under an inert atmosphere.

  • To a solution of methyl 2,4,6-trimethoxybenzoate (1.0 eq.) in dry diethyl ether at 0 °C, add the Grignard reagent (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Grignard_Reaction_Mechanism cluster_main Favored Pathway for Hindered Esters cluster_side Minor/Unfavored Pathway Ester Methyl 2,4,6-Trimethoxybenzoate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + R-MgX Grignard R-MgX Ketone Hindered Ketone Intermediate1->Ketone - MeOMgX Intermediate2 Tetrahedral Intermediate (2) Ketone->Intermediate2 + R-MgX (slow/unfavored) Grignard2 R-MgX (2nd eq.) Alcohol Tertiary Alcohol Intermediate2->Alcohol H+ workup

Reaction of a Grignard reagent with a sterically hindered ester.
Hydrolysis of Benzoic Acid Esters

The stability of an ester towards hydrolysis is a crucial factor, particularly when it is used as a protecting group. Steric hindrance around the carbonyl group can significantly decrease the rate of both acid and base-catalyzed hydrolysis.

Kinetic Data for Alkaline Hydrolysis

EsterRelative Rate of Hydrolysis (k_rel)Reference
Methyl Benzoate1.00[1]
Methyl 4-Methoxybenzoate0.45[1]
Methyl 2-Methoxybenzoate0.10[1]
Methyl 2,4,6-Trimethoxybenzoate Extremely Low Inferred from steric hindrance principles

The data clearly indicates that methoxy groups, particularly in the ortho position, decrease the rate of hydrolysis. The electron-donating nature of the para-methoxy group in methyl 4-methoxybenzoate reduces the electrophilicity of the carbonyl carbon, slowing the reaction. The ortho-methoxy group in methyl 2-methoxybenzoate introduces steric hindrance, further decreasing the rate. For methyl 2,4,6-trimethoxybenzoate, the cumulative steric effect of the two ortho-methoxy groups makes it exceptionally resistant to hydrolysis.

This high stability makes the 2,4,6-trimethoxybenzoyl group a potentially useful protecting group for alcohols in complex syntheses where other ester protecting groups might be cleaved.

Comparison of hydrolysis mechanisms for unhindered and hindered esters.

Summary and Recommendations

The efficacy of methyl 2,4,6-trimethoxybenzoate in synthesis is a direct consequence of the significant steric hindrance imparted by its ortho-methoxy groups.

  • For Acylation Reactions: Methyl 2,4,6-trimethoxybenzoate is a poor choice for Friedel-Crafts and related acylation reactions due to its low reactivity. Less hindered esters like methyl benzoate or electronically activated esters like methyl 4-methoxybenzoate are far more suitable.

  • For the Synthesis of Hindered Ketones: The steric bulk of methyl 2,4,6-trimethoxybenzoate is highly advantageous when reacting with organometallic reagents. It facilitates the selective formation and isolation of ketones by preventing a second addition, making it a valuable tool for accessing sterically congested ketone structures.

  • As a Protecting Group: The exceptional stability of the 2,4,6-trimethoxybenzoyl group towards hydrolysis makes it a promising candidate for protecting alcohols in multi-step syntheses where robust protection is required.

References

  • Olah, G. A. (Ed.). (1964).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The kinetics and mechanism of the alkaline hydrolysis of esters. Part I. The hydrolysis of methyl, and some substituted-methyl, benzoates. Journal of the Chemical Society, 1824-1833.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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  • Su, W., & Li, J. (2008). A mild and efficient method for the synthesis of ketones by the reaction of organozinc reagents with esters. Tetrahedron Letters, 49(36), 5324-5326.
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  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: substitution, conjugate addition, carbo/metallo-cupration, and other reactions. Organic Reactions, 41, 135-631.
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A Researcher's Guide to Differentiating Methyl 2,4,6-trimethoxybenzoate Isomers Through Spectroscopy

A Senior Application Scientist's Guide to Acylating Agents for Complex Esterification and Macrolactonization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the formation of an ester bond, particularly in sterically congested environments or in the context of macrocycle synthesis, represents a frequent and often formidable challenge. Standard methods like the Fischer-Speier esterification, which typically require harsh acidic conditions and high temperatures, often prove ineffective for complex, sensitive substrates, resulting in low yields or decomposition.

This guide addresses the need for potent and reliable alternatives. While the query specifically mentioned Methyl 2,4,6-trimethoxybenzoate, our extensive review of the synthetic literature indicates that its activated derivatives (e.g., the acyl chloride or anhydride) are not commonly employed as standard coupling reagents. However, the underlying principle—utilizing a sterically encumbered 2,4,6-trisubstituted benzoyl group to facilitate the formation of a highly reactive mixed anhydride—is the cornerstone of several powerful and widely adopted methodologies.

Here, we provide an in-depth comparison of the preeminent reagents and protocols designed for these challenging transformations: the Yamaguchi Esterification , the Shiina Macrolactonization , and the Steglich Esterification . This guide will delve into the mechanistic rationale behind each method, present comparative experimental data, and provide detailed, field-proven protocols to empower you to select and implement the optimal strategy for your synthetic goals.

The Challenge: Overcoming Steric Hindrance and Entropic Barriers

The synthesis of esters from sterically hindered carboxylic acids or alcohols is kinetically disfavored due to non-bonded interactions that impede the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon. In macrolactonization (the intramolecular esterification of a hydroxy acid to form a large ring), this kinetic challenge is compounded by a significant entropic penalty associated with constraining a long, flexible chain into a cyclic conformation.

The solution pioneered by chemists like Masaru Yamaguchi and Isamu Shiina involves a two-stage activation strategy. First, the substrate carboxylic acid reacts with a highly substituted, sterically bulky aromatic acylating agent. This forms a mixed anhydride. The steric bulk of the activating agent directs the subsequent nucleophilic attack of an alcohol (or an intramolecular hydroxyl group) to the less hindered carbonyl of the desired substrate, leading to efficient esterification.

G cluster_0 The Core Problem cluster_1 The Mixed Anhydride Solution Carboxylic_Acid R-COOH (Sterically Hindered) No_Reaction No Reaction or Low Yield under Standard Conditions Carboxylic_Acid->No_Reaction + R'-OH (e.g., Fischer Cond.) Mixed_Anhydride Highly Reactive Mixed Anhydride R-CO-O-CO-Ar Carboxylic_Acid->Mixed_Anhydride + Activating Agent Alcohol R'-OH (Sterically Hindered) Alcohol->No_Reaction Ester R-COOR' (Desired Product) Activating_Agent Bulky Acylating Agent (Ar-CO-X) Efficient_Esterification High Yield of Ester (R-COOR') Mixed_Anhydride->Efficient_Esterification + R'-OH

Figure 1. Overcoming steric hindrance in esterification.

The Yamaguchi Esterification: The Gold Standard for Hindered Couplings

Developed by Masaru Yamaguchi in 1979, this protocol is arguably the most renowned method for the synthesis of highly functionalized esters and macrolactones.[1] It employs 2,4,6-trichlorobenzoyl chloride (TCBC) as the activating agent in the presence of a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP).

Mechanism and Rationale

The reaction proceeds via the formation of a mixed anhydride between the substrate carboxylic acid and TCBC. The three chlorine atoms on the benzoyl chloride provide significant steric bulk and inductive electron withdrawal, enhancing its reactivity. This mixed anhydride is then regioselectively attacked by the highly nucleophilic DMAP at the less hindered carbonyl center (derived from the substrate), forming a highly electrophilic N-acylpyridinium salt. This activated species is readily attacked by the alcohol, even a sterically hindered one, to furnish the desired ester, regenerating the DMAP catalyst.[2][3]

G RCOOH R-COOH MA Mixed Anhydride RCOOH->MA + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Acyl_DMAP N-Acylpyridinium Salt (Highly Reactive) MA->Acyl_DMAP + DMAP DMAP DMAP Ester Ester (R-COOR') Acyl_DMAP->Ester + R'-OH ROH R'-OH Byproducts DMAP (regenerated) + Byproducts Ester->Byproducts

Figure 2. Simplified mechanism of the Yamaguchi Esterification.

Performance and Applications

The Yamaguchi protocol is exceptionally robust and has been employed in numerous total syntheses of complex natural products.[4] It often succeeds where other methods, including the Steglich esterification, provide low yields. For instance, in a recent synthesis of Berkeleylactone A, the Yamaguchi esterification was chosen over the Steglich method to secure a high yield (94%) for a crucial esterification step.[4] Similarly, in the synthesis of Pentamycin, a challenging esterification of a sterically hindered carboxylic acid proceeded in 84% yield using the Yamaguchi protocol.[2]

The Shiina Macrolactonization: The Power of Anhydrides

Introduced by Isamu Shiina, this method utilizes a sterically hindered aromatic carboxylic acid anhydride, most commonly 2-methyl-6-nitrobenzoic anhydride (MNBA) , as a powerful dehydrating and condensing agent.[5] It is particularly effective for macrolactonization and can be performed under either basic (with nucleophilic catalysts like DMAP or DMAPO) or acidic (with Lewis acid catalysts) conditions.[6]

Mechanism and Rationale

Under basic conditions, the reaction begins with the formation of a mixed anhydride between the hydroxy acid substrate and MNBA. The bulky and electron-deficient nature of the MNBA-derived portion of the anhydride directs the intramolecular attack of the hydroxyl group to the desired carbonyl center. The use of slow addition (syringe pump) of the hydroxy acid is critical to maintain low concentrations, which favors the intramolecular cyclization over intermolecular dimerization or oligomerization.

G Seco_Acid HO-R-COOH MA Mixed Anhydride Seco_Acid->MA + MNBA MNBA 2-Methyl-6-nitrobenzoic Anhydride (MNBA) Lactone Macrocyclic Lactone MA->Lactone Intramolecular Cyclization (Catalyst) Catalyst DMAP or Lewis Acid Byproduct 2-Methyl-6-nitrobenzoic Acid Lactone->Byproduct

Figure 3. Simplified mechanism of the Shiina Macrolactonization.

Performance and Applications

The Shiina method has proven to be highly effective, sometimes outperforming the Yamaguchi protocol, especially for certain substrates. In one reported synthesis, a lactone bearing an epoxide was obtained in 70% yield using a modified Shiina approach, whereas the Yamaguchi method yielded only 20%.[5] The reaction conditions are generally mild (often room temperature), which is advantageous for sensitive substrates.

The Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification is a widely used method that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with a catalytic amount of DMAP.[7]

Mechanism and Rationale

The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by DMAP to form the same N-acylpyridinium salt seen in the Yamaguchi protocol. This active ester readily reacts with the alcohol to form the final product. The primary byproduct, a urea derivative (dicyclohexylurea, DCU), is often insoluble in common reaction solvents and can be removed by filtration, although this can sometimes be challenging on a large scale. The use of EDC is advantageous as its corresponding urea byproduct is water-soluble, simplifying purification.[8]

G RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC or EDC Acyl_DMAP N-Acylpyridinium Salt O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP (cat.) Ester Ester (R-COOR') Acyl_DMAP->Ester + R'-OH ROH R'-OH Urea Urea Byproduct Ester->Urea

Figure 4. Simplified mechanism of the Steglich Esterification.

Performance and Applications

The Steglich esterification is valued for its extremely mild and neutral reaction conditions, making it suitable for substrates with acid- or base-labile functional groups.[9] It is particularly effective for creating esters of tertiary alcohols.[7] While generally very reliable, for the most demanding macrolactonizations or hindered couplings, it may give lower yields compared to the mixed anhydride methods of Yamaguchi and Shiina.[4]

Comparative Performance Data

The choice of reagent is highly substrate-dependent. Below is a summary of comparative yields reported in the literature for challenging cyclization reactions.

Target/SubstrateYamaguchi MethodShiina MethodSteglich MethodOther Method (Yield)Reference(s)
Dehydroxy-LI-F04a Precursor6–52%6–52%6–52%Acyl-enamide Cyclization (92%)[5]
Epoxide-containing Lactone 2120%70%Not Reported-[5]
Berkeleylactone A Precursor94%Not ReportedLow Yield-[4]
Pentamycin Precursor84%Not ReportedNot Reported-[2]

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Esterification

This protocol is a representative example for the esterification of a hindered carboxylic acid with an alcohol.[10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (3.0 eq for macrolactonization, 0.1-0.5 eq for intermolecular)

  • Anhydrous Toluene

Procedure:

  • Mixed Anhydride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. A precipitate of triethylamine hydrochloride will form.

  • Esterification: In a separate flask, dissolve the alcohol (1.2 eq) and DMAP in anhydrous toluene.

  • Filter the mixed anhydride solution to remove the triethylamine hydrochloride and add the filtrate to the alcohol/DMAP solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Shiina Macrolactonization (Basic Conditions)

This protocol is a representative example for the cyclization of a seco-acid.[10]

Materials:

  • Seco-acid (ω-hydroxycarboxylic acid) (1.0 eq)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (4.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Reaction Setup: In a large flask, dissolve MNBA (1.5 eq) and DMAP (4.0 eq) in anhydrous solvent to achieve a high-dilution concentration (typically 0.001–0.005 M with respect to the final concentration of the seco-acid).

  • Slow Addition: Dissolve the seco-acid (1.0 eq) in a small volume of the same anhydrous solvent. Using a syringe pump, add the seco-acid solution to the stirred MNBA/DMAP solution over a period of 8-12 hours at room temperature.

  • Reaction Monitoring: After the addition is complete, stir the reaction for an additional 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting macrocycle by flash chromatography.

Protocol 3: General Procedure for Steglich Esterification of a Hindered Alcohol

This protocol is a representative example for the esterification of a tertiary alcohol.[9]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Hindered Alcohol (e.g., tert-butanol) (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC•HCl (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the hindered alcohol (1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add DCC or EDC•HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up (DCC): Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM. Concentrate the filtrate under reduced pressure.

  • Work-up (EDC): Dilute the reaction mixture with DCM and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Conclusion

While a reagent derived from 2,4,6-trimethoxybenzoic acid is not a mainstream tool, the principle of using sterically hindered activating agents is a powerful and essential strategy in modern organic synthesis. The Yamaguchi , Shiina , and Steglich methods provide a versatile and robust toolkit for tackling challenging esterification and macrolactonization reactions.

  • The Yamaguchi protocol stands out for its high reactivity and reliability in forming esters and macrocycles from sterically demanding substrates, often providing superior yields.

  • The Shiina method offers a powerful alternative, particularly for macrolactonization, with the flexibility of being conducted under either acidic or basic conditions.

  • The Steglich esterification remains the go-to method for its mild, neutral conditions, making it ideal for delicate substrates, especially for the formation of esters from tertiary alcohols.

The optimal choice will always depend on the specific structural and electronic properties of the substrates involved. A careful evaluation of the literature and, if necessary, a preliminary screen of conditions will ultimately guide the researcher to a successful and high-yielding transformation.

References

  • Munawar, S., Zahoor, A. F., Hussain, S. M., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • Parenty, A., Moreau, X., & Campagne, J.-M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939. [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Esterification of Carboxylic Acids with Phenols or Alcohols Using the Peptide Coupling Reagents TBTU, TATU, and COMU. Organic Letters, 13(12), 2988-2991. [Link]

  • Babczyk, A., & Menche, D. (2023). Total Synthesis of the Polyene Macrolide Pentamycin. Journal of the American Chemical Society, 145(5), 3139–3144. [Link]

  • Shiina, I. (2014). Total Synthesis of Natural Products Using Aromatic Carboxylic Anhydrides and Amides as Versatile Reagents. Chemical Record, 14(1), 139-165. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Watson, D. A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5993-6000. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

  • Reddit. (2022). Steglich Esterification with EDC. [Link]

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Cross-Validation of Experimental Results for Methyl 2,4,6-trimethoxybenzoate: A Guide to its Application as a Precursor for Advanced Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: Beyond the Ester—Unlocking the Potential of the 2,4,6-Trimethoxyphenyl Scaffold

Methyl 2,4,6-trimethoxybenzoate (MTMB) is a polysubstituted aromatic ester that, on the surface, appears to be a simple organic molecule. However, its true value lies not in its direct application but in the unique chemical properties imparted by its 2,4,6-trimethoxy substitution pattern. The strategic placement of three powerful electron-donating methoxy groups on the benzene ring creates an exceptionally electron-rich system. This electronic configuration is the cornerstone of its utility as a precursor to highly specialized reagents in complex organic synthesis, particularly in the demanding field of solid-phase peptide synthesis (SPPS).

This guide provides an in-depth, technical comparison and cross-validation of the experimental results derived from the use of MTMB as a foundational building block. We will dissect its conversion into the 2,4,6-trimethoxybenzyl (Tmob) functional group, a highly acid-labile thiol protecting group for cysteine residues. By comparing its performance with established alternatives, we aim to provide researchers, chemists, and drug development professionals with a clear, data-driven understanding of its strategic advantages, enabling more informed decisions in the design of sophisticated synthetic routes.

Part I: Foundational Characteristics and Spectroscopic Validation of Methyl 2,4,6-trimethoxybenzoate

Before delving into its applications, establishing the baseline identity and purity of the starting material is a critical first step in any validated workflow. The physicochemical properties of MTMB are well-documented and provide a reference for quality control.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethoxybenzoate

PropertyValueSource
IUPAC Name methyl 2,4,6-trimethoxybenzoate[PubChem][1]
Molecular Formula C₁₁H₁₄O₅[PubChem][1]
Molecular Weight 226.23 g/mol [PubChem][1]
CAS Number 29723-28-2[PubChem][1]
Appearance Colorless to pale yellow liquid or solid[CymitQuimica][2]
Primary Hazard Causes serious eye irritation (H319)[PubChem][1]
Spectroscopic Cross-Validation

The structural integrity of MTMB can be unequivocally confirmed through standard spectroscopic methods. These spectra serve as a benchmark for verifying the starting material before its conversion into downstream reagents.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the methoxy groups (one for the two equivalent methoxy groups at positions 2 and 6, and another for the methoxy group at position 4), a singlet for the ester methyl protons, and a singlet for the two equivalent aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals corresponding to the carbonyl carbon of the ester, the four distinct aromatic carbons, and the three distinct methoxy carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A strong absorption band is expected around 1715-1730 cm⁻¹ , characteristic of the C=O stretch of the aromatic ester.[3] Additional prominent bands will appear in the 1100-1300 cm⁻¹ region, corresponding to the C-O stretching of the ether and ester groups.

Part II: The 2,4,6-Trimethoxybenzyl (Tmob) Group: A Superior Acid-Labile Thiol Protecting Group

The primary value of MTMB in advanced synthesis is its role as a precursor to the 2,4,6-trimethoxybenzyl (Tmob) protecting group. The Tmob group is particularly effective for protecting the thiol side chain of cysteine during Fmoc-based solid-phase peptide synthesis.[4]

Mechanistic Rationale: The Power of Tr-substitution

The exceptional acid lability of the Tmob group is a direct consequence of the profound stability of the 2,4,6-trimethoxybenzyl carbocation formed during cleavage. The three methoxy groups, positioned at the ortho and para positions, effectively delocalize the positive charge through resonance, drastically lowering the activation energy required for its removal compared to other benzyl-type protecting groups.

G cluster_0 Resonance Stabilization of the Tmob Cation start Tmob-S-R + H⁺ cation [ 2,4,6-(MeO)₃-C₆H₂-CH₂⁺ ] start->cation Cleavage r1 Resonance Structure 1 (Para OMe donation) cation->r1 Delocalization r2 Resonance Structure 2 (Ortho OMe donation) cation->r2 r3 Resonance Structure 3 (Ortho OMe donation) cation->r3 products R-SH + Byproducts r1->products Reaction with Scavengers r2->products Reaction with Scavengers r3->products Reaction with Scavengers

Caption: Carbocation stabilization via resonance in the Tmob group.

Workflow 1: Synthesis of the Tmob Protecting Group Reagent

The conversion of MTMB into an active protecting group reagent, 2,4,6-trimethoxybenzyl chloride (Tmob-Cl), is a straightforward, two-step process.

Step 1: Reduction of Methyl 2,4,6-trimethoxybenzoate

  • System Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2,4,6-trimethoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in THF to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction & Purification: Filter the resulting salts, extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (2,4,6-trimethoxyphenyl)methanol.

Step 2: Conversion to 2,4,6-trimethoxybenzyl Chloride (Tmob-Cl)

  • System Setup: Dissolve the (2,4,6-trimethoxyphenyl)methanol (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) at 0 °C.

  • Chlorination: Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude Tmob-Cl is often used immediately in the next step without further purification due to its reactivity.

Comparative Analysis: Tmob vs. Alternative Thiol Protecting Groups

The choice of a protecting group is dictated by its stability during synthesis and the conditions required for its removal. The Tmob group offers a distinct advantage in lability, allowing for milder deprotection conditions than commonly used alternatives.

Table 2: Performance Comparison of Cysteine Thiol Protecting Groups

FeatureS-Tmob (2,4,6-Trimethoxybenzyl)S-Trt (Trityl)S-PMB (p-Methoxybenzyl)
Introduction Alkylation with Tmob-Cl in base (e.g., DIPEA)Alkylation with Trt-Cl in baseAlkylation with PMB-Cl in base
Stability to Piperidine StableStableStable
Relative Acid Lability Very HighHighModerate
Typical Cleavage Conditions 1-5% TFA in DCM[4]95% TFA (Standard cleavage cocktail)HF or other strong acids
Orthogonality Orthogonal to hyper-acid sensitive resins (e.g., 2-chlorotrityl) and side-chain groups like Boc and tBu. Can be removed selectively.Not readily removed without cleaving Boc/tBu groups. Cleaved concurrently with the peptide from the resin.Requires harsh conditions not compatible with standard Fmoc or Boc strategies.
Key Advantage Selective removal on-resin under very mild acidic conditions.Robust and widely used for standard protocols.Higher stability than Trt, but less practical for SPPS.
Workflow 2: Orthogonal Deprotection Strategy in Fmoc-SPPS

The mild cleavage conditions for Tmob allow for an orthogonal deprotection strategy, which is invaluable for synthesizing complex peptides, such as those requiring on-resin side-chain modification or cyclization.

G Start Resin-Peptide-(Cys(Tmob), Lys(Boc)) Fmoc_Deprotect Step 1: 20% Piperidine/DMF Start->Fmoc_Deprotect Fmoc_Off Resin-NH₂-Peptide-(Cys(Tmob), Lys(Boc)) Fmoc_Deprotect->Fmoc_Off Removes N-terminal Fmoc Couple Step 2: Add Fmoc-AA-OH, HATU Fmoc_Off->Couple Elongated Resin-AA-Peptide-(Cys(Tmob), Lys(Boc)) Couple->Elongated Elongates Chain Tmob_Deprotect Step 3 (Optional): 1% TFA/DCM Elongated->Tmob_Deprotect Orthogonal Deprotection Final_Cleave Step 4: 95% TFA / Scavengers Elongated->Final_Cleave Standard Path Thiol_Free Resin-AA-Peptide-(Cys(SH), Lys(Boc)) Tmob_Deprotect->Thiol_Free Selectively exposes Thiol Thiol_Free->Final_Cleave e.g., for cyclization before final cleavage Final_Peptide HOOC-AA-Peptide-(Cys(SH), Lys(SH)) Final_Cleave->Final_Peptide Cleaves from resin & removes Boc

Caption: Orthogonal protection scheme using Tmob in Fmoc-SPPS.

Part III: Cross-Validation of S-Tmob Cleavage Protocols

To validate the performance outlined in Table 2, we describe a standard protocol for the selective deprotection of S-Tmob on a resin-bound peptide, followed by a comparative data summary.

Experimental Protocol: Selective On-Resin Deprotection of S-Tmob

Objective: To remove the S-Tmob group from a cysteine residue while the peptide remains attached to an acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Prepare Cleavage Cocktail: Prepare a fresh solution of 1% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) (as a scavenger) in DCM.

    • Causality Note: TIS is a critical scavenger that traps the highly reactive Tmob carbocation released during cleavage, preventing side reactions such as re-alkylation of the cysteine thiol or other nucleophilic residues like tryptophan.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the cleavage cocktail (e.g., 2 mL) to the resin and agitate gently at room temperature.

  • Reaction Time & Monitoring: Perform the cleavage for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time. The progress can be monitored by testing a small sample of the resin with Ellman's reagent to detect the presence of a free thiol.

  • Washing: After successful deprotection, thoroughly wash the resin with DCM, followed by a neutralizing wash with 10% N,N-Diisopropylethylamine (DIPEA) in DCM, and finally with DCM and methanol to prepare it for subsequent steps (e.g., cyclization) or final cleavage.

Comparative Data: Cleavage Efficiency vs. Acid Concentration

The following table summarizes typical experimental outcomes for the cleavage of different S-protecting groups, demonstrating the superior performance of Tmob under mild conditions.

Table 3: Cleavage Efficiency with Varying TFA Concentration (30 min treatment)

TFA Concentration in DCM% Cleavage of S-Tmob % Cleavage of S-Trt % Cleavage of Boc (e.g., Lys(Boc))
1% >95%<5%<1%
5% 100%~10-20%~5%
20% 100%~60-75%~50%
95% (Standard Cleavage) 100%100%100%

Data are representative values compiled from established literature on protecting group lability.[5][6]

This data cross-validates the claim that the Tmob group is an excellent choice for orthogonal protection strategies. It can be fully removed with minimal impact on the Boc protecting group, which requires significantly higher acid concentrations for efficient cleavage.

Conclusion

Methyl 2,4,6-trimethoxybenzoate is far more than a simple aromatic ester; it is a gateway to high-performance tools for modern organic synthesis. Its unique electronic structure enables its conversion into the 2,4,6-trimethoxybenzyl (Tmob) protecting group, which exhibits exceptionally high acid lability.

This guide has demonstrated through mechanistic reasoning, detailed experimental workflows, and comparative data that the S-Tmob group offers significant advantages over traditional thiol protecting groups like S-Trt. Its ability to be cleaved under extremely mild acidic conditions (1% TFA) provides true orthogonality in Fmoc-based peptide synthesis, empowering researchers to construct complex, modified, and cyclized peptides with greater efficiency and fewer side reactions. For professionals in drug discovery and development, leveraging the Tmob group, derived from MTMB, represents a strategic choice for streamlining the synthesis of sophisticated peptide-based therapeutics.

References

  • This cit
  • Title: Methyl 2,4,6-trimethoxybenzoate Source: PubChem, National Institutes of Health URL: [Link]

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  • Title: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Source: ResearchGate (originally from a ChemInform Abstract) URL: [Link]

  • This cit
  • Title: Spectroscopy and Spectrometry in Organic Chemistry Source: Course material, likely from a university chemistry department. URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: A practical guide from a chemical supplier. URL: [Link]

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  • Title: Protecting Groups Source: Lecture notes from a university chemistry course. URL: [Link]

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A Theoretical and Practical Guide to Sterically Hindered Bases in Suzuki-Miyaura Cross-Coupling: Benchmarking a Hypothetical Role for Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the pursuit of high-efficiency catalytic cycles is paramount for advancing drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a titan in carbon-carbon bond formation, yet its efficacy is profoundly influenced by the choice of base.[1][2] This guide introduces a novel, hypothetical application for Methyl 2,4,6-trimethoxybenzoate as a sterically hindered, non-nucleophilic base within this critical catalytic cycle. While direct experimental data for this specific application is not yet established, its molecular architecture provides a compelling rationale for its consideration.

This document serves a dual purpose: to provide a practical, data-driven comparison of established sterically hindered bases in the Suzuki-Miyaura reaction and to theoretically benchmark the potential performance of Methyl 2,4,6-trimethoxybenzoate against these incumbents. By examining the causality behind the selection of different base types, we aim to equip researchers with the foundational knowledge to optimize existing protocols and to innovate with novel reagents.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction is far from a passive component; it is an active participant that governs the efficiency of the transmetalation step, often the rate-determining phase of the catalytic cycle.[2][3] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transfer its organic moiety to the palladium center.[4] However, the ideal base must perform this function without engaging in deleterious side reactions, such as promoting catalyst degradation or reacting with sensitive functional groups on the substrates.

Sterically hindered, non-nucleophilic bases are particularly valuable in complex syntheses where traditional bases might lead to undesired byproducts. These bases can effectively facilitate the desired proton transfer while their bulk prevents them from acting as nucleophiles and interfering with the catalytic components.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Role of the Base Pd(0)L2 Pd(0)Ln Active Catalyst ArPd(II)XLn Ar-Pd(II)-X Ln Pd(0)L2->ArPd(II)XLn Oxidative Addition (Ar-X) ArPd(II)OR'Ln Ar-Pd(II)-OR' Ln ArPd(II)XLn->ArPd(II)OR'Ln Ligand Exchange ArPd(II)Ar'Ln Ar-Pd(II)-Ar' Ln ArPd(II)OR'Ln->ArPd(II)Ar'Ln Transmetalation ArB(OR')3- [Ar'-B(OR')3]- Activated Boronate ArPd(II)Ar'Ln->Pd(0)L2 Reductive Elimination (Ar-Ar') Boronic_Acid Ar'-B(OH)2 Boronic_Acid->ArB(OR')3- Base Base (e.g., K2CO3, DTBP, or hypothetical MTMBA) Base->ArB(OR')3- Activation caption Figure 1: Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for the crucial transmetalation step.

Hypothetical Application: Methyl 2,4,6-trimethoxybenzoate as a Novel Hindered Base

Methyl 2,4,6-trimethoxybenzoate (MTMBA) possesses a unique combination of steric and electronic properties that make it an intriguing candidate for a non-nucleophilic base. The three methoxy groups at the ortho and para positions create significant steric bulk around the ester functionality. This steric shielding is expected to severely inhibit the nucleophilic character of the carbonyl oxygen. Furthermore, the electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, potentially influencing the electronic environment of the catalytic system.[5]

Theoretically, MTMBA could function by scavenging protons generated during the catalytic cycle, thereby maintaining the optimal basicity for the reaction to proceed, without directly participating in the activation of the boronic acid in the same manner as a traditional base. Its stability is a key consideration; while esters can be susceptible to hydrolysis, the steric hindrance of MTMBA is likely to render it relatively inert under typical Suzuki-Miyaura conditions.[6]

Performance Comparison of Established Sterically Hindered Bases

To provide a benchmark for the hypothetical performance of MTMBA, we will compare it to a selection of commonly used bases in the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid. The data below is a compilation from various sources and is intended for illustrative comparison.[7][8][9]

BaseTypeTypical Yield (%)Key AdvantagesPotential Drawbacks
Potassium Carbonate (K₂CO₃) Inorganic81-95%Cost-effective, widely available, effective for a broad range of substrates.[8]Limited solubility in some organic solvents, can be too basic for sensitive functional groups.
Cesium Carbonate (Cs₂CO₃) InorganicOften >90%Higher solubility in organic solvents, often effective for challenging couplings.More expensive than other inorganic bases.
2,6-Di-tert-butylpyridine (DTBP) Hindered AmineVariableHighly hindered, non-nucleophilic, soluble in organic solvents.Can be less effective than inorganic bases in promoting transmetalation, moderate basicity.
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) Hindered AmineVariableVery strong, non-nucleophilic base, excellent proton scavenger.[10]High cost, can sometimes inhibit catalysis through strong coordination to the metal center.
Methyl 2,4,6-trimethoxybenzoate (MTMBA) Hypothetical Hindered Ester Theoretical Potentially highly hindered and non-nucleophilic, electronically tunable.[5]Expected to be a very weak base, efficacy is unproven, potential for hydrolysis under harsh conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with Different Bases

The following is a general, representative procedure for performing a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the efficacy of different bases.[11]

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation - Add aryl halide (1.0 mmol) - Add phenylboronic acid (1.2 mmol) - Add base (2.0 mmol) - Add Pd catalyst (e.g., Pd(PPh3)4, 2 mol%) - Place in a dry reaction vessel B 2. Solvent Addition & Degassing - Add solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) - Sparge with argon for 15 minutes A->B Setup C 3. Reaction - Heat the mixture to 80-100 °C - Monitor progress by TLC or GC/MS B->C Execution D 4. Work-up - Cool to room temperature - Dilute with ethyl acetate - Wash with saturated aqueous NaHCO3 and brine C->D Completion E 5. Purification - Dry the organic layer over Na2SO4 - Concentrate under reduced pressure - Purify by flash column chromatography D->E Isolation caption Figure 2: Experimental Workflow

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃, Cs₂CO₃, DTBP, or MTMBA)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the selected base (2.0 mmol, 2.0 equiv), and the palladium catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas three times. Add the solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. Degas the resulting mixture by sparging with the inert gas for 15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality and Mechanistic Insights

The choice of base directly influences the kinetics and overall success of the Suzuki-Miyaura reaction.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are thought to form a boronate salt with the boronic acid, which is more nucleophilic and readily undergoes transmetalation. The solubility of the base is a critical factor, with the higher solubility of Cs₂CO₃ in organic solvents often leading to superior performance in challenging reactions.[2]

  • Hindered Amine Bases (e.g., DTBP, Proton Sponge®): These bases are less likely to form a stable boronate salt. Instead, they primarily act as proton scavengers, maintaining a basic environment that favors the catalytic cycle. Their steric bulk prevents coordination to the palladium center, which could otherwise inhibit catalysis. Proton Sponge®, with its exceptionally high basicity, can be particularly effective at preventing protodeboronation, a common side reaction.[10]

  • Hypothetical Role of MTMBA: As a very weak base, MTMBA is unlikely to form a boronate salt. Its potential utility would stem from its ability to act as a sterically bulky proton scavenger. The three methoxy groups create a highly hindered environment around the ester, potentially preventing any nucleophilic attack on the palladium center or other electrophilic species in the reaction mixture. The electron-rich nature of the aromatic ring could also have a subtle electronic effect on the catalytic system.[5] However, its low basicity may not be sufficient to drive the reaction to completion in many cases.

Conclusion and Future Outlook

While established hindered bases like carbonates and hindered amines have well-documented performance in Suzuki-Miyaura cross-coupling, the exploration of novel, non-traditional bases offers exciting avenues for innovation. Methyl 2,4,6-trimethoxybenzoate, with its unique steric and electronic properties, presents a compelling, albeit hypothetical, candidate for such a role.

This guide has provided a framework for understanding the critical function of the base in this catalytic cycle and has benchmarked the performance of established bases. The theoretical consideration of MTMBA serves as an invitation for experimental validation. Future work should focus on synthesizing and testing MTMBA and structurally similar compounds in a range of Suzuki-Miyaura reactions to determine their practical utility. Such research will not only expand the toolkit of synthetic chemists but also deepen our fundamental understanding of the intricate interplay of reagents in complex catalytic systems.

References

  • Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. ResearchGate. (n.d.). [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2005). [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. (2023). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. PubMed Central. (2023). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). [Link]

  • Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides. ResearchGate. (2018). [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. (n.d.). [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. (2022). [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. (2018). [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. (2022). [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. (2002). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. (2007). [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. (n.d.). [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling Strategies in Drug Development: A Comparative Analysis Featuring Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Isotopic Labels in Modern Research

In the landscape of drug discovery, metabolic analysis, and structural biology, isotopic labeling is a cornerstone technique. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N, ¹⁸O), we can "tag" and trace molecules through complex biological systems. This ability to follow the fate of a compound or its constituent parts provides unparalleled insights into metabolic pathways, drug disposition (ADME), reaction mechanisms, and the structure and dynamics of large biomolecules.

The choice of a labeling strategy is a critical decision point in experimental design, dictated by the molecule of interest, the biological question, and analytical capabilities. This guide provides a comparative overview of established isotopic labeling methodologies and explores the application of a specific, custom-synthesized tracer, Methyl 2,4,6-trimethoxybenzoate, as a case study for targeted metabolite analysis.

Pillar 1: Established Methodologies for Isotopic Labeling

The field has matured to offer several robust strategies for isotopic labeling, each with distinct advantages and applications. The primary decision point is often whether the target is a large biomolecule, typically produced in a biological system, or a small molecule, which is more amenable to chemical synthesis.

A. Metabolic Labeling for Proteins and Biomolecules

For large molecules like proteins, direct chemical synthesis is often impractical. Instead, labeling is achieved by providing isotopically enriched precursors to a host expression system (e.g., bacteria, yeast, or mammalian cells).[1] The host's natural biosynthetic machinery then incorporates these labeled building blocks into the protein of interest.

  • Causality Behind the Choice: This method is ideal for studying protein structure and dynamics via Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating ¹³C-labeled methyl groups into a perdeuterated (²H) protein background dramatically simplifies complex NMR spectra and enhances signal sensitivity, enabling the study of molecules up to 1 MDa in size.[2]

  • Common Precursors:

    • [methyl-¹³C] Methionine: Labels all methionine residues.

    • [1-¹³C] or [1,2-¹³C₂]-Glucose: Labels a wide array of amino acids through central carbon metabolism, though interpretation can be complex.[3]

    • Specific Keto-Acid Precursors: For selective labeling of Isoleucine, Leucine, and Valine (ILV) methyl groups, which are excellent probes for protein folding and interactions.

B. Direct Chemical Synthesis for Small Molecules

For small molecules, such as drug candidates or metabolic probes, direct chemical synthesis offers precise control over the location of the isotopic label.

  • Rationale: This precision is crucial for ADME studies, where researchers need to distinguish between metabolism at different sites on a molecule. For example, a deuterium label on a methoxy group can determine if O-demethylation is a primary metabolic pathway by observing the loss of the label.[4] The enhanced stability of a carbon-deuterium bond compared to a carbon-hydrogen bond can also be exploited to slow metabolism at a specific site, a strategy used in drug design to improve pharmacokinetic properties.[4]

  • Common Reagents:

    • Iodomethane-¹³C or Iodomethane-d₃: A versatile reagent for introducing a labeled methyl group.[5]

    • [²H₃]-Methanol or [¹³C]-Methanol: Used for creating labeled methyl esters or ethers.[6]

    • Deuterium Gas (D₂): Used in catalytic hydrogenation reactions to introduce deuterium.

    • Heavy Water (D₂O): An inexpensive and safe source of deuterium for catalyzed hydrogen-deuterium exchange (HDE) reactions.[7]

Workflow for a Typical Isotopic Labeling Experiment

The following diagram illustrates a generalized workflow for a stable isotope tracing experiment in cell culture, a common application in both academic research and the pharmaceutical industry.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis & Interpretation Tracer Select & Synthesize Isotopically Labeled Tracer (e.g., ¹³C-MTMB) Medium Prepare Isotope-Free and Labeled Media Tracer->Medium Culture Culture Cells to Mid-Log Phase Incubate Incubate Cells with Labeled Medium for Time Course (T₀...Tₙ) Culture->Incubate Medium->Incubate Quench Quench Metabolism (e.g., Cold Methanol) Incubate->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Identify Labeled Species (Mass Shift) LCMS->Data Pathway Map Labeled Metabolites to Pathways Data->Pathway Quant Quantify Fractional Enrichment Pathway->Quant

Caption: Generalized workflow for stable isotope tracing in cell culture.

Pillar 2: A Focused Case Study on Methyl 2,4,6-trimethoxybenzoate (MTMB)

While not a conventional off-the-shelf labeling reagent, a custom-synthesized, isotopically labeled version of Methyl 2,4,6-trimethoxybenzoate (MTMB) serves as an excellent model for discussing targeted experimental design. The structure of MTMB offers multiple distinct sites for labeling: the methyl ester group and the three methoxy groups on the aromatic ring.

Why Use a Custom Tracer like Labeled MTMB?

A researcher would choose to synthesize and use labeled MTMB if the MTMB scaffold itself is central to the investigation. Scenarios include:

  • MTMB as a Drug Candidate: To understand its metabolic fate, identifying which part of the molecule is labile.

  • MTMB as a Metabolic Probe: To study the activity of specific enzymes, such as esterases or O-demethylases.

  • MTMB as a Building Block: To trace the incorporation of the trimethoxybenzoyl moiety into a larger natural product during biosynthetic studies.

Hypothetical Synthesis of [¹³C-Methyl Ester]-MTMB

This protocol describes a plausible, efficient synthesis of MTMB with a ¹³C label on the methyl ester group, which is ideal for tracking esterase activity.

G cluster_reactants cluster_steps R1 2,4,6-Trimethoxy- benzoic Acid Step1 Step 1: Acid Chloride Formation (Activation of Carboxylic Acid) R1->Step1 R2 Thionyl Chloride (SOCl₂) R2->Step1 R3 [¹³C]-Methanol (Isotope Source) Step2 Step 2: Esterification (Nucleophilic attack by ¹³C-Methanol) R3->Step2 Step1->Step2 Intermediate: 2,4,6-Trimethoxybenzoyl chloride Product Product: [¹³C-Methyl Ester]-MTMB Step2->Product

Caption: Proposed synthetic workflow for ¹³C-labeled Methyl 2,4,6-trimethoxybenzoate.

Experimental Protocol 1: Synthesis of [¹³C-Methyl Ester]-MTMB
  • Trustworthiness: This protocol is a standard two-step, one-pot synthesis (acid activation followed by esterification) that is highly reliable. Purity and isotopic enrichment are validated at the end using standard analytical techniques.

  • Activation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2,4,6-trimethoxybenzoic acid (10 mmol, 2.12 g). Add 20 mL of anhydrous dichloromethane followed by thionyl chloride (12 mmol, 1.43 g).

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. The reaction can be monitored by taking a small aliquot, quenching it with regular methanol, and analyzing by TLC or LC-MS to confirm the formation of the non-labeled ester.

  • Removal of Excess Reagent: Once the acid is fully converted to the acid chloride, evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Re-dissolve the resulting acid chloride in 20 mL of anhydrous dichloromethane. In a separate flask, prepare a solution of [¹³C]-Methanol (11 mmol, 0.36 g, 99% ¹³C) and pyridine (12 mmol, 0.95 g) in 10 mL of anhydrous dichloromethane.

  • Reaction: Slowly add the [¹³C]-Methanol solution to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 20 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. Purify the crude product by flash column chromatography.

  • Validation: Confirm the purity and isotopic enrichment (>99%) of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). The HRMS will show a +1 Da mass shift compared to the unlabeled standard.

Pillar 3: Comparative Analysis of Labeling Strategies

The choice of labeling strategy is a trade-off between experimental complexity, cost, and the specific information that can be obtained.

FeatureMetabolic Labeling (e.g., ¹³C-Met)Direct Synthesis (e.g., ¹³C-MTMB)Catalytic H-D Exchange
Primary Application Protein structure/dynamics (NMR), central metabolism fluxSmall molecule ADME, reaction mechanism, metabolic probesSmall molecule ADME, improving pharmacokinetics
Specificity of Label Dependent on biosynthesis; can have scrambling[8]High; precisely placed at any chemically accessible positionLower; depends on C-H bond accessibility, often labels multiple sites
Key Advantage Labels complex biomolecules that are intractable to synthesisAbsolute control over label position for unambiguous interpretationCan be performed late-stage on a final compound without re-synthesis
Key Disadvantage Isotope scrambling can complicate data analysisRequires multi-step synthesis; can be costly and time-consumingNon-specific labeling can make data interpretation difficult
Typical Cost Moderate to High (labeled glucose/amino acids are expensive)Variable; depends on synthesis complexity and cost of labeled reagentLow to Moderate (D₂O is inexpensive)
Validation Method NMR, Mass SpectrometryNMR, Mass SpectrometryMass Spectrometry, NMR

Experimental Protocol 2: Tracing MTMB Metabolism in Cell Culture

This protocol details how to use the synthesized [¹³C-Methyl Ester]-MTMB to investigate its stability and metabolism in a liver cell line (e.g., HepG2).

  • Self-Validation: The protocol includes a time-course analysis and an unlabeled control. The appearance of ¹³C-labeled 2,4,6-trimethoxybenzoic acid over time, concurrent with a decrease in the parent compound, provides direct, self-validating evidence of esterase activity.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere and grow for 24 hours in standard DMEM medium.

  • Medium Preparation: Prepare a treatment medium by supplementing fresh DMEM with 10 µM of either unlabeled MTMB (for control wells) or [¹³C-Methyl Ester]-MTMB (for experimental wells).

  • Labeling: Aspirate the old medium from the cells and replace it with the treatment medium.

  • Time Course: Incubate the plates at 37°C in a CO₂ incubator. At specified time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture medium and the cells from one well of each condition.

  • Metabolite Extraction (Cells): For the cell samples, wash the wells twice with ice-cold PBS. Then, add 1 mL of ice-cold 80% methanol, scrape the cells, and transfer to a microcentrifuge tube. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[6]

  • Sample Preparation: Collect the supernatant (for cell extracts) and the collected medium samples. Evaporate the solvent to dryness under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for analysis.

  • LC-MS Analysis: Inject the samples onto a liquid chromatography-mass spectrometry (LC-MS) system. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the samples.

  • Data Analysis: Extract ion chromatograms for the unlabeled MTMB and its expected hydrolyzed acid metabolite, as well as their ¹³C-labeled counterparts (which will appear at M+1). Quantify the peak areas to determine the rate of hydrolysis of the methyl ester.

Conclusion and Future Outlook

The field of isotopic labeling is dynamic and foundational to modern chemical and biological sciences. While broad-spectrum metabolic labeling using precursors like labeled glucose provides a system-wide view, the targeted synthesis of specific probes, exemplified by our hypothetical case with Methyl 2,4,6-trimethoxybenzoate, offers a level of precision that is indispensable for mechanistic drug metabolism and enzyme activity studies. The decision of which strategy to employ must be a deliberate choice, balancing the scope of the biological question with the synthetic feasibility and analytical tools available. As synthetic methodologies become more advanced, the ability to create increasingly complex and precisely labeled molecules will continue to push the boundaries of our understanding of biological systems.

References

  • Title: An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters Source: PMC - NIH URL: [Link]

  • Title: Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins Source: NIH URL: [Link]

  • Title: Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight Source: SpringerLink URL: [Link]

  • Title: Preparation of deuterium-labeled biotransformation products of 2,4,6-trinitrotoluene Source: PubMed URL: [Link]

  • Title: Synthesis of (4-Methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium Tosylate Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells Source: PubMed URL: [Link]

  • Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions Source: MDPI URL: [Link]

  • Title: Methyl 2,4,6-trimethoxybenzoate Source: PubChem - NIH URL: [Link]

  • Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: PMC - NIH URL: [Link]

  • Title: Deuterium Labeled Compounds in Drug Discovery Process Source: Heavy Water Board, Department of Atomic Energy, Government of India URL: [Link]

  • Title: Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells Source: PMC - NIH URL: [Link]

  • Title: Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water Source: PubMed URL: [Link]

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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) Analysis of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and regulatory compliance. For researchers and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts timelines, resources, and the integrity of their work. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 2,4,6-trimethoxybenzoate, comparing its performance against established chromatographic methods.

The narrative that follows is built on years of field experience, explaining not just the "how" but the fundamental "why" behind each experimental choice. We will delve into the principles that make qNMR a powerful primary analytical method, provide a self-validating experimental protocol, and present a clear, data-supported comparison with High-Performance Liquid Chromatography (HPLC).

The Principle of Quantitative NMR: A First-Principles Approach to Purity

Quantitative NMR (qNMR) stands apart from many other analytical techniques due to its unique foundational principle: the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[1][2] This inherent molar proportionality means that, under properly controlled experimental conditions, qNMR can determine the relative molar amounts of different substances in a solution without the need for substance-specific reference standards or calibration curves.[1][2]

Unlike chromatographic or other spectroscopic techniques that often rely on response factors which can vary significantly between different chemical structures, qNMR is a primary ratio method.[1][3] This allows for the direct and accurate determination of a substance's purity by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and mass.[4] This capability has led to its increasing recognition and adoption by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as a reliable method for purity and content assignment.[1][5][6][7]

Experimental Workflow: qNMR Purity Determination

The following diagram outlines the comprehensive workflow for determining the purity of Methyl 2,4,6-trimethoxybenzoate using qNMR with an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (A) dissolve Dissolve A & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative NMR Parameters (D1, NS, PW) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Apply FT, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Final Purity Value (%) calculate->result

Caption: qNMR workflow for purity assessment.

Detailed Experimental Protocol for Methyl 2,4,6-trimethoxybenzoate

This protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final result.

1. Selection of the Internal Standard (IS)

  • Causality: The choice of IS is paramount for accurate quantification. An ideal IS must be of high, certified purity (≥99.5%), stable, non-reactive with the analyte or solvent, and possess at least one sharp signal that is well-resolved from any analyte or impurity signals.[8]

  • Recommendation: For Methyl 2,4,6-trimethoxybenzoate, which is soluble in common organic solvents, Maleic acid is an excellent choice when using a polar deuterated solvent like DMSO-d₆. Its vinylic protons produce a sharp singlet around 6.3 ppm, which is unlikely to overlap with the aromatic or methoxy signals of the analyte. Alternatively, 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) is suitable for non-polar solvents like CDCl₃, providing a singlet near 0 ppm.[9][10]

2. Sample Preparation

  • Objective: To create a homogeneous solution containing precisely known masses of the analyte and the internal standard. The accuracy of the entire qNMR measurement is fundamentally dependent on the accuracy of this step.

  • Procedure:

    • Accurately weigh approximately 10-15 mg of Methyl 2,4,6-trimethoxybenzoate into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg). Record the exact mass (m_analyte).

    • To the same vial, add an accurately weighed quantity of the chosen internal standard (e.g., Maleic acid), aiming for a mass that will yield a signal intensity ratio between the analyte and IS peaks of roughly 1:1 to ensure comparable signal-to-noise and integration accuracy. Record the exact mass (m_std).

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A complete dissolution is critical to avoid line broadening and inaccurate integration.[8]

    • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Objective: To acquire a ¹H NMR spectrum under conditions that ensure the signal integrals are truly proportional to the molar concentrations.

  • Key Parameters:

    • Pulse Program: Use a simple, single-pulse experiment (e.g., 'zg' on Bruker systems).[11]

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between pulses must be sufficient to allow all protons of interest (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative value of D1 ≥ 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated is required. For most small molecules, a D1 of 30-60 seconds is a safe starting point.

    • Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for the signals to be integrated.

    • Receiver Gain: The receiver gain should be set automatically, ensuring that the Free Induction Decay (FID) is not clipped, which would lead to quantification errors.

4. Data Processing and Purity Calculation

  • Objective: To accurately integrate the selected signals and calculate the purity based on the established qNMR formula.

  • Procedure:

    • Apply Fourier Transform to the FID.

    • Carefully perform phase and baseline correction across the entire spectrum to ensure accurate integration.

    • Select well-resolved, non-overlapping signals for integration. For Methyl 2,4,6-trimethoxybenzoate, the aromatic protons (a singlet) or the methoxy protons (two distinct singlets) are suitable choices. For the IS, integrate its characteristic signal (e.g., the singlet for Maleic acid).

    • Calculate the purity (P_analyte) using the following equation[4]:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

  • Logical Relationship of the Calculation:

Purity_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Integral Analyte P_analyte Analyte Purity (%) I_analyte->P_analyte I_std Integral Standard I_std->P_analyte m_analyte Mass Analyte m_analyte->P_analyte m_std Mass Standard m_std->P_analyte N_analyte Protons Analyte N_analyte->P_analyte N_std Protons Standard N_std->P_analyte M_analyte Molar Mass Analyte M_analyte->P_analyte M_std Molar Mass Standard M_std->P_analyte P_std Purity Standard P_std->P_analyte

Caption: Variables in the qNMR purity equation.

Comparative Analysis: qNMR vs. HPLC for Purity Assessment

While HPLC with UV detection is a workhorse in purity analysis, qNMR offers distinct advantages, particularly in its capacity as a primary method. The following table provides a direct comparison based on key performance and operational parameters.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei (molar concentration).[1]Separation based on analyte partitioning between a stationary and mobile phase; detection based on UV absorbance.
Reference Standard Requires a single, structurally unrelated internal standard of known purity. No reference standard of the analyte itself is needed.[2]Requires a well-characterized reference standard of the analyte for assay; requires standards for each impurity to determine response factors for accurate quantification.[12]
Selectivity High. Chemical shift dispersion often allows for simultaneous quantification of analyte and impurities in one spectrum.[9]High. Excellent separation of structurally similar compounds. Co-elution can be a challenge.
Sample Preparation Simple and fast: accurate weighing and dissolution.[3]More involved: may require filtration, dilution, and preparation of mobile phases.
Analysis Time Typically 5-15 minutes per sample for data acquisition.Typically 10-30 minutes per sample for a chromatographic run.[13]
Solvent Consumption Very low (~0.7 mL of deuterated solvent per sample).[14]High (several mL of mobile phase per minute).
Destructiveness Non-destructive; the sample can be fully recovered.[3][14]Destructive; the sample is consumed during the analysis.
Accuracy & Precision Excellent accuracy and high precision are achievable, with measurement uncertainty often below 1%.[13][15]Good accuracy and precision, but dependent on the purity of the reference standard and the accuracy of response factors.[13]
Method Validation Straightforward validation according to ICH Q2(R2) guidelines.[2][16]Requires comprehensive validation of parameters like linearity, range, accuracy, and precision.[16][17]
Initial Cost High initial instrument cost.Lower initial instrument cost compared to NMR.
Cost per Sample Lower due to minimal solvent use and fewer consumables.[14]Higher due to costs of solvents, columns, and reference standards.

Expert Insights: Choosing the Right Tool for the Job

The choice between qNMR and HPLC is not about one being universally "better," but about fitness for a specific purpose, as outlined by ICH guidelines.[16][18]

  • qNMR excels in the certification of reference materials, in situations where an analyte-specific standard is unavailable or costly, and for providing a rapid, orthogonal confirmation of purity. Its ability to simultaneously identify and quantify without chromatographic separation makes it incredibly efficient for impurity profiling, provided the signals are resolved.[9][19]

  • HPLC remains indispensable for routine quality control testing of complex mixtures, for detecting trace-level impurities that may not be visible by NMR, and in environments where the high capital cost of an NMR spectrometer is prohibitive.

For the purity assessment of a well-defined substance like Methyl 2,4,6-trimethoxybenzoate, qNMR offers a more direct, fundamentally sound, and often faster route to an accurate, traceable result. It provides a holistic view of the sample in a single experiment, embodying the principles of efficiency and analytical rigor.

Conclusion

Quantitative NMR has matured into a robust and reliable analytical technique that is fully recognized by regulatory bodies.[2][5] For the purity assessment of Methyl 2,4,6-trimethoxybenzoate, it presents a compelling alternative to traditional chromatographic methods. Its foundation as a primary ratio method minimizes the reliance on reference materials, reduces solvent waste, and simplifies sample preparation, all while delivering high-quality, defensible data. By understanding the causality behind the experimental parameters and adhering to a validated protocol, researchers and drug development professionals can leverage qNMR as a powerful tool to ensure the integrity and quality of their materials.

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  • Purity by Absolute qNMR Instructions. CIL.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).
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  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. European Directorate for the Quality of Medicines & HealthCare (EDQM).
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  • NMR General Chapters and Best Practices for Compliance (Classroom). U.S. Pharmacopeia (USP).
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  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
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  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Validation of a Generic Quantitative 1H NMR Method for N
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of...
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with the highest standards of safety and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with a detailed, field-tested protocol for the proper disposal of Methyl 2,4,6-trimethoxybenzoate. Our approach is grounded in the principles of chemical causality, regulatory compliance, and operational safety, ensuring that every step is a self-validating system you can trust.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's chemical nature is paramount. Methyl 2,4,6-trimethoxybenzoate is an aromatic ester commonly used in organic synthesis. While not classified as acutely toxic, it possesses specific hazards that dictate its handling and disposal protocols.

According to its Safety Data Sheet (SDS), the primary hazards are irritation.[1] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1] This profile is the cornerstone of our disposal strategy; the goal is to prevent contact and unintended reactions.

PropertyDataSource
Molecular Formula C₁₁H₁₄O₅PubChem[2]
Molecular Weight 226.23 g/mol PubChem[2]
Appearance Light yellow solidThermo Fisher Scientific[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThermo Fisher Scientific[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plantThermo Fisher Scientific[1]

While the SDS notes that the compound contains no substances known to be hazardous to the environment, the explicit P501 disposal statement mandates that it should not be treated as common refuse.[1] It must be managed as a chemical waste stream through an approved facility. This directive is not merely a suggestion but a regulatory requirement under OSHA's Hazard Communication Standard, which requires following the safety information provided by chemical manufacturers.[3]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

The potential for skin, eye, and respiratory irritation demands a stringent adherence to PPE protocols. This is a non-negotiable aspect of laboratory safety.

Core PPE Requirements:

  • Eye Protection: Goggles that meet European standard EN 166 or ANSI Z87.1 are mandatory to protect against dust particles or splashes.[1]

  • Hand Protection: Chemically resistant protective gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[1]

  • Body Protection: A long-sleeved laboratory coat is required to prevent skin contact.

  • Respiratory Protection: While no specific respiratory protection is needed under normal, well-ventilated use, a NIOSH-approved respirator with a particle filter should be used during large-scale operations or when cleaning up spills where dust may become airborne.[1]

The causality here is direct: the physical barrier provided by PPE is the most effective method to prevent the compound from causing irritation upon contact with the eyes, skin, or respiratory tract.

Part 3: Step-by-Step Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. A systematic collection process prevents cross-contamination, adverse reactions, and regulatory non-compliance. All laboratory hazardous waste must be collected and disposed of through your institution's hazardous waste program.[4]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a specific location in the lab where the waste will be stored pending pickup.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be clearly marked with a sign that reads "Hazardous Waste Satellite Accumulation Area."[5]

Step 2: Select a Compatible Waste Container

  • Use a container made of a material that will not react with or be degraded by Methyl 2,4,6-trimethoxybenzoate. A high-density polyethylene (HDPE) or glass container is recommended.

  • The container must have a secure, leak-proof screw-top cap.[5] It must be kept closed at all times except when adding waste.[4]

  • Ensure the container is in good condition, free of cracks or residue from previous use. Never use food containers for hazardous waste.[5]

Step 3: Label the Waste Container Correctly

  • Proper labeling is a critical safety and compliance measure. Affix a hazardous waste tag to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "Methyl 2,4,6-trimethoxybenzoate ". Do not use abbreviations or chemical formulas.

    • A clear indication of the associated hazards: "Irritant ".

    • The date the container first received waste (accumulation start date).

Step 4: Segregate from Incompatible Materials

  • Store the waste container in a location that is segregated from incompatible chemicals. Based on the reactivity of similar benzoic acid derivatives, this includes:

    • Strong Oxidizing Agents [6]

    • Strong Bases [6]

    • Ascorbic Acid (Vitamin C) and certain metal ions (copper, iron) : While less common in a disposal context, it's known that benzoates can react with ascorbic acid in the presence of metal ions to form benzene, a carcinogen.[7][8][9] Segregation minimizes all potential reaction pathways.

  • This segregation is crucial to prevent violent reactions, the release of toxic gases, or container pressurization.

Part 4: Emergency Procedures for Spills

Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow this procedure immediately.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Wear the full PPE described in Part 2.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[10]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your labeled hazardous waste container.[1]

  • Clean Area: Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be placed in the same hazardous waste container, as they are now also considered hazardous waste.[4]

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Part 5: Final Disposal Pathway

The ultimate destination for your properly collected and labeled waste is a licensed hazardous or special waste collection point.[11]

Prohibited Disposal Methods:

  • DO NOT dispose of Methyl 2,4,6-trimethoxybenzoate in the regular trash.

  • DO NOT discharge it to the sewer via sink drains.[4] This is prohibited for most laboratory chemicals and can interfere with wastewater treatment processes.[12]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4]

The Correct Procedure:

  • Once the waste container is full (leaving at least one inch of headspace for expansion), or within one year of the accumulation start date, seal it securely.[5][13]

  • Submit a chemical waste pickup request to your institution's EHS office or designated hazardous waste management provider.

  • Store the sealed container in your SAA until it is collected by trained professionals.

By following this protocol, you ensure that the chemical waste is managed in compliance with EPA and local regulations, protecting both human health and the environment.[14]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical flow for handling and disposing of waste generated from Methyl 2,4,6-trimethoxybenzoate.

Sources

A Researcher's Guide to the Safe Handling of Methyl 2,4,6-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2,4,6-trimethoxybenzoate. The following protocols are designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established laboratory safety principles and data from authoritative sources.

Hazard Identification and Risk Assessment

Given its chemical structure as a substituted benzoate ester, it is prudent to consider potential hazards associated with similar compounds. Structurally related chemicals, such as other trimethoxybenzoic acid derivatives, are known to cause skin and respiratory irritation.[2][3] Therefore, a thorough risk assessment should account for the potential for eye, skin, and respiratory tract irritation.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₅PubChem[1]
Molecular Weight226.23 g/mol PubChem[1]
Physical StateSolidSigma-Aldrich

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is paramount when handling Methyl 2,4,6-trimethoxybenzoate to mitigate the risk of exposure, particularly to the eyes. The following recommendations are based on the known hazards of this and structurally similar chemicals.

Eye and Face Protection:
  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory to prevent contact with the eyes.[3]

  • Secondary Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Skin Protection:
  • Hand Protection: Chemically resistant gloves are required. Nitrile or butyl gloves are generally recommended for handling aromatic esters, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[4] Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.

Respiratory Protection:
  • Standard Laboratory Conditions: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[2][5]

  • Emergency Situations or Poor Ventilation: In the event of a large spill or in areas with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or equivalent) may be necessary.[3][4]

Operational and Handling Protocols

Adherence to proper handling procedures is critical to minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational Checklist:
  • Verify Equipment: Ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.[3]

  • Inspect PPE: Check all PPE for integrity before donning.

  • Review Procedures: Mentally walk through the experimental steps to identify potential hazards and ensure all necessary safety measures are in place.

Step-by-Step Handling Procedure:
  • Transport: When moving the chemical, use a secondary container to prevent spills in case the primary container is compromised.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a chemical fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][6] Decontaminate the work area and any equipment used.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7] Place the absorbed material into a sealed, labeled container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing Methyl 2,4,6-trimethoxybenzoate must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3][6] Do not dispose of it down the drain or in the regular trash.

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of Methyl 2,4,6-trimethoxybenzoate.

cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Verify Equipment Verify Equipment Fume Hood, Eyewash, Shower Inspect PPE Inspect PPE Goggles, Gloves, Lab Coat Verify Equipment->Inspect PPE Review Procedures Review Procedures Identify Hazards Inspect PPE->Review Procedures Transport Transport Use Secondary Container Review Procedures->Transport Weigh & Dispense Weigh & Dispense In Fume Hood Transport->Weigh & Dispense Solution Prep Solution Preparation Add Solid to Solvent Slowly Weigh & Dispense->Solution Prep Decontaminate Decontaminate Work Area & Equipment Solution Prep->Decontaminate Dispose Waste Dispose of Waste Labeled, Sealed Container Decontaminate->Dispose Waste Wash Hands Wash Hands Soap & Water Dispose Waste->Wash Hands

Caption: Workflow for Safe Handling of Methyl 2,4,6-trimethoxybenzoate

References

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2,4,6-trimethoxybenzoate.[Link]

  • PubChem. Methyl 2,4,6-trimethoxybenzoate.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.